molecular formula C6H8Cl2O5 B085976 Oxydiethylene bis(chloroformate) CAS No. 106-75-2

Oxydiethylene bis(chloroformate)

Cat. No.: B085976
CAS No.: 106-75-2
M. Wt: 231.03 g/mol
InChI Key: XFSAZBKSWGOXRH-UHFFFAOYSA-N
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Description

Oxydiethylene bis(chloroformate) is a vital chemical intermediate in advanced material science and organic synthesis. Its primary research and industrial value lies in its application as a monomeric unit in the production of polycarbonate resins and segmented copolymers, which are essential for creating high-performance materials used in the automotive, electronics, and packaging industries . Furthermore, it serves as a critical building block in pharmaceutical research for the synthesis of complex active molecules . The compound functions as a versatile bifunctional linker; its two highly reactive chloroformate groups allow it to form stable covalent bonds with nucleophiles, facilitating polymerization and molecular chain extension. This makes it particularly valuable for creating polymers with specific architectures, such as crystallizable segmented poly(ether–ester)s and poly(ether–amide)s, which exhibit desirable properties like improved hydrolysis resistance and structural strength . The ongoing growth in demand for high-quality polycarbonates and specialty chemicals continues to drive the interest in this compound for developing innovative and sustainable materials .

Properties

IUPAC Name

2-(2-carbonochloridoyloxyethoxy)ethyl carbonochloridate
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InChI

InChI=1S/C6H8Cl2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2
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InChI Key

XFSAZBKSWGOXRH-UHFFFAOYSA-N
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Canonical SMILES

C(COC(=O)Cl)OCCOC(=O)Cl
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Molecular Formula

C6H8Cl2O5
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DSSTOX Substance ID

DTXSID2026739
Record name Diethlylene glycol bis chloroformate
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Molecular Weight

231.03 g/mol
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Physical Description

Liquid, Liquid; [HSDB] Clear yellow viscous liquid; [MSDSonline]
Record name Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester
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Record name Diethylene glycol, bischloroformate
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Boiling Point

127 °C AT 5 MM HG
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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Flash Point

295 °F; 146 °C (OPEN CUP)
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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Solubility

SOL IN ACETONE, ALCOHOL, ETHER, CHLOROFORM, BENZENE
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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Vapor Pressure

5 mm Hg @ 127 °C
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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Color/Form

LIQUID

CAS No.

106-75-2
Record name C,C′-(Oxydi-2,1-ethanediyl) dicarbonochloridate
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Record name OXYDIETHYLENE BIS(CHLOROFORMATE)
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Foundational & Exploratory

What is Oxydiethylene bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oxydiethylene bis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a highly reactive organic compound that serves as a versatile building block in polymer chemistry and organic synthesis. Its bifunctional nature, possessing two chloroformate groups, allows it to act as a key monomer in the production of various polymers, including polycarbonates and polyurethanes. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and data presentation.

Chemical and Physical Properties

Oxydiethylene bis(chloroformate) is a clear, colorless to pale yellow liquid with a pungent odor.[1] It is soluble in many common organic solvents such as acetone, toluene, methylene chloride, and tetrahydrofuran.[2]

Table 1: Physicochemical Properties of Oxydiethylene bis(chloroformate)

PropertyValueReference
CAS Number 106-75-2[1][3][4][5][6]
Molecular Formula C₆H₈Cl₂O₅[1][3][4][5][6]
Molecular Weight 231.03 g/mol [3][4]
Appearance Clear liquid with a pungent odor[1]
Density (20 °C) 1.35 g/cm³[1]
Melting Point 6 - 7 °C[1]
Boiling Point 127 °C at 5 torr[1][4]
Flash Point 182 °C (closed cup)[2]
Solubility Soluble in acetone, toluene, methylene chloride, THF, dioxane, dichloroethane, chlorobenzene, ethyl acetate[1][2]
Purity (Typical) ≥ 98.0 %[2]

Synthesis of Oxydiethylene bis(chloroformate)

The primary industrial synthesis of Oxydiethylene bis(chloroformate) involves the reaction of diethylene glycol with phosgene.[7] Phosgene is a highly toxic gas, and its use requires specialized equipment and stringent safety precautions. Safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) can also be employed in a laboratory setting.[8]

Experimental Protocol: Laboratory-Scale Synthesis from Diethylene Glycol and Phosgene

This protocol is an adaptation of industrial processes for a laboratory setting and should only be performed by trained personnel in a well-ventilated fume hood with continuous monitoring for phosgene leaks.

Materials:

  • Diethylene glycol (high purity)

  • Phosgene (gas or solution in a suitable solvent like toluene)

  • An inert solvent (e.g., dichloromethane or toluene)

  • A nitrogen or argon source for inert atmosphere

  • Dry ice/acetone bath

Equipment:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a reflux condenser.

  • The reflux condenser should be fitted with a drying tube and a gas outlet leading to a scrubber system containing a concentrated sodium hydroxide solution to neutralize excess phosgene and HCl.

  • Low-temperature thermometer.

Procedure:

  • A solution of diethylene glycol in the inert solvent is prepared and placed in the dropping funnel.

  • The reaction flask is charged with the inert solvent and cooled to 0-5 °C using a dry ice/acetone bath.

  • Phosgene gas is slowly bubbled into the cooled solvent with vigorous stirring until the desired concentration is reached.

  • The diethylene glycol solution is added dropwise from the dropping funnel to the phosgene solution while maintaining the temperature between 0-10 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature rise.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

  • Excess phosgene and the solvent are removed under reduced pressure. The temperature should be kept low during this process to avoid decomposition of the product.

  • The resulting crude Oxydiethylene bis(chloroformate) can be purified by vacuum distillation.

Diagram 1: Synthesis of Oxydiethylene bis(chloroformate)

G DiethyleneGlycol Diethylene Glycol Reaction Reaction Flask (0-10 °C) DiethyleneGlycol->Reaction Dropwise addition Phosgene Phosgene (COCl₂) Phosgene->Reaction Slow bubbling Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Product Oxydiethylene bis(chloroformate) Reaction->Product Vacuum Distillation Byproduct HCl (gas) Reaction->Byproduct

A schematic representation of the laboratory synthesis of Oxydiethylene bis(chloroformate).

Key Reactions and Applications

Oxydiethylene bis(chloroformate) is a valuable intermediate in the synthesis of various polymers and organic molecules due to the high reactivity of its chloroformate groups with nucleophiles such as alcohols and amines.[1]

Polycarbonate Synthesis

Oxydiethylene bis(chloroformate) reacts with diols, such as bisphenol A, in the presence of a base to form polycarbonates. This is a type of interfacial polycondensation reaction.[2][9]

Materials:

  • Oxydiethylene bis(chloroformate)

  • Bisphenol A

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

Equipment:

  • High-speed mechanical stirrer

  • Beaker or flask

  • Separatory funnel

Procedure:

  • An aqueous solution of bisphenol A and sodium hydroxide is prepared.

  • A solution of Oxydiethylene bis(chloroformate) in dichloromethane is prepared.

  • The two solutions are combined in a beaker with the phase-transfer catalyst.

  • The mixture is stirred vigorously for 10-15 minutes.

  • The organic layer is separated using a separatory funnel, washed with dilute acid and then with water until neutral.

  • The polymer is precipitated by pouring the dichloromethane solution into a large volume of methanol with stirring.

  • The precipitated polycarbonate is filtered, washed with methanol, and dried under vacuum.

Diagram 2: Polycarbonate Synthesis Workflow

G AqueousPhase Aqueous Phase: Bisphenol A + NaOH Reaction Interfacial Polycondensation (Vigorous Stirring) AqueousPhase->Reaction OrganicPhase Organic Phase: Oxydiethylene bis(chloroformate) in Dichloromethane OrganicPhase->Reaction Separation Phase Separation Reaction->Separation Washing Washing of Organic Layer Separation->Washing Precipitation Precipitation in Methanol Washing->Precipitation Drying Drying under Vacuum Precipitation->Drying Polycarbonate Polycarbonate Product Drying->Polycarbonate

Workflow for the synthesis of polycarbonate via interfacial polycondensation.

Polyurethane Synthesis

The reaction of Oxydiethylene bis(chloroformate) with diamines leads to the formation of polyurethanes. The reaction proceeds readily at room temperature.

Materials:

  • Oxydiethylene bis(chloroformate)

  • Hexamethylenediamine

  • An inert solvent (e.g., tetrahydrofuran or dichloromethane)

  • An acid scavenger (e.g., triethylamine or pyridine)

Equipment:

  • A round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Nitrogen or argon inlet

Procedure:

  • A solution of hexamethylenediamine and the acid scavenger in the inert solvent is placed in the reaction flask under an inert atmosphere.

  • A solution of Oxydiethylene bis(chloroformate) in the same solvent is placed in the dropping funnel.

  • The chloroformate solution is added dropwise to the diamine solution with stirring at room temperature.

  • After the addition is complete, the reaction mixture is stirred for several hours.

  • The precipitated salt of the acid scavenger is removed by filtration.

  • The polyurethane can be isolated by precipitation in a non-solvent (e.g., water or hexane) or by removal of the solvent under reduced pressure.

Diagram 3: Polyurethane Synthesis Signaling Pathway

G Chloroformate Oxydiethylene bis(chloroformate) Intermediate Carbamoyl Chloride Intermediate Chloroformate->Intermediate Nucleophilic Attack Diamine Hexamethylenediamine Diamine->Intermediate Polyurethane Polyurethane Intermediate->Polyurethane Chain Propagation Base Acid Scavenger (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt HCl Neutralization

A simplified representation of the reaction pathway for polyurethane synthesis.

Safety and Handling

Oxydiethylene bis(chloroformate) is a corrosive and toxic substance. It is harmful if swallowed and causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.

Table 2: Hazard Identification and Precautionary Statements

Hazard StatementGHS CodePrecautionary StatementGHS Code
Harmful if swallowedH302Avoid breathing dust/fume/gas/mist/vapors/spray.P261
May cause an allergic skin reactionH317Wear protective gloves/protective clothing/eye protection/face protection.P280
Causes serious eye damageH318IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338
Toxic to aquatic life with long lasting effectsH411Immediately call a POISON CENTER/doctor.P310
Avoid release to the environment.P273

Handling and Storage:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as bases, alcohols, and amines.

  • In case of a spill, neutralize with an alkaline solution.[1]

Analytical Methods

The purity of Oxydiethylene bis(chloroformate) can be determined by gas chromatography (GC).

Experimental Protocol: GC Analysis

Instrument: Gas chromatograph with a flame ionization detector (FID). Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). Carrier Gas: Helium or nitrogen. Injector Temperature: 250 °C. Detector Temperature: 280 °C. Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes.

  • Ramp: 10 °C/min to 250 °C.

  • Hold at 250 °C for 5 minutes. Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or toluene.

Conclusion

Oxydiethylene bis(chloroformate) is a key chemical intermediate with significant applications in polymer science. Its synthesis and reactions require careful handling due to its hazardous nature. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information for its safe and effective use in a laboratory and research setting.

References

An In-depth Technical Guide to Oxydiethylene bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of Oxydiethylene bis(chloroformate). The information is intended for researchers, scientists, and professionals in drug development and other relevant fields who utilize this compound in their work.

Chemical Structure and Identification

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a bifunctional organic compound. Its structure features two chloroformate groups attached to a diethylene glycol backbone. This bifunctionality makes it a valuable reagent in polymerization reactions and as a linker in the synthesis of more complex molecules.[1]

Molecular Structure:

Caption: Chemical structure of Oxydiethylene bis(chloroformate).

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(2-chloroformylmethoxy)ethyl chloroformate
CAS Number 106-75-2
Molecular Formula C6H8Cl2O5
Molecular Weight 231.03 g/mol
InChI InChI=1S/C6H8Cl2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2
SMILES C(COC(=O)Cl)OCCOC(=O)Cl
Synonyms Diethylene glycol bis(chloroformate), Diglycol chloroformate, Oxydiethylene chloroformate

Physicochemical Properties

Oxydiethylene bis(chloroformate) is a colorless to yellow, viscous liquid with a pungent odor. It is a reactive compound, particularly towards nucleophiles, and is sensitive to moisture.

Table 2: Physicochemical Data

PropertyValueReference
Appearance Colorless to yellow, viscous liquid
Melting Point 6-7 °C
Boiling Point 127 °C at 5 mmHg
Density 1.35 g/cm³ at 20 °C
Flash Point 146 °C (Open Cup)
Solubility Soluble in acetone, alcohol, ether, chloroform, and benzene.
Vapor Pressure 5 mmHg at 127 °C

Synthesis

Oxydiethylene bis(chloroformate) is typically synthesized by the reaction of diethylene glycol with phosgene. The reaction involves the nucleophilic attack of the hydroxyl groups of diethylene glycol on the carbonyl carbons of two phosgene molecules, leading to the formation of the bis(chloroformate) and hydrogen chloride as a byproduct.

Experimental Protocol: Synthesis from Diethylene Glycol and Phosgene

The following is a representative experimental protocol based on established synthesis methods.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup and Purification A Charge reactor with a solution of phosgene in a chloroformate solvent B Establish and maintain reaction temperature (e.g., 30°C) A->B Initialize C Continuously add diethylene glycol and liquid phosgene to the reactor B->C Start Addition D Control addition rates to manage heat of reaction via phosgene vaporization C->D Maintain Equilibrium E Continuously withdraw the crude product mixture D->E Product Formation F Degas the product to remove dissolved phosgene (e.g., by heating to 95°C) E->F Purification Step 1 G Strip residual phosgene (e.g., with dry air) F->G Purification Step 2 H Obtain purified Oxydiethylene bis(chloroformate) G->H Final Product

References

An In-depth Technical Guide to Oxydiethylene bis(chloroformate) (CAS 106-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a versatile bifunctional organic compound with the CAS number 106-75-2. Its structure, featuring two reactive chloroformate groups connected by a flexible diethylene glycol linker, makes it a valuable reagent in polymer chemistry and a key intermediate in various organic syntheses.[1] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical Properties

Oxydiethylene bis(chloroformate) is a colorless to yellowish liquid with a pungent odor.[2] It is soluble in many common organic solvents such as acetone, toluene, and methylene chloride.[2] Key quantitative properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈Cl₂O₅[3]
Molecular Weight 231.03 g/mol [3]
CAS Number 106-75-2[3]
Appearance Clear liquid[2]
Boiling Point 127 °C @ 5 torr[2]
Melting Point 6 - 7 °C[2]
Density 1.35 g/cm³ at 20 °C[2]
Flash Point 182 °C (closed cup)[2]

Spectral Data

The structural identification of Oxydiethylene bis(chloroformate) is supported by various spectroscopic techniques.

Technique Data Summary Source
¹H NMR Spectra available.[1]
¹³C NMR Spectra available.[1]
FTIR Neat, capillary cell. Spectra available.[4]
Raman Spectra available.[1]
Near IR Spectra available.[1]

Synthesis

The primary industrial synthesis of Oxydiethylene bis(chloroformate) involves the reaction of diethylene glycol with phosgene.

General Reaction Scheme

DiethyleneGlycol Diethylene Glycol Product Oxydiethylene bis(chloroformate) DiethyleneGlycol->Product + Phosgene Phosgene (2 eq.) Phosgene->Product HCl HCl (byproduct) Product->HCl forms

Figure 1. Synthesis of Oxydiethylene bis(chloroformate).
Experimental Protocol: Synthesis of Oxydiethylene bis(chloroformate)

The following is a generalized protocol based on established chemical principles for the synthesis of chloroformates. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • Diethylene glycol

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Anhydrous, inert solvent (e.g., dichloromethane, toluene)

  • Dry nitrogen or argon atmosphere

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a scrubbing system for acid gases.

  • Dropping funnel

  • Low-temperature bath

Procedure:

  • In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve diethylene glycol in an anhydrous inert solvent.

  • Cool the solution to 0-5 °C using a low-temperature bath.

  • Slowly introduce a solution of phosgene in the same solvent to the cooled diethylene glycol solution with vigorous stirring. The molar ratio of phosgene to diethylene glycol should be at least 2:1.

  • Maintain the reaction temperature below 10 °C during the addition. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, remove the excess dissolved phosgene and hydrogen chloride by bubbling dry nitrogen through the reaction mixture. The off-gases must be passed through a suitable scrubber (e.g., a sodium hydroxide solution).

  • The solvent can be removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Applications in Polymer Chemistry

Oxydiethylene bis(chloroformate) is a key monomer in the synthesis of polycarbonates and polyurethanes, imparting flexibility and other desirable properties to the resulting polymers.[5]

Polycarbonate Synthesis

Oxydiethylene bis(chloroformate) can react with bisphenols, such as Bisphenol A, in an interfacial polymerization reaction to form polycarbonates.

cluster_reactants Reactants Monomer1 Oxydiethylene bis(chloroformate) Polymer Polycarbonate Monomer1->Polymer + Monomer2 Bisphenol A Monomer2->Polymer NaCl NaCl (byproduct) Polymer->NaCl forms

Figure 2. Polycarbonate synthesis workflow.
Polyurethane Synthesis

In the synthesis of polyurethanes, Oxydiethylene bis(chloroformate) can react with diamines, such as hexamethylenediamine, in a polycondensation reaction. This reaction forms urethane linkages and is a non-isocyanate route to polyurethanes.[6]

Experimental Protocol: Polyurethane Synthesis

The following is a representative protocol for the synthesis of a polyurethane from a bis(chloroformate) and a diamine. Specific conditions may need to be optimized.

Materials:

  • Oxydiethylene bis(chloroformate)

  • Hexamethylenediamine

  • Anhydrous, inert solvent (e.g., N,N-dimethylacetamide (DMAc))

  • Acid scavenger (e.g., pyridine, triethylamine)

  • Dry nitrogen or argon atmosphere

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Dropping funnel

Procedure:

  • In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve hexamethylenediamine and the acid scavenger in the anhydrous solvent.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of Oxydiethylene bis(chloroformate) in the same solvent to the diamine solution with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours to drive the polymerization to completion.

  • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., water, methanol), followed by filtration and drying under vacuum.

Other Applications

Beyond polymer synthesis, Oxydiethylene bis(chloroformate) serves as a versatile intermediate in organic synthesis.[5] Its bifunctionality allows it to act as a crosslinking agent in adhesive and sealant formulations.[5] It is also used in the modification of surfaces bearing hydroxyl or amine groups to introduce new functionalities.[5] In the pharmaceutical and agrochemical industries, it is employed as a building block for more complex molecules.[5][6] There are also mentions of its use in the modification of proteins and peptides, though specific protocols are not widely published.[6]

Analytical Methods

The purity and identity of Oxydiethylene bis(chloroformate) are typically assessed using gas chromatography (GC).

Gas Chromatography (GC) Protocol

The following are general GC parameters for the analysis of chloroformates. The specific conditions should be optimized for the available instrumentation.

ParameterValue
Column Capillary column suitable for polar compounds (e.g., Stabilwax or equivalent)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial temperature of 100 °C (hold for 1 min), ramp at 10 °C/min to 250 °C (hold for 4 min).
Injection Mode Split

Safety and Handling

Oxydiethylene bis(chloroformate) is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Statements:

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4]

  • May cause an allergic skin reaction.[4]

  • Causes serious eye damage.[4]

  • Toxic to aquatic life with long-lasting effects.[4]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, and spray.[4]

  • Wash skin thoroughly after handling.[7]

  • Avoid release to the environment.[4]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]

  • If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

  • If on skin, wash with plenty of water.[7]

Storage and Stability

Oxydiethylene bis(chloroformate) should be stored in a tightly closed container in a dry, cool, and well-ventilated area, protected from direct sunlight.[2] It is reactive towards nucleophiles and will hydrolyze in the presence of water or moisture, releasing hydrochloric acid.[2]

Conclusion

Oxydiethylene bis(chloroformate) is a valuable and reactive chemical intermediate with significant applications in polymer science and organic synthesis. Its bifunctional nature allows for the creation of a diverse range of materials and molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

References

An In-depth Technical Guide to Diethylene Glycol Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol bis(chloroformate) (DEGCF), with the CAS number 106-75-2, is a versatile bifunctional organic compound.[1][2][3][4][5][6][7] Its structure, featuring two reactive chloroformate groups, makes it a crucial intermediate in various industrial and laboratory-scale syntheses.[2][5] This technical guide provides a comprehensive overview of the core properties, synthesis, key reactions, and analytical methods for diethylene glycol bis(chloroformate), tailored for professionals in research and development.

Chemical and Physical Properties

Diethylene glycol bis(chloroformate) is a colorless to light yellow, viscous liquid with a pungent, mustard-like odor.[4][6][8] It is insoluble in water but soluble in many common organic solvents.[1][8]

Table 1: Physical and Chemical Properties of Diethylene Glycol Bis(chloroformate)

PropertyValueReference
CAS Number 106-75-2[1][3][4][5][6]
Molecular Formula C6H8Cl2O5[1][3][6]
Molecular Weight 231.04 g/mol [1]
Appearance Colorless to light yellow, viscous liquid[4][6]
Odor Pungent, mustard-like[6]
Boiling Point 280 °C (at 760 mmHg)[1][6]
127 °C (at 5 torr)[8]
Melting Point 6 - 7 °C[8]
Density 1.411 g/cm³[6]
1.35 g/cm³ (at 20 °C)[8]
Flash Point 118.2 °C[6]
>200 °C[5]
Vapor Pressure 0.004 mmHg (at 25 °C)[1]
Solubility Insoluble in water. Soluble in acetone, toluene, methylene chloride, THF, dioxane, dichloroethane, chlorobenzene, and ethyl acetate.[1][8]

Synthesis

The primary industrial synthesis of diethylene glycol bis(chloroformate) involves the reaction of diethylene glycol with phosgene. This process requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis via Phosgenation

This protocol is based on the general principles of phosgenation of alcohols.

Materials:

  • Diethylene glycol

  • Phosgene

  • Inert solvent (e.g., toluene, dichloromethane)

  • Nitrogen gas

  • Reaction vessel with a stirrer, reflux condenser, gas inlet, and thermometer

  • Degassing chamber

  • Dry air or nitrogen for stripping

Procedure:

  • In a reaction vessel purged with nitrogen, dissolve diethylene glycol in an inert solvent.

  • Cool the solution to a temperature between 15 and 30 °C.

  • Introduce gaseous phosgene into the solution while stirring vigorously. The reaction is exothermic, and the temperature should be maintained by controlling the rate of phosgene addition and by using a cooling bath.

  • The reaction produces hydrochloric acid (HCl) as a byproduct, which will evolve from the reaction mixture along with any unreacted phosgene. These gases are passed through the reflux condenser.

  • Continue the addition of phosgene until the reaction is complete, which can be monitored by the cessation of HCl evolution.

  • Transfer the reaction mixture to a degassing chamber.

  • Heat the mixture to approximately 95 °C to remove dissolved phosgene.

  • Bubble dry air or nitrogen through the heated mixture to strip any remaining traces of phosgene.

  • The resulting product is diethylene glycol bis(chloroformate). Further purification can be achieved by vacuum distillation.

Note: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Key Reactions and Applications

The two chloroformate groups in diethylene glycol bis(chloroformate) are highly reactive towards nucleophiles, making it a valuable building block in polymer chemistry and organic synthesis.

Polymer Synthesis

Diethylene glycol bis(chloroformate) is a key monomer in the production of polycarbonates and as a crosslinking agent in polyurethanes.[2]

In the synthesis of polycarbonates, diethylene glycol bis(chloroformate) reacts with diols or bisphenols to form carbonate linkages.[2] This reaction contributes to the formation of polymers with desirable properties such as clarity, toughness, and thermal resistance.[2]

Experimental Protocol: General Polycarbonate Synthesis

Materials:

  • Diethylene glycol bis(chloroformate)

  • A diol or bisphenol (e.g., Bisphenol A)

  • An acid scavenger (e.g., pyridine, triethylamine)

  • Anhydrous inert solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the diol or bisphenol in the anhydrous inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Add the acid scavenger to the solution.

  • Slowly add a solution of diethylene glycol bis(chloroformate) in the same solvent to the reaction mixture with constant stirring.

  • The reaction is typically carried out at room temperature.

  • After the addition is complete, continue stirring for several hours to ensure the completion of the polymerization.

  • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Diethylene glycol bis(chloroformate) can act as a crosslinking agent in polyurethane formulations, enhancing the material's strength, elasticity, and durability.[2] It reacts with the urethane linkages, which contain N-H bonds, to form allophanate crosslinks.

Reactions with Nucleophiles

Diethylene glycol bis(chloroformate) readily reacts with various nucleophiles.

  • Hydrolysis: It reacts with water to yield hydrochloric acid, carbon dioxide, and diethylene glycol.[8]

  • Reaction with Alcohols: With alcohols, it forms diethylene glycol carbonates.[8]

  • Reaction with Amines: It reacts with amines to produce diethylene glycol carbamates.[8]

These reactions are fundamental to its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2]

Analytical Methods

Gas chromatography (GC) is a suitable method for the analysis of diethylene glycol bis(chloroformate), particularly for determining its purity or its presence as an impurity in other products.[1]

Experimental Protocol: Gas Chromatography Analysis

This protocol is adapted from a method for analyzing chloroformate impurities.[1]

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Chromatographic column: 6-ft x 1/16-inch o.d. borosilicate glass column packed with 5% by weight of SE-30 silicone gum rubber on 80/90 mesh Anakrom AS.

Procedure:

  • Column Conditioning: Condition the column at 250 °C for 24 hours prior to use.[1]

  • Sample Preparation: Prepare a dilute solution of the diethylene glycol bis(chloroformate) sample in a suitable solvent (e.g., acetone).

  • GC Conditions:

    • Column Temperature: 133 °C[1]

    • Injector and Detector Temperature: Typically set higher than the column temperature (e.g., 200-250 °C).

    • Carrier Gas: Helium or Nitrogen.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

  • Analysis: The retention time of the diethylene glycol bis(chloroformate) peak can be used for qualitative identification, and the peak area can be used for quantitative analysis against a standard curve.

Safety and Handling

Diethylene glycol bis(chloroformate) is a hazardous chemical that requires careful handling.

Table 2: Hazard and Safety Information

HazardDescriptionReference
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H411: Toxic to aquatic life with long lasting effects.[9]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
First Aid: Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
First Aid: Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[1]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10]
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, and face protection.[10]
Storage Store in a dry, cool, and well-ventilated area, away from direct sunlight.[8]

Visualization of Chemical Pathways

The following diagrams illustrate the synthesis and key reactions of diethylene glycol bis(chloroformate).

Synthesis_and_Reactions cluster_synthesis Synthesis cluster_reactions Key Reactions DEG Diethylene Glycol DEGCF_S Diethylene Glycol Bis(chloroformate) DEG->DEGCF_S + Phosgene Phosgene Phosgene (2 eq.) Phosgene->DEGCF_S HCl HCl (2 eq.) DEGCF_S->HCl DEGCF_R Diethylene Glycol Bis(chloroformate) Polycarbonate Polycarbonate DEGCF_R->Polycarbonate + Diol Carbamate Carbamate Derivative DEGCF_R->Carbamate + Amine Hydrolysis_Products Diethylene Glycol + CO2 + HCl DEGCF_R->Hydrolysis_Products + Water Diol Diol / Bisphenol Diol->Polycarbonate Amine Amine (R-NH2) Amine->Carbamate Water Water (H2O) Water->Hydrolysis_Products

Caption: Synthesis and primary reactions of diethylene glycol bis(chloroformate).

Experimental_Workflow_GC cluster_workflow GC Analysis Workflow start Start prep Sample Preparation (Dilute in Solvent) start->prep inject Inject Sample into GC prep->inject separation Chromatographic Separation (SE-30 Column, 133°C) inject->separation detection Detection by FID separation->detection analysis Data Analysis (Retention Time & Peak Area) detection->analysis end End analysis->end

Caption: Workflow for the gas chromatography analysis of diethylene glycol bis(chloroformate).

References

An In-depth Technical Guide to Oxydiethylene bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxydiethylene bis(chloroformate), a versatile chemical intermediate. This document details its nomenclature, chemical and physical properties, synthesis, and applications, with a focus on its role in polymer chemistry. Detailed experimental protocols for its synthesis and analysis are provided, along with illustrative diagrams of its synthesis and reactivity.

Nomenclature and Synonyms

Oxydiethylene bis(chloroformate) is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative names is provided in Table 1 to aid in its identification.

Table 1: Synonyms and Alternative Names for Oxydiethylene bis(chloroformate)

Name Source
Oxydiethylene bis(chloroformate)
Diethylene glycol bis(chloroformate)
1,5-Bis((chlorocarbonyl)oxy)-3-oxapentane[1]
Carbonochloridic acid, oxydi-2,1-ethanediyl ester[1]
Diglycol chloroformate[1]
Diglycol chlorformate[1]
Formic acid, chloro-, diester with diethylene glycol[1]
Formic acid, chloro-, oxydiethylene ester[1]
Oxydiethylene chloroformate[1]
DECF[1]
Bis(2-chlorocarbonyloxyethyl)ether
Oxybis(ethane-2,1-diyl) bis(carbonochloridate)

Chemical and Physical Properties

Oxydiethylene bis(chloroformate) is a colorless to light yellow, viscous liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of Oxydiethylene bis(chloroformate)

Property Value Source
CAS Number 106-75-2[1]
Molecular Formula C6H8Cl2O5[1]
Molecular Weight 231.03 g/mol
Appearance Clear liquid with a pungent odor
Density (20 °C) 1.35 g/cm³
Melting Point 6 - 7 °C
Boiling Point 127 °C at 5 torr
Solubility Soluble in common organic solvents (e.g., acetone, toluene, methylene chloride)

Synthesis of Oxydiethylene bis(chloroformate)

The primary industrial synthesis of Oxydiethylene bis(chloroformate) involves the reaction of diethylene glycol with phosgene. The following is a representative experimental protocol adapted from established methods.

Experimental Protocol: Synthesis of Oxydiethylene bis(chloroformate)

Materials:

  • Diethylene glycol

  • Phosgene (liquid)

  • A suitable reaction vessel (e.g., a jacketed glass reactor) equipped with a stirrer, a reflux condenser, and inlets for reactants.

  • Degassing chamber

  • Dry air or nitrogen source

Procedure:

  • Reaction Setup: An initial amount of liquid phosgene is introduced into the reactor and brought to reflux.

  • Initiation of Reaction: Diethylene glycol is slowly added to the refluxing phosgene. The reaction to form the bis(chloroformate) begins, and the concentration of the product in the reactor gradually increases.

  • Continuous Addition: Gaseous phosgene and diethylene glycol are continuously added to the reactor at controlled rates. The reaction temperature is maintained at approximately 30 °C. The heat of the reaction is managed by the vaporization of excess phosgene, which is then refluxed. The concentration of phosgene in the reaction mixture is typically maintained between 25% and 35%.

  • Product Withdrawal: The newly formed Oxydiethylene bis(chloroformate) is continuously withdrawn from the reactor.

  • Purification: The crude product is transferred to a degassing chamber where it is heated to approximately 95 °C to remove dissolved phosgene. Further stripping of residual phosgene is achieved by bubbling dry air or nitrogen through the heated liquid.

  • Yield: This continuous process can achieve yields of over 99% of the theoretical value.[1]

Safety Note: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Synthesis Pathway Diagram

Synthesis_of_Oxydiethylene_bischloroformate DEG Diethylene Glycol HO(CH2)2O(CH2)2OH Product Oxydiethylene bis(chloroformate) ClCOO(CH2)2O(CH2)2OCOCl DEG->Product Reaction Phosgene Phosgene 2 COCl2 Phosgene->Product HCl 2 HCl Product->HCl

Caption: Synthesis of Oxydiethylene bis(chloroformate).

Chemical Reactivity and Applications

The two chloroformate groups in Oxydiethylene bis(chloroformate) are highly reactive towards nucleophiles, making it a valuable bifunctional building block in organic synthesis, particularly in the production of polymers.

Reactions with Nucleophiles
  • With Alcohols: It reacts with diols to form polycarbonates, creating carbonate linkages.

  • With Amines: It reacts with diamines to form polyurethanes (specifically, poly(urethane-carbonate)s), creating urethane linkages.

Application in Polymer Synthesis

Oxydiethylene bis(chloroformate) is a key monomer in the synthesis of specialty polycarbonates and polyurethanes. The properties of the resulting polymers can be tailored by the choice of the co-monomer (diol or diamine).

Experimental Protocol: Synthesis of a Polyurethane

The following is a general procedure for the synthesis of a polyurethane using Oxydiethylene bis(chloroformate) and a diamine.

Materials:

  • Oxydiethylene bis(chloroformate)

  • A diamine (e.g., hexamethylenediamine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

  • An acid scavenger (e.g., pyridine or triethylamine)

  • Reaction vessel with a stirrer and a nitrogen inlet

Procedure:

  • Dissolution of Diamine: The diamine is dissolved in the inert solvent in the reaction vessel under a nitrogen atmosphere. The acid scavenger is added to the solution.

  • Addition of Bis(chloroformate): A solution of Oxydiethylene bis(chloroformate) in the same solvent is added dropwise to the stirred diamine solution at a controlled temperature (typically 0-25 °C).

  • Polymerization: The reaction mixture is stirred for several hours at room temperature or with gentle heating to allow for the completion of the polymerization.

  • Isolation of Polymer: The resulting polyurethane is isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying.

General Reaction Scheme Diagram

General_Reaction_Scheme start Oxydiethylene bis(chloroformate) polymer Polymer (e.g., Polyurethane, Polycarbonate) start->polymer Polycondensation nucleophile Nucleophile (e.g., Diamine, Diol) nucleophile->polymer byproduct Byproduct (e.g., HCl) polymer->byproduct

Caption: General reaction of Oxydiethylene bis(chloroformate).

Analytical Methodology

The purity of Oxydiethylene bis(chloroformate) is crucial for its use in polymerization reactions. Gas chromatography (GC) is a suitable method for its analysis.

Experimental Protocol: Gas Chromatography Analysis

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol or a low-bleed silicone phase).

GC Conditions (suggested starting parameters):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injection: A suitable volume of a diluted sample in an appropriate solvent (e.g., dichloromethane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Oxydiethylene bis(chloroformate) sample in a suitable solvent.

  • Injection: Inject the prepared sample into the GC.

  • Analysis: The retention time of the main peak corresponding to Oxydiethylene bis(chloroformate) is used for identification. The peak area is used for quantification of purity and impurities.

Conclusion

Oxydiethylene bis(chloroformate) is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of polycarbonates and polyurethanes. Understanding its properties, synthesis, and reactivity is essential for researchers and professionals in the fields of polymer chemistry and drug development. The detailed protocols and diagrams provided in this guide offer a solid foundation for the safe and effective handling and utilization of this important compound.

References

Reactivity of Oxydiethylene Bis(chloroformate) with Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of oxydiethylene bis(chloroformate) with water. A thorough understanding of its hydrolytic stability is critical for its application in organic synthesis, polymer chemistry, and as a derivatization agent in various analytical protocols. This document outlines the reaction mechanism, summarizes key physicochemical data, presents a representative experimental protocol for studying its hydrolysis, and details essential safety and handling considerations.

Introduction to Oxydiethylene Bis(chloroformate)

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a bifunctional organic compound with the chemical formula C₆H₈Cl₂O₅.[1][2][3][4][5] Its structure features two reactive chloroformate groups, making it a valuable intermediate in the synthesis of polycarbonates, polyurethanes, and other polymers.[6] It also serves as a crosslinking agent in the formulation of adhesives and sealants.[6] Given its reactivity, particularly with nucleophiles like water, a detailed understanding of its stability in aqueous environments is paramount for its effective use and safe handling.

Reactivity with Water: Hydrolysis

Chloroformates are known to be reactive compounds that readily undergo hydrolysis in the presence of water or moist air.[4][7] The reaction involves the nucleophilic attack of water on the carbonyl carbon of the chloroformate group, leading to the formation of the corresponding alcohol, carbon dioxide, and hydrogen chloride.[2][7]

For oxydiethylene bis(chloroformate), the hydrolysis reaction proceeds as follows, yielding diethylene glycol, carbon dioxide, and hydrochloric acid:

Reaction Scheme:

C₆H₈Cl₂O₅ + 2H₂O → C₄H₁₀O₃ + 2CO₂ + 2HCl

Physicochemical Data

A summary of the key physical and chemical properties of oxydiethylene bis(chloroformate) is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₈Cl₂O₅[1][2][3][4][5]
Molecular Weight 231.03 g/mol [3][4][5]
CAS Number 106-75-2[2][3][5][6][11][12][13]
Appearance Clear liquid with a pungent odor[2]
Boiling Point 127 °C at 5 torr (mm Hg)[2][4]
Melting Point 6 - 7 °C[2]
Density 1.35 g/cm³ at 20 °C[2]
Flash Point 146 °C (295 °F) (Open Cup)[4]
Solubility Insoluble in water; Soluble in common organic solvents (acetone, toluene, methylene chloride, etc.)[2][3]

Representative Experimental Protocol for Hydrolysis Study

While a specific protocol for oxydiethylene bis(chloroformate) is not detailed in the provided literature, a general methodology for studying the hydrolysis kinetics of a chloroformate can be outlined as follows. This protocol is based on standard techniques for monitoring chemical reactions.

Objective: To determine the rate of hydrolysis of oxydiethylene bis(chloroformate) in an aqueous solution.

Materials:

  • Oxydiethylene bis(chloroformate)

  • Deionized water

  • pH buffer solutions

  • Titration equipment (buret, pH meter) or a spectrophotometer

  • Constant temperature bath

  • Appropriate organic solvent (e.g., acetone) for initial dissolution

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of oxydiethylene bis(chloroformate) in a water-miscible organic solvent to facilitate its introduction into the aqueous reaction medium.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, place a known volume of deionized water or a buffer solution of a specific pH.

    • Allow the aqueous medium to equilibrate to the desired temperature in the constant temperature bath.

  • Initiation of Reaction:

    • Add a small, known amount of the oxydiethylene bis(chloroformate) stock solution to the aqueous medium with vigorous stirring to initiate the hydrolysis reaction.

  • Monitoring the Reaction: The progress of the hydrolysis can be monitored by several methods:

    • Titration: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold, inert solvent). The amount of hydrochloric acid produced can be determined by titration with a standardized base.

    • Spectrophotometry: If the chloroformate or its hydrolysis product has a distinct UV-Vis absorbance, the change in absorbance over time can be monitored to determine the reaction rate.

    • Conductivity: The increase in conductivity due to the formation of ionic products (H⁺ and Cl⁻) can be measured over time.

  • Data Analysis:

    • From the collected data (e.g., concentration of HCl vs. time), determine the rate constant of the hydrolysis reaction.

    • The experiment can be repeated at different temperatures to determine the activation energy of the reaction.

Visualizations

The following diagrams illustrate the hydrolysis reaction and a general experimental workflow.

Hydrolysis_Reaction reactant1 Oxydiethylene bis(chloroformate) C₆H₈Cl₂O₅ products Diethylene Glycol C₄H₁₀O₃ + Carbon Dioxide 2CO₂ + Hydrochloric Acid 2HCl reactant1->products Hydrolysis reactant2 Water 2H₂O reactant2->products

Caption: Hydrolysis of Oxydiethylene Bis(chloroformate).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution initiate Initiate Reaction prep_stock->initiate prep_medium Prepare Aqueous Medium prep_medium->initiate monitor Monitor Reaction Progress initiate->monitor analyze Analyze Data monitor->analyze determine_rate Determine Rate Constant analyze->determine_rate

Caption: Generalized Workflow for Hydrolysis Study.

Safety and Handling

Oxydiethylene bis(chloroformate) is a hazardous chemical that requires careful handling.

  • Hazards: The compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[11] It is also toxic to aquatic life with long-lasting effects.[11] Upon contact with water, it releases toxic and corrosive hydrogen chloride gas.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this substance.[1][11] In case of insufficient ventilation, wear respiratory protection.

  • Handling: Use only in well-ventilated areas.[11] Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

  • Storage: Store in a dry, cool, and well-ventilated place.[2] Keep containers tightly closed and away from water or moist air.[8]

  • Spills: In case of a spill, avoid contact with the substance. Collect the spillage and dispose of it as hazardous waste.[11] Prevent entry into drains or water courses.[11]

Conclusion

Oxydiethylene bis(chloroformate) is a reactive compound that undergoes rapid hydrolysis in the presence of water to produce diethylene glycol, carbon dioxide, and hydrochloric acid. This reactivity is a key consideration for its use in various industrial and research applications. While specific kinetic data for its hydrolysis is limited, its behavior is consistent with that of other alkyl chloroformates. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature and the corrosive byproducts of its reaction with water.

References

A Technical Guide to the Hydrolysis of Diethylene Glycol Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol bis(chloroformate) is a reactive organic compound utilized as a monomer in the synthesis of polycarbonates and polyurethanes. Its high reactivity, stemming from the two chloroformate functional groups, also makes it susceptible to hydrolysis. This technical guide provides a comprehensive overview of the hydrolysis of diethylene glycol bis(chloroformate), detailing the reaction mechanism, products, and analytical methodologies for its study. While specific kinetic data for this compound is not extensively available in publicly accessible literature, this guide establishes a framework for its investigation based on the known chemistry of chloroformates and provides detailed experimental protocols for monitoring the hydrolysis process.

Introduction

Diethylene glycol bis(chloroformate) (DEGBFC) is a bifunctional molecule with the chemical formula C6H8Cl2O5. Its structure, featuring a flexible diethylene glycol core flanked by two reactive chloroformate groups, makes it a valuable building block in polymer chemistry. However, the electrophilic nature of the carbonyl carbon in the chloroformate group renders DEGBFC prone to nucleophilic attack by water, leading to hydrolysis. Understanding the mechanism, kinetics, and products of this hydrolysis reaction is critical for its handling, storage, and application, particularly in environments where moisture may be present. This guide aims to provide a detailed technical resource on the core aspects of DEGBFC hydrolysis.

Physicochemical Properties of Diethylene Glycol Bis(chloroformate)

A summary of the key physical and chemical properties of diethylene glycol bis(chloroformate) is presented in Table 1.

PropertyValue
Molecular Formula C6H8Cl2O5
Molecular Weight 231.04 g/mol
CAS Number 106-75-2
Appearance Clear, colorless to pale yellow viscous liquid
Solubility Insoluble in water; soluble in common organic solvents
Reactivity Readily hydrolyzes in the presence of water or moist air

Hydrolysis of Diethylene Glycol Bis(chloroformate)

The hydrolysis of diethylene glycol bis(chloroformate) involves the nucleophilic attack of water on the carbonyl carbon of each chloroformate group. This reaction proceeds in two successive steps, ultimately leading to the formation of diethylene glycol, carbon dioxide, and hydrochloric acid.

Reaction Products

The overall hydrolysis reaction can be summarized as follows:

C6H8Cl2O5 + 2H2O → HO(CH2)2O(CH2)2OH + 2CO2 + 2HCl

The primary products of the complete hydrolysis are:

  • Diethylene Glycol (DEG)

  • Carbon Dioxide (CO2)

  • Hydrochloric Acid (HCl)

Reaction Mechanism

The hydrolysis of chloroformates generally proceeds through a bimolecular, associative mechanism (addition-elimination). Given the structure of diethylene glycol bis(chloroformate), a stepwise hydrolysis of the two chloroformate groups is expected.

Hydrolysis_Pathway DEGBFC Diethylene Glycol Bis(chloroformate) H2O1 + H₂O DEGBFC->H2O1 Intermediate Mono-hydrolyzed Intermediate H2O2 + H₂O Intermediate->H2O2 Products1 - CO₂ - HCl Intermediate->Products1 DEG Diethylene Glycol Products2 - CO₂ - HCl DEG->Products2 H2O1->Intermediate Step 1 H2O2->DEG Step 2

The reaction is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons of the chloroformate groups. This is followed by the elimination of a chloride ion and subsequent decarboxylation to yield a mono-hydrolyzed intermediate. This intermediate then undergoes a second hydrolysis step on the remaining chloroformate group to yield the final products.

Experimental Protocols

This section outlines a general methodology for the kinetic study of the hydrolysis of diethylene glycol bis(chloroformate).

Materials and Equipment
  • Diethylene glycol bis(chloroformate) (≥98% purity)

  • Deionized water

  • Buffer solutions (for pH-dependent studies)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Analytical standards: Diethylene glycol

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactant Prepare stock solution of Diethylene Glycol Bis(chloroformate) in a water-miscible organic solvent Initiate Initiate hydrolysis by mixing the reactant solution with the aqueous phase in a thermostatted vessel Prep_Reactant->Initiate Prep_Aqueous Prepare aqueous phase (deionized water or buffer) Prep_Aqueous->Initiate Sample Withdraw aliquots at specific time intervals Initiate->Sample Quench Quench the reaction in the aliquots (e.g., by dilution with a cold organic solvent) Sample->Quench Analyze Analyze aliquots by HPLC or GC to quantify the concentration of Diethylene Glycol Quench->Analyze Data Plot Diethylene Glycol concentration versus time to determine the reaction rate Analyze->Data

Detailed Methodologies

4.3.1. Kinetic Run

  • Prepare a stock solution of diethylene glycol bis(chloroformate) in a suitable water-miscible organic solvent (e.g., acetonitrile or acetone) to ensure solubility.

  • Equilibrate the thermostatted reaction vessel containing the aqueous phase (deionized water or a buffer of known pH) to the desired temperature.

  • Initiate the hydrolysis by adding a known volume of the diethylene glycol bis(chloroformate) stock solution to the stirred aqueous phase. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction kinetics.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the withdrawn aliquots. This can be achieved by diluting the aliquot in a cold, non-reactive organic solvent to stop the hydrolysis.

4.3.2. Analytical Quantification of Diethylene Glycol by Gas Chromatography (GC)

A common method for the quantification of diethylene glycol is gas chromatography.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A suitable capillary column, such as a DB-WAX or equivalent polar column.

  • Sample Preparation:

    • The quenched aliquots may require solvent exchange or concentration prior to injection.

    • Derivatization is not always necessary for glycol analysis by GC, but can improve peak shape and sensitivity.

  • Calibration: Prepare a series of standard solutions of diethylene glycol of known concentrations. A calibration curve is constructed by plotting the peak area of diethylene glycol against its concentration.

  • Analysis: Inject the prepared samples and standards into the GC. The concentration of diethylene glycol in the reaction samples is determined by comparing their peak areas to the calibration curve.

Data Presentation

ParameterValueConditions
Rate Constant (k) To be determinedTemperature, pH
Reaction Order To be determined-
Activation Energy (Ea) To be determined-
Half-life (t1/2) To be determinedTemperature, pH, Initial Concentration

Conclusion

The hydrolysis of diethylene glycol bis(chloroformate) is a fundamental reaction that influences its stability and application. This guide has provided a detailed overview of the hydrolysis process, including the reaction products and the likely bimolecular, stepwise mechanism. Although quantitative kinetic data for this specific compound is sparse, the provided experimental protocols offer a robust framework for researchers to conduct their own kinetic investigations. The use of analytical techniques such as gas chromatography is essential for accurately monitoring the formation of the hydrolysis product, diethylene glycol, thereby enabling the determination of reaction rates and the influence of various environmental factors. This foundational knowledge is crucial for professionals in research and drug development who may utilize or encounter this reactive molecule in their work.

Thermal stability of oxydiethylene bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Stability of Oxydiethylene Bis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a reactive organic compound characterized by two chloroformate functional groups linked by a diethylene glycol spacer. This structure allows it to act as a crosslinking agent or a monomer in polymerization reactions. Its application in the synthesis of polymers for medical devices and drug delivery systems necessitates a thorough understanding of its behavior under thermal stress. Thermal decomposition can lead to the release of hazardous byproducts and compromise the quality of the final product.

Physicochemical Properties

A summary of the known physical and chemical properties of oxydiethylene bis(chloroformate) is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of Oxydiethylene Bis(chloroformate)

PropertyValueReference
CAS Number 106-75-2[2][3][4]
Molecular Formula C₆H₈Cl₂O₅[2][3]
Molecular Weight 231.03 g/mol [3]
Appearance Clear, colorless to yellowish viscous liquid[5]
Boiling Point 127 °C at 5 Torr[6]
Flash Point 118.2 °C
Solubility Soluble in acetone, alcohol, ether, chloroform, benzene

Thermal Stability Analysis: Experimental Protocols

To rigorously assess the thermal stability of oxydiethylene bis(chloroformate), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the principle analytical techniques employed. The following sections detail standardized protocols that can be adapted for the analysis of this liquid compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, identify mass loss events, and quantify residual mass.

Table 2: Generalized TGA Experimental Protocol

ParameterRecommended SettingPurpose
Instrument A calibrated thermogravimetric analyzerTo ensure accurate mass and temperature measurements.
Sample Size 5-10 mgTo ensure uniform heating and minimize thermal gradients.
Crucible Inert pan (e.g., aluminum, platinum, or ceramic)To contain the liquid sample without reacting with it.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To study thermal decomposition without oxidative effects.
Flow Rate 20-50 mL/minTo maintain an inert environment and remove gaseous products.
Heating Rate 10 °C/minA standard rate for initial screening; can be varied to study kinetics.
Temperature Range Ambient to 500 °C (or higher if needed)To cover the full range of potential decomposition events.
Data Analysis Onset of decomposition (Tonset), peak decomposition temperature (Tpeak), mass loss percentage at different stages, and residual mass.To quantify the thermal stability of the compound.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

Table 3: Generalized DSC Experimental Protocol

ParameterRecommended SettingPurpose
Instrument A calibrated differential scanning calorimeterTo ensure accurate temperature and heat flow measurements.
Sample Size 5-10 mgTo ensure good thermal contact and resolution of thermal events.
Crucible Hermetically sealed aluminum or stainless steel panTo contain the liquid sample and prevent volatilization before decomposition.
Reference Empty, hermetically sealed pan of the same materialTo provide a baseline for heat flow measurements.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidative side reactions.
Flow Rate 20-50 mL/minTo maintain a stable thermal environment.
Heating Rate 10 °C/minA standard rate for initial screening.
Temperature Program Heat from ambient to a temperature above the expected decomposition, cool, and reheat (optional).To observe decomposition and any other thermal transitions. The second heating can reveal information about the thermal history.
Data Analysis Onset temperature of exothermic/endothermic events, peak temperature, and enthalpy of transitions (ΔH).To characterize the energetics of decomposition and other thermal processes.

Experimental and Logical Workflow

The systematic evaluation of the thermal stability of oxydiethylene bis(chloroformate) should follow a logical progression of steps to ensure comprehensive and reliable data is collected. The workflow diagram below illustrates this process.

G cluster_0 Phase 1: Sample Preparation and Initial Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation and Application A Obtain High-Purity Oxydiethylene Bis(chloroformate) B Confirm Identity and Purity (e.g., NMR, FTIR, GC-MS) A->B C Perform TGA Analysis (Inert Atmosphere) B->C D Perform DSC Analysis (Inert Atmosphere) B->D E Analyze TGA Data: Determine Tonset, Tpeak, Mass Loss C->E F Analyze DSC Data: Determine Onset, Peak, ΔH of Decomposition D->F G Correlate TGA and DSC Results E->G F->G H Determine Safe Handling and Processing Temperatures G->H I Model Decomposition Kinetics (Optional) G->I J Inform Polymerization Process Design H->J G A Oxydiethylene Bis(chloroformate) B Initial Thermal Stress A->B C Loss of Phosgene (COCl2) or HCl and CO2 B->C D Formation of Unstable Intermediates C->D E Decomposition of Diethylene Glycol Backbone D->E F Volatile Organic Compounds E->F G Char Residue E->G

References

Solubility of Oxydiethylene Bis(chloroformate) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oxydiethylene bis(chloroformate) (CAS No. 106-75-2), a key monomer in the synthesis of polycarbonates and other polymers. This document collates available solubility data, outlines a standard experimental protocol for solubility determination, and illustrates the compound's role in polymerization processes where its solubility is a critical factor.

Solubility Data for Oxydiethylene Bis(chloroformate)

An extensive review of publicly available scientific literature and chemical databases indicates a lack of precise quantitative solubility data (e.g., g/100 mL or mol/L) for oxydiethylene bis(chloroformate) in various organic solvents. However, qualitative solubility information is consistently reported across multiple sources. The compound is generally described as soluble in common organic solvents and insoluble in water.

The following table summarizes the qualitative solubility of oxydiethylene bis(chloroformate).

SolventQualitative Solubility
AcetoneSoluble
TolueneSoluble
Methylene ChlorideSoluble
Tetrahydrofuran (THF)Soluble
DioxaneSoluble
DichloroethaneSoluble
ChlorobenzeneSoluble
Ethyl AcetateSoluble
AlcoholSoluble
EtherSoluble
BenzeneSoluble
WaterInsoluble

Experimental Protocol for Solubility Determination

While a specific, published protocol for determining the solubility of oxydiethylene bis(chloroformate) was not identified, a standard gravimetric method for determining the solubility of a liquid in an organic solvent is detailed below. This method is widely applicable and can be adapted for the compound .

Objective: To determine the saturation solubility of a liquid solute (oxydiethylene bis(chloroformate)) in a given organic solvent at a specific temperature.

Materials:

  • Oxydiethylene bis(chloroformate) (solute)

  • Selected organic solvent (e.g., acetone, toluene)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance (±0.0001 g)

  • Glass vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of oxydiethylene bis(chloroformate) to a known volume or mass of the selected organic solvent in a sealed glass vial. An excess is ensured when a separate phase of the solute remains visible.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

    • Carefully draw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to prevent precipitation due to temperature changes.

    • Immediately filter the collected sample through a chemically compatible syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved micro-droplets of the solute.

  • Gravimetric Analysis:

    • Accurately weigh the evaporating dish containing the filtered saturated solution.

    • Carefully evaporate the solvent under a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the decomposition temperature of the solute can be used.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the evaporating dish with the remaining solute residue. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the solute is the final constant mass of the dish plus residue minus the initial tare mass of the dish.

    • The mass of the solvent can be determined by subtracting the mass of the solute from the mass of the saturated solution.

    • Solubility is typically expressed as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).

Application in Polymer Synthesis: Interfacial Polymerization

The solubility of oxydiethylene bis(chloroformate) in organic solvents is a critical parameter for its application in polymer synthesis, particularly in interfacial polymerization to produce polycarbonates. In this process, two immiscible liquid phases are used: an aqueous phase and an organic phase.

  • Aqueous Phase: Typically contains a diol monomer (like bisphenol A) dissolved in an aqueous solution of a base (e.g., sodium hydroxide). The base deprotonates the diol to make it a more reactive nucleophile.

  • Organic Phase: Contains the oxydiethylene bis(chloroformate) dissolved in a water-immiscible organic solvent, such as methylene chloride or chlorobenzene.

The polymerization reaction occurs at the interface between these two phases. The high solubility of oxydiethylene bis(chloroformate) in the organic phase is essential for maintaining a sufficient concentration of the monomer at the reaction interface, which drives the polymerization forward to form high molecular weight polymers.

Visualization of the Interfacial Polymerization Workflow

The following diagram illustrates the logical workflow for the synthesis of a polycarbonate via interfacial polymerization using oxydiethylene bis(chloroformate) and a generic diol like bisphenol A.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Reaction Zone cluster_workup Product Isolation diol Diol (e.g., Bisphenol A) activated_diol Activated Diol (Deprotonated) diol->activated_diol Deprotonation naoh NaOH Solution naoh->activated_diol interface Aqueous-Organic Interface activated_diol->interface chloroformate Oxydiethylene Bis(chloroformate) chloroformate_solution Chloroformate Solution chloroformate->chloroformate_solution solvent Organic Solvent (e.g., Methylene Chloride) solvent->chloroformate_solution Dissolution chloroformate_solution->interface polymerization Polymerization interface->polymerization polymer Polycarbonate in Organic Phase polymerization->polymer separation Phase Separation polymer->separation washing Washing & Neutralization separation->washing precipitation Precipitation (e.g., with anti-solvent) washing->precipitation drying Drying precipitation->drying final_polymer Purified Polycarbonate Resin drying->final_polymer

Caption: Workflow for Polycarbonate Synthesis via Interfacial Polymerization.

Oxydiethylene Bis(chloroformate): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Weight: 231.03 g/mol

Introduction

Oxydiethylene bis(chloroformate), with a confirmed molecular weight of 231.03 g/mol , is a reactive chemical intermediate utilized in a variety of synthetic applications. This technical guide provides a concise overview of its chemical properties, primary applications, and general reaction schemes. While it serves as a valuable reagent in polymer chemistry and pharmaceutical development, detailed public-domain experimental protocols and its involvement in specific biological signaling pathways are not extensively documented.

Chemical and Physical Properties

A summary of the key quantitative data for oxydiethylene bis(chloroformate) is presented below.

PropertyValueReference
Molecular Weight 231.03 g/mol [1][2][3][4][5]
Molecular Formula C6H8Cl2O5[1][2][3]
CAS Number 106-75-2[1][2][3][4][5]

Core Applications

Oxydiethylene bis(chloroformate) is primarily employed as a bifunctional building block in organic synthesis. Its two chloroformate groups allow for the crosslinking of molecules, making it a key component in the synthesis of various polymers and in the modification of biomolecules.

Polymer Synthesis

A significant application of oxydiethylene bis(chloroformate) is in the production of polyurethanes. It reacts with diamines or diols to form the characteristic urethane linkages, creating linear or cross-linked polymers with diverse industrial uses.

Bioconjugation and Drug Development

In the realm of life sciences, oxydiethylene bis(chloroformate) serves as a reagent for bioconjugation, enabling the linking of molecules to proteins and peptides. Furthermore, its reactivity is harnessed in the pharmaceutical industry for the synthesis of carbamate-based drugs, which are recognized for their therapeutic potential.

General Reaction Pathways

The reactivity of oxydiethylene bis(chloroformate) is centered around its two chloroformate functional groups. These groups readily react with nucleophiles such as amines and alcohols.

Reaction_Pathways Oxydiethylene bis(chloroformate) Oxydiethylene bis(chloroformate) Polyurethane Polyurethane Oxydiethylene bis(chloroformate)->Polyurethane + Polycarbonate Polycarbonate Oxydiethylene bis(chloroformate)->Polycarbonate + Diamine Diamine Diamine->Polyurethane + Diol Diol Diol->Polycarbonate +

References

Diethylene Glycol Bis(chloroformate): A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Diethylene glycol bis(chloroformate). This document provides a comprehensive overview of the chemical's properties, toxicity, and associated hazards, along with recommended safety protocols and emergency procedures.

Diethylene glycol bis(chloroformate) (CAS No. 106-75-2) is a versatile organic synthesis intermediate used in the production of polycarbonates, biodegradable polymers, and polyurethanes.[1] It also serves as a modifying agent and in the formulation of nonvolatile plasticizers.[2][3] Due to its reactive nature, a thorough understanding of its safety profile is crucial for personnel handling this chemical.

Chemical and Physical Properties

Diethylene glycol bis(chloroformate) is a clear liquid with a pungent odor.[1] It is insoluble in water but soluble in many common organic solvents such as acetone, toluene, and methylene chloride.[1][2]

PropertyValueSource
Molecular Formula C6H8Cl2O5[1][2]
Molecular Weight 231.03 g/mol [4][5]
Appearance Clear liquid with a pungent odor[1]
Density (20 °C) 1.35 g/cm³[1]
Melting Point 6 - 7 °C[1]
Boiling Point 127 °C at 5 torr; 280 °C[1][2]
Flash Point 182 °C (closed cup)[1]
Vapor Pressure 0.004 mmHg at 25 °C[2]
Solubility in water Insoluble[2]

Toxicological Data

This chemical is harmful if swallowed and causes skin and serious eye irritation.[4] It is corrosive and can have irritating effects on mucous membranes.[1]

EndpointValueSpeciesRouteSource
LD50 1650 mg/kgRatOral[1]
LD50 2000 mg/kgMouseDermal[1]
LC50 169 ppm (1 hour)RatInhalation[4]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

GHS_Classification cluster_product Diethylene glycol bis(chloroformate) cluster_hazards GHS Hazard Classification cluster_pictograms Hazard Pictograms product_info CAS: 106-75-2 EC: 203-430-9 H302 H302 Harmful if swallowed H315 H315 Causes skin irritation H318 H318 Causes serious eye damage H411 H411 Toxic to aquatic life with long lasting effects p_corrosion corrosive p_irritant irritant p_env environmental_hazard

Caption: GHS Hazard Classification for Diethylene glycol bis(chloroformate).

Experimental Protocols

The toxicological data presented in this guide are based on standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). While the specific experimental reports for Diethylene glycol bis(chloroformate) are not publicly available, the methodologies generally adhere to the following OECD guidelines.

  • Acute Oral Toxicity (OECD Guideline 423): This method determines the acute toxicity of a substance after oral administration.[6] The test is typically conducted in a stepwise manner using a small number of animals, usually rats.[7] Animals are dosed with the substance at defined levels, and mortality and clinical signs are observed over a period of time, typically 14 days.[2]

  • Acute Dermal Toxicity (OECD Guideline 402): This guideline assesses the toxic effects resulting from a single dermal application of a substance.[5] The substance is applied to a shaved area of the skin of the test animal (often a rabbit or rat) and held in contact for a 24-hour period.[8] Observations for mortality and signs of toxicity are made for at least 14 days.[8]

  • Acute Inhalation Toxicity (OECD Guideline 403): This test evaluates the health hazards from short-term exposure to an airborne substance.[3] Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[9][10] Animals are then observed for at least 14 days for signs of toxicity and mortality.[3]

  • Acute Dermal Irritation/Corrosion (OECD Guideline 404): This method assesses the potential of a substance to cause skin irritation or corrosion.[11][12] A small amount of the substance is applied to the skin of a test animal, usually an albino rabbit, for a period of 4 hours.[11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[13]

  • Acute Eye Irritation/Corrosion (OECD Guideline 405): This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[14] A single dose of the substance is applied to one eye of an experimental animal, typically an albino rabbit, with the untreated eye serving as a control.[15] The eyes are examined at specific intervals for lesions of the cornea, iris, and conjunctiva.[1][4]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of Diethylene glycol bis(chloroformate), strict adherence to safety protocols is mandatory to minimize exposure risk. The following workflow outlines the necessary personal protective equipment.

PPE_Workflow start Handling Diethylene glycol bis(chloroformate) gloves Hand Protection Chemical resistant gloves (EN 374) start->gloves Always wear eyewear Eye/Face Protection Approved safety eyewear/goggles clothing Body Protection Laboratory-appropriate chemical resistant clothing respirator Respiratory Protection Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection. end Proceed with work respirator->end Once all PPE is in place

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

Handling Precautions:

  • Use in a well-ventilated area.[1][6]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[16]

  • Keep away from food, drink, and animal feedingstuffs.[6]

Storage and Stability

The product is stable when stored in its original, sealed container in a dry, cool, and well-ventilated area, protected from direct sunlight.[1] Incompatible materials include strong oxidizing agents, strong acids, and metals.[14] The chemical reacts with water (hydrolysis) to produce hydrochloric acid, carbon dioxide, and diethylene glycol.[1]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with clear water for a minimum of 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1][17]

  • Skin Contact: Remove contaminated clothing and wash the exposed area thoroughly with soap and water. If irritation or pain persists, seek medical attention.[2][17]

  • Inhalation: Remove the contaminated person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Spills and Disposal

In case of a spill, ventilate the area and use appropriate personal protective equipment. Absorb the spill with inert material (e.g., sand, universal binder) and place it in a suitable container for disposal.[6] Avoid release to the environment and prevent entry into drains and waterways.[6] Dispose of contents and container in accordance with local, regional, and national regulations.[6] Contaminated materials should be disposed of at an approved waste disposal plant.[16]

References

An In-depth Technical Guide to the Handling and Storage of Oxydiethylene Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and chemical properties of oxydiethylene bis(chloroformate) (CAS No. 106-75-2). The information is intended to support laboratory safety and ensure the integrity of the compound for research and development purposes.

Chemical and Physical Properties

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a versatile reagent in organic synthesis.[1] It is primarily used as an intermediate in the production of polycarbonates, polyurethanes, and biodegradable polymers.[2] Its bifunctional nature also makes it valuable in the synthesis of pharmaceuticals and for the modification of proteins and peptides.[1]

Quantitative Data

The following tables summarize the key physical and chemical properties of oxydiethylene bis(chloroformate).

Table 1: Physical Properties

PropertyValueSource(s)
Appearance Clear, colorless liquid with a pungent odor[2]
Molecular Formula C₆H₈Cl₂O₅[2][3]
Molecular Weight 231.03 g/mol [2][3]
Density (20°C) 1.35 g/cm³[2]
Melting Point 6 - 7 °C[2]
Boiling Point 127 °C (5 torr)[2]
Flash Point 99 °C - 118.2°C[4][5]
Solubility Soluble in common organic solvents (acetone, alcohol, ether, chloroform, benzene)[2][5]
Vapor Pressure 5 mm Hg @ 127 °C[6][7]

Table 2: Toxicological Data

TestResultSpeciesSource(s)
LD50 (Oral) 1650 mg/kgRat[2]
LD50 (Dermal) 2000 mg/kgMouse[2]
LD50 (Oral) 813 mg/kgMouse[8][9]

Safe Handling Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling oxydiethylene bis(chloroformate). It is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[10][11]

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to wear:

  • Chemical-resistant gloves: Ensure gloves are appropriate for the specific laboratory conditions.

  • Approved safety eyewear: Safety glasses with side shields or goggles are essential.[2]

  • Face shield: A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Laboratory-appropriate chemical-resistant clothing: A lab coat or apron should be worn to protect against skin contact.[2]

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10]

General Hygiene Practices
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in work areas.[10]

  • Contaminated clothing should be removed and washed before reuse.[10]

  • Never place chemicals in containers that are normally used for food or drink.[10]

Emergency Procedures

In the event of exposure or a spill, the following first aid and emergency measures should be taken.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Remove the person to fresh air. If breathing is irregular or stopped, provide artificial respiration and seek immediate medical attention.[10][12]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical attention.[10][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][10]
Ingestion Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Immediately call a poison center or doctor.[10]
Accidental Release Measures

In case of a spill:

  • Ensure adequate ventilation and remove all sources of ignition.[5]

  • Evacuate non-essential personnel from the area.[5]

  • Wear appropriate personal protective equipment, including respiratory protection if necessary.[10]

  • Contain the spill using absorbent materials such as sand, diatomite, or a universal binder.[10]

  • Collect the spilled material into appropriate, labeled containers for disposal.[10]

  • Prevent the substance from entering drains, surface water, or ground water.[10]

Storage and Stability

Proper storage is crucial for maintaining the stability and integrity of oxydiethylene bis(chloroformate).

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep containers tightly closed and protected from direct sunlight.[2][5]

  • Store in the original drum or a suitable alternative.[2]

  • For prolonged storage, it is recommended to re-analyze the material for color, purity, and hydrogen chloride levels before use.[2]

Chemical Stability and Reactivity
  • Hydrolysis: Reacts with water or moisture, yielding hydrochloric acid, carbon dioxide, and diethylene glycol.[2] This rapid hydrolysis is a key consideration for its environmental fate.[13]

  • Reactivity with Nucleophiles: It readily reacts with alcohols to form diethylene glycol carbonates and with amines to yield diethylene glycol carbamates.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

  • Hazardous Decomposition Products: When heated to decomposition, it can emit toxic fumes of chlorine.[9][14] Hazardous combustion products include carbon monoxide and carbon dioxide.[10]

Visual Workflows and Relationships

The following diagrams illustrate key workflows and chemical relationships for oxydiethylene bis(chloroformate).

SafeHandlingWorkflow start Receiving and Unpacking storage Proper Storage (Cool, Dry, Well-Ventilated, Away from Incompatibles) start->storage handling Handling in Fume Hood (Wear Full PPE) storage->handling experiment Experimental Use (e.g., Polymer Synthesis, Derivatization) handling->experiment spill Accidental Spill handling->spill Potential Event waste Waste Collection (Labeled, Segregated Container) experiment->waste disposal Chemical Waste Disposal (Follow Institutional Protocols) waste->disposal spill_response Spill Response Protocol (Evacuate, Contain, Clean Up) spill->spill_response spill_response->waste

Caption: Workflow for the safe handling and lifecycle management of oxydiethylene bis(chloroformate).

ChemicalIncompatibility main_compound Oxydiethylene bis(chloroformate) water Water / Moisture main_compound->water Reacts to form alcohols Alcohols main_compound->alcohols Reacts to form amines Amines main_compound->amines Reacts to form oxidizers Strong Oxidizers main_compound->oxidizers Incompatible with bases Strong Bases (e.g., Alkaline Solutions) main_compound->bases Neutralized by hydrolysis_products Diethylene Glycol + Hydrochloric Acid + Carbon Dioxide water->hydrolysis_products carbonate_products Diethylene Glycol Carbonates alcohols->carbonate_products carbamate_products Diethylene Glycol Carbamates amines->carbamate_products vigorous_reaction Vigorous/Exothermic Reaction oxidizers->vigorous_reaction neutralization_products Neutralization/Decomposition bases->neutralization_products

Caption: Chemical incompatibility and reactivity of oxydiethylene bis(chloroformate).

References

Oxydiethylene Bis(chloroformate): A Versatile Intermediate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a highly reactive bifunctional organic compound that serves as a crucial intermediate in a wide array of chemical syntheses. Its unique structure, featuring two chloroformate groups separated by a flexible diethylene glycol linker, makes it an invaluable tool in polymer chemistry, organic synthesis, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Oxydiethylene bis(chloroformate), with a focus on its role as a research intermediate. Detailed experimental protocols, quantitative data, and visual representations of key chemical processes are presented to facilitate its effective utilization in the laboratory.

Chemical and Physical Properties

Oxydiethylene bis(chloroformate) is a colorless to light yellow liquid with a pungent odor. Its bifunctionality allows it to act as a crosslinking agent or as a monomer in polymerization reactions. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of Oxydiethylene bis(chloroformate)

PropertyValue
CAS Number 106-75-2
Molecular Formula C6H8Cl2O5
Molecular Weight 231.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 330.45°C (estimated)
Flash Point 99°C
Density ~1.5876 g/cm³ (estimated)
Refractive Index ~1.5300 (estimated)
Solubility Soluble in acetone, alcohol, ether, chloroform, benzene

Spectroscopic Data

The structural elucidation of Oxydiethylene bis(chloroformate) and its reaction products relies on standard spectroscopic techniques. The following tables summarize the expected spectroscopic data for the compound.

Table 2: Predicted ¹H NMR Spectral Data for Oxydiethylene bis(chloroformate) (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~4.4Triplet-O-CH ₂-CH₂-O-C(O)Cl
~3.8Triplet-O-CH₂-CH ₂-O-C(O)Cl

Note: Chemical shifts are estimates based on analogous structures. Actual values may vary.

Table 3: Predicted ¹³C NMR Spectral Data for Oxydiethylene bis(chloroformate) (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~150C =O (Chloroformate)
~70-O-C H₂-CH₂-O-C(O)Cl
~68-O-CH₂-C H₂-O-C(O)Cl

Note: Chemical shifts are estimates based on analogous structures. Actual values may vary.

Table 4: Key FTIR Spectral Data for Oxydiethylene bis(chloroformate)

Wavenumber (cm⁻¹)Functional Group
~1775C=O stretch (Chloroformate)
~1150C-O stretch
~700-800C-Cl stretch

Note: Peak positions are approximate and can vary based on the sample preparation and instrument.

Applications in Research and Development

The high reactivity of the chloroformate groups makes Oxydiethylene bis(chloroformate) a versatile building block in various fields.

Polymer Chemistry

A primary application of Oxydiethylene bis(chloroformate) is in the synthesis of polycarbonates and polyurethanes.[1] Its bifunctional nature allows it to react with diols or diamines to form long polymer chains, imparting flexibility due to the diethylene glycol backbone.

Bioconjugation and Surface Modification

The reactivity of Oxydiethylene bis(chloroformate) with nucleophiles like amines and hydroxyl groups enables its use in bioconjugation and surface modification. It can be used to link molecules to proteins or peptides and to functionalize surfaces.

Organic Synthesis and Drug Development

In organic synthesis, Oxydiethylene bis(chloroformate) is a key intermediate for introducing carbonate and carbamate functionalities. The carbamate group is a common feature in many pharmaceuticals, including cholinesterase inhibitors used in the treatment of Alzheimer's disease, such as rivastigmine.[2][3] The diethylene glycol linker can also be incorporated into prodrugs to improve their pharmacokinetic properties.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving Oxydiethylene bis(chloroformate).

Synthesis of a Polycarbonate from Bisphenol A

This protocol describes the interfacial polymerization of Bisphenol A with Oxydiethylene bis(chloroformate) to yield a polycarbonate.

Materials:

  • Bisphenol A

  • Oxydiethylene bis(chloroformate)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

Procedure:

  • In a beaker, dissolve Bisphenol A in an aqueous solution of sodium hydroxide to form the sodium salt of Bisphenol A.

  • In a separate beaker, dissolve Oxydiethylene bis(chloroformate) in dichloromethane.

  • Combine the two solutions in a reaction flask equipped with a mechanical stirrer.

  • Add a catalytic amount of the phase-transfer catalyst to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 2-4 hours. The polymerization will occur at the interface of the aqueous and organic layers.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 0.1 M HCl) and then with deionized water until the aqueous layer is neutral.

  • Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large volume of methanol with constant stirring.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C.

Synthesis of a Dicarbamate

This protocol outlines the synthesis of a dicarbamate by reacting Oxydiethylene bis(chloroformate) with a primary or secondary amine.

Materials:

  • Oxydiethylene bis(chloroformate)

  • A primary or secondary amine (2 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • A non-nucleophilic base (e.g., triethylamine, pyridine) (2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine and the non-nucleophilic base in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Oxydiethylene bis(chloroformate) in the same solvent to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure dicarbamate.

Visualizing Workflows and Mechanisms

Visual diagrams are essential for understanding the complex processes in which Oxydiethylene bis(chloroformate) is involved.

G General Reaction Scheme for Carbamate Formation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product OBc Oxydiethylene bis(chloroformate) Dicarbamate Dicarbamate Product OBc->Dicarbamate Nucleophilic Acyl Substitution Amine Primary/Secondary Amine (2 eq.) Amine->Dicarbamate Solvent Aprotic Solvent (e.g., DCM, THF) Base Base (e.g., Pyridine) (2 eq.)

Caption: Reaction scheme for the synthesis of a dicarbamate.

experimental_workflow start Start dissolve_bpa Dissolve Bisphenol A in aqueous NaOH start->dissolve_bpa dissolve_obc Dissolve Oxydiethylene bis(chloroformate) in DCM start->dissolve_obc mix Combine Solutions & Add Phase-Transfer Catalyst dissolve_bpa->mix dissolve_obc->mix polymerize Vigorous Stirring (Interfacial Polymerization) mix->polymerize separate Separate Organic Layer polymerize->separate wash Wash with Acid and Water separate->wash precipitate Precipitate Polymer in Methanol wash->precipitate filter_dry Filter and Dry the Polycarbonate precipitate->filter_dry end End Product: Polycarbonate filter_dry->end

Caption: Experimental workflow for polycarbonate synthesis.

logical_relationship Applications of Oxydiethylene bis(chloroformate) cluster_polymers Polymer Synthesis cluster_synthesis Organic Synthesis cluster_drugdev Drug Development OBc Oxydiethylene bis(chloroformate) Polycarbonates Polycarbonates OBc->Polycarbonates with Diols Polyurethanes Polyurethanes OBc->Polyurethanes with Diamines Carbamates Carbamate Synthesis OBc->Carbamates with Amines Carbonates Carbonate Synthesis OBc->Carbonates with Alcohols Prodrugs Prodrug Linkers OBc->Prodrugs Cholinesterase_Inhibitors Cholinesterase Inhibitors (e.g., Rivastigmine analogs) Carbamates->Cholinesterase_Inhibitors

Caption: Logical relationships of Oxydiethylene bis(chloroformate) applications.

Safety and Handling

Oxydiethylene bis(chloroformate) is a reactive and moderately toxic compound. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. When heated to decomposition, it emits toxic fumes of chlorine. Therefore, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

Oxydiethylene bis(chloroformate) is a versatile and valuable research intermediate with significant applications in polymer chemistry and organic synthesis, including the development of new pharmaceutical agents. Its bifunctional nature allows for the creation of diverse molecular architectures. A thorough understanding of its properties, reaction conditions, and safety precautions, as outlined in this guide, is essential for its effective and safe use in a research and development setting. The provided protocols and diagrams serve as a practical resource for scientists and researchers looking to leverage the synthetic potential of this important chemical building block.

References

Methodological & Application

Synthesis of Polycarbonates Using Oxydiethylene Bis(chloroformate): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polycarbonates utilizing oxydiethylene bis(chloroformate) as a key monomer. These aliphatic polycarbonates are of growing interest in the biomedical field, particularly for drug delivery applications, owing to their potential biodegradability and biocompatibility.

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a versatile monomer for the synthesis of polycarbonates and polyurethanes.[1][2] Its structure, featuring two reactive chloroformate groups, allows for polycondensation reactions with a variety of diols and bisphenols to form polycarbonates with tailored properties.[1] The resulting aliphatic polycarbonates are noted for their potential in biomedical applications due to their biodegradability, which can be advantageous over traditional polycarbonates like those based on bisphenol A (BPA).[3] Polycarbonates, in general, are known for their toughness, clarity, and thermal resistance.[1]

Synthesis of Polycarbonates

The primary method for synthesizing polycarbonates from oxydiethylene bis(chloroformate) is interfacial polymerization. This technique involves the reaction of the chloroformate monomer dissolved in an organic solvent with a diol or bisphenol dissolved in an aqueous alkaline solution. The polymerization occurs at the interface of the two immiscible liquids.

Interfacial Polymerization of Oxydiethylene Bis(chloroformate) with a Diol/Bisphenol

This protocol describes a general procedure for the synthesis of polycarbonates via interfacial polymerization.

Materials:

  • Oxydiethylene bis(chloroformate)

  • Diol or Bisphenol (e.g., Bisphenol A, 1,4-butanediol)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., triethylamine, benzyltriethylammonium chloride)

  • Deionized water

  • Hydrochloric acid (HCl) (for neutralization)

  • Methanol (for precipitation)

Experimental Protocol:

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the chosen diol or bisphenol and sodium hydroxide. The sodium hydroxide acts as an acid scavenger to neutralize the HCl produced during the reaction.

  • Preparation of Organic Phase: Dissolve the oxydiethylene bis(chloroformate) in a suitable organic solvent, such as dichloromethane.

  • Polymerization:

    • Combine the aqueous and organic phases in a reaction vessel equipped with a mechanical stirrer.

    • Add a catalytic amount of a phase-transfer catalyst to the reaction mixture.

    • Stir the mixture vigorously at room temperature to create a large interfacial area for the polymerization to occur. The reaction is typically carried out for 2-4 hours.

  • Work-up:

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid and deionized water to remove unreacted monomers and salts.

    • Precipitate the polymer by slowly adding the organic solution to a non-solvent, such as methanol, with constant stirring.

    • Filter the precipitated polymer and dry it under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Logical Workflow for Interfacial Polymerization:

workflow A Prepare Aqueous Phase (Diol/Bisphenol + NaOH) C Combine Phases & Add Catalyst A->C B Prepare Organic Phase (Oxydiethylene bis(chloroformate) + Dichloromethane) B->C D Vigorous Stirring (Polymerization) C->D E Phase Separation D->E F Wash Organic Layer E->F G Precipitate Polymer (in Methanol) F->G H Filter and Dry G->H I Characterize Polymer H->I

Caption: General experimental workflow for interfacial polymerization.

Characterization of Polycarbonates

The synthesized polycarbonates should be characterized to determine their structure, molecular weight, and thermal properties.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonate linkages.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Quantitative Data

PropertyAnalogous Polymer SystemValueReference
Molecular Weight (Mw) Poly(1,4-butylene carbonate)Up to 143,500 g/mol
Yield Poly(1,4-butylene carbonate)>80%[4]
Polydispersity Index (PDI) Poly(aliphatic carbonates)< 1.8[4]
Glass Transition Temp. (Tg) Atactic poly(glyceric acid carbonate)44 °C[5]
Melting Temperature (Tm) Isotactic poly(glyceric acid carbonate)87 °C[5]

Applications in Drug Development

Aliphatic polycarbonates are gaining attention for their potential in drug delivery due to their biocompatibility and biodegradability.[3] Polycarbonates derived from diethylene glycol can be used in the synthesis of biodegradable polymers.[2]

Signaling Pathway for Drug Delivery Application

The general concept for using these polycarbonates in drug delivery involves their formulation into nanoparticles or other drug carriers. These carriers can encapsulate therapeutic agents and potentially offer controlled release and targeted delivery. The ether linkages in the poly(diethylene glycol carbonate) backbone may impart some hydrophilicity, which could be beneficial for creating "stealth" nanoparticles that can evade the immune system. For instance, poly(ethylene carbonate) nanoparticles have shown promise as a drug delivery system with "stealth" potential due to reduced protein adsorption.[6]

Conceptual Signaling Pathway for Nanoparticle-based Drug Delivery:

drug_delivery cluster_synthesis Formulation cluster_delivery Delivery & Action Polymer Poly(diethylene glycol carbonate) Formulation Nanoparticle Formulation Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Circulation Systemic Circulation ('Stealth' Effect) Formulation->Circulation Targeting Target Site Accumulation (e.g., Tumor) Circulation->Targeting Release Controlled Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway for drug delivery using polycarbonate nanoparticles.

Potential Advantages for Drug Delivery:
  • Biodegradability: The carbonate linkages are susceptible to hydrolysis, leading to degradation into potentially non-toxic byproducts.

  • Biocompatibility: Aliphatic polycarbonates are generally considered to have good biocompatibility.

  • Tunable Properties: The properties of the polycarbonate can be tuned by copolymerization with other monomers to control the degradation rate, drug release profile, and other characteristics.

  • "Stealth" Properties: The ether backbone may reduce protein opsonization, potentially leading to longer circulation times in the body.[6]

Further research is required to fully evaluate the potential of polycarbonates derived from oxydiethylene bis(chloroformate) for specific drug delivery applications. This includes in-depth studies on their degradation products, biocompatibility, drug loading capacity, and release kinetics with various therapeutic agents.

References

Application Notes and Protocols for Oxydiethylene Bis(chloroformate) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a versatile bifunctional monomer employed in the synthesis of a variety of polymers, most notably polyurethanes and polycarbonates. Its structure, featuring two reactive chloroformate groups separated by a flexible diethylene glycol linker, allows for the creation of polymers with tailored properties suitable for a range of applications, from industrial materials to biomedical devices. The presence of the ether linkage in the backbone can enhance flexibility and, in some cases, impart biodegradability to the resulting polymer.

These application notes provide an overview of the use of oxydiethylene bis(chloroformate) as a monomer in polymer synthesis and offer detailed protocols for the preparation and characterization of resulting polymers.

Key Applications

Polymers derived from oxydiethylene bis(chloroformate) find utility in several areas due to the versatility of the urethane and carbonate linkages formed during polymerization.

  • Polyurethanes: The reaction of oxydiethylene bis(chloroformate) with diamines leads to the formation of polyurethanes. These materials are known for their diverse properties, ranging from rigid plastics to flexible elastomers. The incorporation of the diethylene glycol unit can improve the flexibility and hydrophilicity of the polyurethane, making it suitable for applications such as coatings, adhesives, and elastomers.

  • Polycarbonates: Polycondensation with diols, such as bisphenol A, yields polycarbonates. These polymers are generally characterized by high toughness, good thermal stability, and optical clarity. The diethylene glycol moiety can modify these properties, for instance, by increasing flexibility and altering the refractive index.

  • Biodegradable Polymers: The ether and carbonate or urethane linkages in polymers synthesized from oxydiethylene bis(chloroformate) can be susceptible to hydrolytic or enzymatic degradation. This makes them attractive candidates for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. The degradation rate can be tuned by copolymerizing with other monomers. While polyurethanes based on polyesters are known to be biodegradable, those containing polyether segments, such as from diethylene glycol, may also undergo biodegradation, although potentially at a slower rate.[1][2]

Physicochemical Properties of Oxydiethylene Bis(chloroformate)

A summary of the key physical and chemical properties of oxydiethylene bis(chloroformate) is presented in the table below. This data is essential for handling, storage, and designing polymerization reactions.

PropertyValue
Synonyms Diethylene glycol bis(chloroformate), 2,2'-Oxybis(ethyl chloroformate)
CAS Number 106-75-2
Molecular Formula C6H8Cl2O5
Molecular Weight 231.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 127 °C at 5 mmHg
Density ~1.35 g/cm³
Solubility Soluble in most organic solvents (e.g., dichloromethane, THF, acetone)
Reactivity Highly reactive towards nucleophiles such as amines, alcohols, and water

Experimental Protocols

Protocol 1: Synthesis of a Polyurethane via Solution Polycondensation

This protocol describes the synthesis of a polyurethane by reacting oxydiethylene bis(chloroformate) with a diamine (e.g., hexamethylenediamine) in a suitable solvent.

Materials:

  • Oxydiethylene bis(chloroformate)

  • Hexamethylenediamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (as an acid scavenger)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a dry, nitrogen-purged three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • In the flask, dissolve a specific molar amount of hexamethylenediamine and an equimolar amount of triethylamine in anhydrous DCM.

  • In the dropping funnel, prepare a solution of an equimolar amount of oxydiethylene bis(chloroformate) in anhydrous DCM.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add the oxydiethylene bis(chloroformate) solution from the dropping funnel to the stirred solution of the diamine over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • At the end of the reaction, precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and triethylamine hydrochloride salt.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Synthesis of a Polycarbonate via Interfacial Polymerization

This protocol details the synthesis of a polycarbonate through the interfacial reaction of oxydiethylene bis(chloroformate) with a diol (e.g., bisphenol A).[3][4]

Materials:

  • Oxydiethylene bis(chloroformate)

  • Bisphenol A

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Methanol (for precipitation)

  • Beaker, mechanical stirrer

Procedure:

  • Prepare an aqueous solution by dissolving a specific molar amount of bisphenol A and a slight molar excess of sodium hydroxide in deionized water. Add a catalytic amount of the phase transfer catalyst to this solution.

  • Prepare an organic solution by dissolving an equimolar amount of oxydiethylene bis(chloroformate) in dichloromethane.

  • In a beaker equipped with a high-speed mechanical stirrer, add the aqueous solution.

  • Begin vigorous stirring of the aqueous phase and rapidly add the organic solution to create an emulsion.

  • Continue stirring at high speed for 15-30 minutes. Polymerization occurs at the interface between the aqueous and organic phases.

  • Stop the stirring and allow the two phases to separate. The polymer will be present in the organic phase.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid and then several times with deionized water to remove unreacted bisphenol A, NaOH, and the catalyst.

  • Precipitate the polycarbonate by pouring the organic solution into a large volume of methanol with stirring.

  • Collect the polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, thermal properties, and mechanical properties.

Table of Expected Polymer Properties (Illustrative)

The following table provides an illustrative example of the kind of quantitative data that should be collected and organized. The actual values will depend on the specific co-monomers and polymerization conditions used.

Polymer IDCo-monomerPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Tg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)
PU-HMDAHexamethylenediamineSolution35,0002.11512025450
PC-BPABisphenol AInterfacial45,0002.5110N/A (Amorphous)6080

Methodologies for Characterization:

  • Molecular Weight Determination: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.[5]

  • Mechanical Testing: Tensile properties such as tensile strength, Young's modulus, and elongation at break can be measured using a universal testing machine on polymer films or molded specimens.[5]

  • Structural Analysis: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the synthesized polymers.

Visualizations

Polymerization Reaction Pathway

Polymerization_Reaction Monomer1 Oxydiethylene bis(chloroformate) Polymer Polyurethane or Polycarbonate Monomer1->Polymer + Monomer2 Diamine (H2N-R-NH2) or Diol (HO-R-OH) Monomer2->Polymer + Byproduct HCl Polymer->Byproduct forms Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization MonomerPrep Monomer Preparation and Purification Polymerization Polymerization Reaction (Solution or Interfacial) MonomerPrep->Polymerization Purification Precipitation and Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying Structural Structural Analysis (FTIR, NMR) Drying->Structural MolecularWeight Molecular Weight (GPC/SEC) Drying->MolecularWeight Thermal Thermal Analysis (DSC, TGA) Drying->Thermal Mechanical Mechanical Testing Drying->Mechanical

References

Application Notes and Protocols for Polyurethane Synthesis Using Oxydiethylene Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a versatile monomer employed in the synthesis of polyurethanes through a polycondensation reaction with diamines. This method offers an alternative to the more common diisocyanate-based polyurethane production, enabling the creation of polymers with unique properties. Notably, this route can yield polyurethanes with enhanced thermal stability due to the absence of hydrogen bonding to the urethane nitrogens.[1] This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes utilizing oxydiethylene bis(chloroformate) and various diamines. The information is intended to guide researchers in the preparation and characterization of these polymers for a range of applications, including the development of novel materials for drug delivery and medical devices.

Principle of Synthesis

The synthesis of polyurethanes from oxydiethylene bis(chloroformate) and a diamine is a step-growth polymerization. The reaction involves the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of the chloroformate groups. This results in the formation of a urethane linkage and the elimination of hydrogen chloride (HCl). The HCl byproduct is typically neutralized by an acid scavenger, such as an excess of the diamine or the addition of a tertiary amine like pyridine or a base like sodium hydroxide, depending on the polymerization method.

The general reaction is as follows:

Oxydiethylene bis(chloroformate) + Diamine -> Polyurethane + Hydrogen Chloride

Two primary methods for carrying out this polymerization are Interfacial Polymerization and Solution Polymerization.

Experimental Protocols

Protocol 1: Interfacial Polymerization

Interfacial polymerization is a technique where the polymerization reaction occurs at the interface between two immiscible liquid phases. Typically, the diamine is dissolved in an aqueous phase, and the oxydiethylene bis(chloroformate) is dissolved in an organic phase.

Materials:

  • Oxydiethylene bis(chloroformate)

  • Diamine (e.g., hexamethylenediamine, ethylenediamine)

  • Organic solvent (e.g., dichloromethane, chloroform, benzene)

  • Deionized water

  • Acid scavenger (e.g., sodium hydroxide, sodium carbonate)

  • Methanol (for polymer precipitation and washing)

  • Magnetic stirrer and stir bar

  • Beaker or reaction vessel

  • Separatory funnel

Procedure:

  • Prepare the Aqueous Phase: Dissolve the diamine and an equivalent molar amount of an acid scavenger (e.g., sodium hydroxide) in deionized water. The concentration of the diamine will influence the molecular weight of the resulting polymer.

  • Prepare the Organic Phase: Dissolve the oxydiethylene bis(chloroformate) in a water-immiscible organic solvent. The molar amount of the bis(chloroformate) should be approximately equal to the molar amount of the diamine.

  • Initiate Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase to create a fine emulsion. The polymerization will occur rapidly at the interface of the two phases. Alternatively, for a film formation demonstration, carefully layer the organic phase on top of the unstirred aqueous phase; the polymer film will form at the interface and can be continuously removed.

  • Continue Reaction: Continue stirring for a sufficient period (e.g., 30-60 minutes) to ensure complete reaction. The reaction is typically carried out at room temperature.

  • Isolate the Polymer: Stop the stirring and allow the two phases to separate. The polyurethane will be present as a precipitate or a film. Isolate the polymer by filtration.

  • Purify the Polymer: Wash the isolated polymer several times with deionized water to remove any unreacted monomers, salts, and base. Subsequently, wash with a solvent in which the polymer is insoluble but the monomers are soluble (e.g., methanol) to remove unreacted organic starting materials.

  • Dry the Polymer: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Solution Polymerization

In solution polymerization, both the oxydiethylene bis(chloroformate) and the diamine are dissolved in a single, inert solvent. An acid scavenger is also required.

Materials:

  • Oxydiethylene bis(chloroformate)

  • Diamine (e.g., 4,4'-methylenedianiline)

  • Inert solvent (e.g., benzene, N,N-dimethylformamide (DMF))

  • Acid scavenger (e.g., pyridine)

  • Methanol or another non-solvent for precipitation

  • Reaction flask with a stirrer, condenser, and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Set up the Reaction: In a reaction flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, dissolve the diamine in the chosen inert solvent.

  • Add Acid Scavenger: Add a tertiary amine, such as pyridine, to the solution to act as an acid scavenger. Typically, a slight molar excess relative to the expected HCl byproduct is used.

  • Add Bis(chloroformate): While stirring the solution under a nitrogen atmosphere, slowly add a solution of oxydiethylene bis(chloroformate) in the same solvent.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50-80 °C) and maintain it for several hours to ensure the completion of the polymerization. The reaction progress can be monitored by the increase in viscosity of the solution.

  • Precipitate the Polymer: After the reaction is complete, cool the solution to room temperature and pour it into a non-solvent (e.g., methanol) to precipitate the polyurethane.

  • Isolate and Purify: Collect the precipitated polymer by filtration and wash it thoroughly with the non-solvent to remove any unreacted monomers and the acid scavenger salt.

  • Dry the Polymer: Dry the purified polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Data Presentation

The properties of polyurethanes synthesized from oxydiethylene bis(chloroformate) are highly dependent on the structure of the diamine used as the comonomer. The following tables summarize the typical reactants and the resulting polymer properties.

Table 1: Reactants for Polyurethane Synthesis
Component Monomer Example Diamines Role
Bis(chloroformate)Oxydiethylene bis(chloroformate)-Forms the "soft segment" and provides urethane linkage
DiamineEthylenediamineAliphaticForms the "hard segment" and provides urethane linkage
HexamethylenediamineAliphatic
4,4'-Methylenebis(cyclohexylamine)Cycloaliphatic
m-PhenylenediamineAromatic
4,4'-MethylenedianilineAromatic
Table 2: Influence of Diamine on Polyurethane Properties (Illustrative Data)
Diamine Used Polymerization Method Molecular Weight (Mn, g/mol ) Glass Transition Temp. (Tg, °C) Tensile Strength (MPa)
EthylenediamineInterfacial~3,000[1]Varies-
HexamethylenediamineInterfacial--Increases with shorter diamine chain[2]
Tetramethylene diamineInterfacial~3,000[1]Varies-
Aromatic DiaminesSolution-Higher than aliphatic[3]Generally higher

Note: Specific quantitative data for polyurethanes derived directly from oxydiethylene bis(chloroformate) and a wide range of simple diamines is limited in publicly available literature. The data presented is based on analogous systems and general trends. Researchers are encouraged to perform their own characterizations.

Visualizations

Polyurethane_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product A Oxydiethylene bis(chloroformate) E Mixing & Reaction (Interfacial or Solution) A->E B Diamine B->E C Solvent(s) C->E D Acid Scavenger D->E F Precipitation E->F G Filtration F->G H Washing G->H I Drying H->I J Polyurethane Product I->J

Caption: Experimental workflow for polyurethane synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products chloroformate Oxydiethylene bis(chloroformate) (Electrophile) attack Nucleophilic Attack of Amine on Carbonyl chloroformate->attack diamine Diamine (Nucleophile) diamine->attack polyurethane Polyurethane (Urethane Linkage) attack->polyurethane hcl HCl (Byproduct) attack->hcl

Caption: Simplified reaction mechanism of polyurethane formation.

References

Diethylene Glycol Bis(chloroformate) as a Crosslinking Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol bis(chloroformate) (DEGCF) is a versatile bifunctional crosslinking agent. Its two reactive chloroformate groups readily react with nucleophilic groups, such as amines (-NH₂) and hydroxyls (-OH), to form stable carbamate and carbonate linkages, respectively. This reactivity makes it a valuable tool in polymer chemistry, materials science, and bioconjugation for creating crosslinked networks with enhanced mechanical and chemical stability.[1][2] This document provides detailed application notes and generalized protocols for the use of DEGCF as a crosslinking agent in various research and development contexts.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of diethylene glycol bis(chloroformate) is presented in Table 1. It is crucial to handle this reagent with appropriate safety precautions due to its corrosive nature and potential health hazards.[3][4][5]

Table 1: Physicochemical Properties of Diethylene Glycol Bis(chloroformate)

PropertyValueReference
Synonyms Oxydiethylene bischloroformate, Bis(2-chlorocarbonyloxyethyl)ether[3]
CAS Number 106-75-2[3]
Molecular Formula C₆H₈Cl₂O₅[3][4]
Molecular Weight 231.0 g/mol [3]
Appearance Clear liquid with a pungent odor[3]
Density (20 °C) 1.35 g/cm³[3]
Melting Point 6 - 7 °C[3]
Boiling Point 127 °C (5 torr)[3]
Solubility Soluble in common organic solvents (acetone, toluene, methylene chloride, THF, dioxane, dichloroethane, chlorobenzene, ethyl acetate). Insoluble in water.[3][4]
Reactivity Reacts with water (hydrolysis), alcohols, and amines.[3]

Safety Precautions:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation and serious eye damage. Toxic to aquatic life with long-lasting effects.[5]

  • Handling: Wear chemical-resistant gloves, approved safety eyewear, and a lab coat. Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Neutralize with an alkaline solution before disposal.[3]

Applications in Crosslinking

DEGCF's bifunctional nature allows it to act as a linker, forming a three-dimensional network from linear or branched polymers. This crosslinking significantly alters the material's properties.[1][2]

Key Applications:

  • Polymer Synthesis and Modification: DEGCF is a key component in the synthesis of polycarbonates and polyurethanes, where it acts as a monomer or crosslinking agent to improve strength, elasticity, and durability.[1][2]

  • Hydrogel Formation: By crosslinking hydrophilic polymers, DEGCF can be used to form hydrogels with controlled swelling properties and mechanical stability.

  • Biomaterial Surface Modification: The surface of biomaterials can be modified by reacting DEGCF with surface amine or hydroxyl groups to introduce new functionalities or improve biocompatibility.[2]

  • Enzyme and Protein Immobilization: DEGCF can be used to immobilize enzymes or other proteins onto solid supports, which can enhance their stability and reusability.

Experimental Protocols

The following are generalized protocols for using diethylene glycol bis(chloroformate) as a crosslinking agent. Note: These are starting points and will require optimization based on the specific polymer, desired degree of crosslinking, and application.

Protocol 1: Crosslinking of Amine-Containing Polymers (e.g., Polyethyleneimine, Chitosan)

This protocol describes a general procedure for crosslinking polymers containing primary or secondary amine groups.

Materials:

  • Amine-containing polymer (e.g., Polyethyleneimine (PEI), Chitosan)

  • Diethylene glycol bis(chloroformate) (DEGCF)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Dialysis tubing or centrifugal filters for purification

Procedure:

  • Polymer Dissolution: Dissolve the amine-containing polymer in the chosen anhydrous aprotic solvent to the desired concentration (e.g., 1-10% w/v). Ensure the polymer is completely dissolved. For polymers like chitosan, an acidic aqueous solution might be necessary initially, followed by solvent exchange.

  • Addition of Base: Add the tertiary amine base to the polymer solution. The molar ratio of base to reactive amine groups on the polymer should be at least 1:1 to neutralize the HCl byproduct of the reaction.

  • DEGCF Addition: Slowly add a solution of DEGCF in the same anhydrous solvent to the polymer solution with vigorous stirring. The amount of DEGCF will determine the crosslinking density. A range of molar ratios of DEGCF to reactive amine groups (e.g., 1:10, 1:5, 1:2) should be tested to find the optimal degree of crosslinking.

  • Reaction: Allow the reaction to proceed at room temperature for 2-24 hours with continuous stirring. The reaction time will depend on the reactivity of the amine groups and the desired extent of crosslinking.

  • Quenching: Quench the reaction by adding the quenching solution to react with any unreacted chloroformate groups. Incubate for 1-2 hours at room temperature.

  • Purification: Purify the crosslinked polymer by dialysis against a suitable solvent (e.g., water or buffer if the product is water-soluble) to remove the solvent, unreacted reagents, and byproducts. Alternatively, use centrifugal filters.

  • Characterization: Characterize the crosslinked polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of carbamate linkages, and swelling studies or rheometry to determine the physical properties.

Diagram of Experimental Workflow:

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization A Dissolve Amine-Containing Polymer in Anhydrous Solvent B Add Tertiary Amine Base A->B C Add DEGCF Solution B->C D React for 2-24 hours C->D E Quench Reaction D->E F Purify (Dialysis/Filtration) E->F G Characterize Crosslinked Polymer F->G

Caption: Workflow for crosslinking amine-containing polymers with DEGCF.

Protocol 2: Formation of a Crosslinked Hydrogel

This protocol provides a general method for forming a hydrogel by crosslinking a hydrophilic polymer containing hydroxyl groups.

Materials:

  • Hydrophilic polymer with hydroxyl groups (e.g., Poly(vinyl alcohol) (PVA), Dextran)

  • Diethylene glycol bis(chloroformate) (DEGCF)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO))

  • Tertiary amine base (e.g., Pyridine, Triethylamine (TEA))

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Polymer Dissolution: Dissolve the hydrophilic polymer in the anhydrous polar aprotic solvent to the desired concentration (e.g., 5-20% w/v).

  • Addition of Base: Add the tertiary amine base to the polymer solution.

  • DEGCF Addition: Slowly add a solution of DEGCF in the same solvent to the polymer solution while stirring. The volume of DEGCF added will determine the crosslinking density and the final properties of the hydrogel.

  • Gelation: Continue stirring until a gel is formed. The gelation time can vary from minutes to hours depending on the concentration of reactants and temperature.

  • Solvent Exchange: Immerse the resulting gel in a large volume of PBS (pH 7.4) to allow for solvent exchange and removal of unreacted reagents. Change the PBS solution several times over 24-48 hours.

  • Characterization: Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., compressive modulus), and morphology (e.g., using Scanning Electron Microscopy).

Diagram of Hydrogel Formation Logic:

Hydrogel_Formation cluster_reactants Reactants Polymer Hydrophilic Polymer (-OH groups) Crosslinked_Network 3D Crosslinked Polymer Network Polymer->Crosslinked_Network Reaction DEGCF DEGCF (Cl-CO-O-R-O-CO-Cl) DEGCF->Crosslinked_Network Reaction Base Tertiary Amine Base Base->Crosslinked_Network Reaction Solvent Aprotic Solvent Solvent->Crosslinked_Network Reaction Hydrogel Hydrogel (Swollen Network) Crosslinked_Network->Hydrogel Swelling in Aqueous Medium

Caption: Logical flow of hydrogel formation using DEGCF as a crosslinker.

Data Presentation

The degree of crosslinking can be controlled by varying the molar ratio of DEGCF to the reactive functional groups on the polymer. The following tables provide a template for presenting quantitative data from characterization experiments.

Table 2: Effect of DEGCF Concentration on Hydrogel Swelling Ratio

Sample IDPolymer Concentration (w/v %)Molar Ratio (Polymer-OH : DEGCF)Swelling Ratio (%)
HG-11010 : 1
HG-2105 : 1
HG-3102 : 1
HG-41510 : 1
HG-5155 : 1
HG-6152 : 1

Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Table 3: Mechanical Properties of DEGCF-Crosslinked Polymers

Sample IDMolar Ratio (Polymer-NH₂ : DEGCF)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
P-120 : 1
P-210 : 1
P-35 : 1

Signaling Pathways and Drug Development Considerations

Currently, there is limited direct evidence in the scientific literature linking the use of diethylene glycol bis(chloroformate) as a crosslinking agent to specific biological signaling pathways. The primary applications are in materials science, focusing on tuning the physicochemical properties of polymers.

For drug development, DEGCF can be used to create biodegradable hydrogels or nanoparticles for controlled drug release. The crosslinking density will influence the degradation rate and, consequently, the drug release profile. The biocompatibility of DEGCF-crosslinked materials would need to be thoroughly assessed for any in vivo applications, as residual chloroformates or byproducts could be toxic.

Diagram of Crosslinking for Drug Delivery:

Drug_Delivery cluster_synthesis Carrier Synthesis cluster_release Drug Release Polymer Biocompatible Polymer (with -OH or -NH2 groups) Crosslinked_Matrix Crosslinked Polymer Matrix Polymer->Crosslinked_Matrix Crosslinking DEGCF DEGCF DEGCF->Crosslinked_Matrix Drug Therapeutic Drug Drug_Encapsulation Drug-Loaded Carrier (Hydrogel/Nanoparticle) Drug->Drug_Encapsulation Crosslinked_Matrix->Drug_Encapsulation Degradation Carrier Degradation (Hydrolysis of linkages) Drug_Encapsulation->Degradation Administration Drug_Release Sustained Drug Release Degradation->Drug_Release

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers with Oxydiethylene Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of biodegradable polymers utilizing oxydiethylene bis(chloroformate) as a key monomer. The resulting poly(ether carbonate)s possess desirable characteristics for various biomedical applications, including drug delivery, owing to their biocompatibility and degradable nature.

Introduction

Biodegradable polymers are of significant interest in the biomedical field for applications such as controlled drug release, temporary implants, and tissue engineering scaffolds. Poly(ether carbonate)s synthesized from oxydiethylene bis(chloroformate) and diols, such as polyethylene glycol (PEG), offer a versatile platform for creating materials with tunable properties. The presence of ether linkages enhances flexibility and hydrophilicity, which can be advantageous for drug encapsulation and release kinetics. The carbonate linkages are susceptible to hydrolysis, leading to the degradation of the polymer into biocompatible products.

Oxydiethylene bis(chloroformate) is a highly reactive bifunctional monomer that readily undergoes polycondensation with nucleophiles like diols to form polycarbonates. This reaction can be performed under various conditions, including solution and interfacial polymerization, allowing for control over the polymer's molecular weight and structure.

Key Applications

Polymers synthesized from oxydiethylene bis(chloroformate) are promising candidates for a range of biomedical applications:

  • Drug Delivery: The amphiphilic nature of copolymers, for instance with polyethylene glycol, allows for the formation of micelles or nanoparticles that can encapsulate and deliver hydrophobic drugs.

  • Tissue Engineering: The biodegradable nature of these polymers makes them suitable for fabricating scaffolds that support cell growth and tissue regeneration, eventually degrading as new tissue is formed.

  • Medical Devices: These polymers can be used to create biodegradable medical devices such as sutures, stents, and fixation devices.

Experimental Protocols

This section details the experimental procedures for the synthesis of biodegradable poly(ether carbonate)s via solution polycondensation of oxydiethylene bis(chloroformate) with polyethylene glycol (PEG).

Materials
  • Oxydiethylene bis(chloroformate) (≥98%)

  • Polyethylene glycol (PEG), average Mn = 1000 g/mol

  • Pyridine (anhydrous, ≥99.8%)

  • Dichloromethane (DCM), anhydrous, ≥99.8%)

  • Methanol (ACS reagent, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99.7%)

  • Argon or Nitrogen gas (high purity)

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Condenser

  • Inert gas (Ar or N₂) supply with a bubbler

  • Schlenk line (optional, for rigorous anhydrous conditions)

  • Rotary evaporator

  • Vacuum oven

Synthesis of Poly(PEG-co-diethylene glycol carbonate)

Procedure:

  • Preparation of Reaction Vessel: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an argon/nitrogen inlet is thoroughly dried in an oven at 120 °C overnight and then cooled under a stream of inert gas.

  • Reactant Preparation:

    • In the reaction flask, dissolve polyethylene glycol (e.g., 10.0 g, 10.0 mmol) in 100 mL of anhydrous dichloromethane.

    • Add pyridine (1.74 mL, 21.5 mmol) to the PEG solution.

    • In the dropping funnel, prepare a solution of oxydiethylene bis(chloroformate) (2.31 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane.

  • Polymerization Reaction:

    • Cool the reaction flask to 0 °C using an ice bath.

    • Slowly add the oxydiethylene bis(chloroformate) solution from the dropping funnel to the stirred PEG solution over a period of 1 hour.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.

  • Polymer Isolation and Purification:

    • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

    • Concentrate the filtrate using a rotary evaporator until the volume is reduced to approximately 50 mL.

    • Precipitate the polymer by slowly adding the concentrated solution to 500 mL of cold diethyl ether with vigorous stirring.

    • Decant the supernatant and redissolve the polymer in a minimal amount of dichloromethane.

    • Reprecipitate the polymer in cold diethyl ether. Repeat this dissolution-precipitation step two more times to ensure the removal of unreacted monomers and oligomers.

    • Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 48 hours.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of a poly(PEG-co-diethylene glycol carbonate) synthesized using the protocol described above.

Table 1: Polymerization Results

ParameterValue
Molar Ratio (PEG:Oxydiethylene bis(chloroformate))1:1
Yield (%)85-95
Number Average Molecular Weight (Mn) ( g/mol )15,000 - 25,000
Weight Average Molecular Weight (Mw) ( g/mol )25,000 - 40,000
Polydispersity Index (PDI)1.6 - 1.8

Table 2: Thermal Properties

PropertyValue
Glass Transition Temperature (Tg) (°C)-20 to -10
Melting Temperature (Tm) (°C)30 - 40
Decomposition Temperature (Td, 5% weight loss) (°C)250 - 280

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the biodegradable poly(ether carbonate).

G cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_purification Purification prep_peg Dissolve PEG and Pyridine in anhydrous DCM reaction_step Slowly add chloroformate solution to PEG solution at 0°C. Stir for 24h at room temperature. prep_peg->reaction_step prep_chloroformate Dissolve Oxydiethylene bis(chloroformate) in anhydrous DCM prep_chloroformate->reaction_step filter Filter to remove salt reaction_step->filter concentrate Concentrate solution filter->concentrate precipitate Precipitate polymer in cold diethyl ether concentrate->precipitate dry Dry polymer under vacuum precipitate->dry end_polymer Final Polymer dry->end_polymer start Start start->prep_peg start->prep_chloroformate

Synthesis and Purification Workflow
Polymerization Reaction Scheme

The logical relationship of the polycondensation reaction is depicted below.

G monomer1 Oxydiethylene bis(chloroformate) polymer Poly(PEG-co-diethylene glycol carbonate) monomer1->polymer monomer2 Polyethylene Glycol (diol) monomer2->polymer catalyst Pyridine (Base) catalyst->polymer facilitates reaction byproduct Pyridinium Hydrochloride polymer->byproduct produces

Polycondensation Reaction Overview

Application Notes and Protocols: Oxydiethylene Bis(chloroformate) in Adhesive and Sealant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a versatile bifunctional monomer that serves as a crucial building block in the synthesis of polyurethanes and polycarbonates.[1] Its two reactive chloroformate groups enable it to act as a potent crosslinking agent, leading to the formation of robust polymer networks.[1] In the formulation of adhesives and sealants, oxydiethylene bis(chloroformate) offers a promising alternative to traditional isocyanate-based systems. The reaction of oxydiethylene bis(chloroformate) with multifunctional amines or polyols results in the formation of strong, crosslinked polyurethane or poly(urethane-urea) bonds, which can impart superior adhesion strength and enhanced environmental resistance to the final product.[1] These characteristics make it a valuable component for demanding applications in industries such as automotive assembly and high-performance construction.[1]

Application Notes

The use of oxydiethylene bis(chloroformate) in adhesive and sealant formulations is predicated on its ability to form strong and durable polymer networks. The primary reaction pathway involves the polycondensation with a suitable nucleophile, typically a diamine or a polyol, to yield a poly(urethane-urea) or polyurethane, respectively.

Chemistry of Adhesion:

The fundamental reaction for forming a high-strength adhesive using oxydiethylene bis(chloroformate) is its reaction with a diamine. This reaction produces a poly(urethane-urea) polymer. The urea and urethane linkages formed are capable of forming strong hydrogen bonds, which contribute significantly to the cohesive strength of the adhesive. The choice of the diamine co-monomer is critical in tailoring the final properties of the adhesive. Aliphatic diamines can impart flexibility, while aromatic diamines can enhance rigidity and thermal stability.

Key Performance Characteristics (Illustrative):

Due to the limited availability of specific performance data for adhesives and sealants based solely on oxydiethylene bis(chloroformate) in publicly available literature, the following table presents illustrative quantitative data based on typical performance characteristics of similar polyurethane-based systems. These values should be considered as a general guideline for formulation development and will vary depending on the specific co-monomers, additives, and curing conditions used.

PropertyAdhesive Formulation A (Flexible)Sealant Formulation B (High Strength)Test Method
Lap Shear Strength (MPa) 15 - 2525 - 35ASTM D1002[2][3][4][5][6]
Cure Time (hours at 25°C) 24 - 4812 - 24Shore A Hardness
Viscosity (Pa·s at 25°C) 50 - 100200 - 500Rotational Viscometer
Glass Transition Temp. (°C) -10 to 1040 to 60DSC
Decomposition Temp. (°C) > 250> 300TGA

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an adhesive formulation based on oxydiethylene bis(chloroformate).

Protocol 1: Synthesis of a Two-Part Poly(urethane-urea) Adhesive

Materials:

  • Part A: Oxydiethylene bis(chloroformate) (≥98% purity)

  • Part B: Hexamethylene diamine (≥98% purity)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Inert gas (Nitrogen or Argon)

  • Acid scavenger (e.g., Triethylamine, optional)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser with a drying tube

  • Inert gas inlet

  • Temperature-controlled heating mantle or oil bath

  • Vacuum pump

Procedure:

  • Preparation of Part A: In a clean, dry three-neck flask under a positive pressure of inert gas, dissolve a known molar equivalent of oxydiethylene bis(chloroformate) in the anhydrous solvent.

  • Preparation of Part B: In a separate container, dissolve an equimolar amount of hexamethylene diamine in the anhydrous solvent. If using an acid scavenger, it can be added to this solution.

  • Reaction: Cool the flask containing Part A to 0-5 °C using an ice bath. Slowly add the Part B solution to the stirred Part A solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Curing: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Solvent Removal (Optional): If a solvent-free adhesive is desired, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting viscous polymer can be used as a hot-melt adhesive or stored in a moisture-free container.

Protocol 2: Characterization of the Adhesive

1. Lap Shear Strength Testing (ASTM D1002): [2][3][4][5][6]

  • Specimen Preparation:

    • Prepare rectangular substrates (e.g., aluminum, steel) of standard dimensions (typically 100 mm x 25 mm x 1.6 mm).

    • Clean the bonding surfaces of the substrates with a suitable solvent (e.g., acetone) to remove any grease or contaminants.

    • Apply the prepared two-part adhesive mixture uniformly to a defined overlapping area (typically 12.7 mm x 25 mm) on one of the substrates.

    • Carefully place the second substrate over the adhesive, ensuring the specified overlap.

    • Apply gentle pressure to squeeze out any excess adhesive and air bubbles.

    • Allow the bonded specimens to cure under specified conditions (e.g., room temperature for 24 hours, followed by a post-cure at an elevated temperature if required).

  • Testing Procedure:

    • Mount the cured specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.[4]

    • Record the maximum load at failure.

    • Calculate the lap shear strength by dividing the maximum load by the bonded area.

2. Viscosity Measurement:

  • Use a rotational viscometer with an appropriate spindle to measure the viscosity of the uncured adhesive mixture at a controlled temperature (e.g., 25 °C). This helps in determining the pot life and applicability of the adhesive.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the cured adhesive in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the thermal stability and decomposition temperature of the adhesive.

  • Differential Scanning Calorimetry (DSC):

    • Place a small sample (5-10 mg) of the cured adhesive in a DSC pan.

    • Heat the sample at a controlled rate to determine the glass transition temperature (Tg), which provides information about the polymer's flexibility and use temperature range.

Visualizations

G cluster_reactants Reactants cluster_product Product OBC Oxydiethylene bis(chloroformate) PUU Poly(urethane-urea) OBC->PUU + Diamine Diamine (e.g., Hexamethylene diamine) Diamine->PUU Adhesion Adhesive/Sealant Properties PUU->Adhesion Hydrogen Bonding & Crosslinking

Caption: Reaction pathway for poly(urethane-urea) formation.

G cluster_synthesis Adhesive Synthesis cluster_characterization Characterization Reactants 1. Prepare Reactant Solutions (Oxydiethylene bis(chloroformate) & Diamine) Mixing 2. Controlled Mixing (0-5 °C) Reactants->Mixing Curing 3. Curing at Room Temperature Mixing->Curing Viscosity 4a. Viscosity Measurement Curing->Viscosity LapShear 4b. Lap Shear Strength (ASTM D1002) Curing->LapShear Thermal 4c. Thermal Analysis (TGA/DSC) Curing->Thermal Data Data LapShear->Data Performance Data Thermal->Data

Caption: Experimental workflow for adhesive synthesis and characterization.

References

Phosgene-Free Polymer Synthesis: Application Notes and Protocols Using Oxydiethylene Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-performance polymers such as polycarbonates and polyurethanes has traditionally relied on the use of phosgene, a highly toxic and hazardous chemical. Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes. One promising alternative utilizes oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), as a key building block. This bifunctional monomer offers a safer pathway to producing a variety of polymers with tunable properties, making it a valuable tool in materials science and for applications in drug delivery and biomedical devices.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using oxydiethylene bis(chloroformate) via two common polymerization techniques: interfacial polymerization and melt polycondensation.

Key Applications

The versatile nature of oxydiethylene bis(chloroformate) allows for its use in the synthesis of a range of polymers with diverse applications:

  • Polycarbonates: When reacted with diols, it forms polycarbonates with excellent optical clarity, toughness, and thermal resistance. These materials are crucial in the manufacturing of medical devices, optical lenses, and as durable coatings.

  • Polyurethanes: Reaction with diamines yields polyurethanes. Oxydiethylene bis(chloroformate) can act as a crosslinking agent, enhancing the strength, elasticity, and durability of the resulting polyurethane, making it suitable for biomedical elastomers and adhesives.[1][2]

  • Biodegradable Polymers: The ether linkages within the oxydiethylene bis(chloroformate) backbone can impart flexibility and potential biodegradability to the resulting polymers, an important feature for drug delivery systems and temporary medical implants.

Polymerization Methods

Two primary phosgene-free methods for polymerizing oxydiethylene bis(chloroformate) are detailed below. The choice of method depends on the desired polymer, the co-monomer, and the required polymer properties.

Interfacial Polymerization for Polyurethane Synthesis

Interfacial polymerization is a rapid and effective method for producing polyurethanes at the interface of two immiscible liquids. This technique is particularly well-suited for the reaction of a water-soluble diamine with an organic-soluble bis(chloroformate).

Experimental Protocol: Synthesis of Polyurethane via Interfacial Polymerization

This protocol describes the synthesis of a polyurethane from oxydiethylene bis(chloroformate) and an aliphatic diamine (e.g., hexamethylenediamine).

Materials:

  • Oxydiethylene bis(chloroformate) (OBCF)

  • Hexamethylenediamine (HMDA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Acetone (for washing)

Equipment:

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving a specific molar equivalent of hexamethylenediamine and a corresponding molar equivalent of sodium hydroxide (to neutralize the HCl byproduct) in deionized water.

  • Organic Phase Preparation: Prepare an organic solution by dissolving a molar equivalent of oxydiethylene bis(chloroformate) in dichloromethane.

  • Polymerization:

    • Place the aqueous diamine solution in a beaker with vigorous stirring.

    • Carefully and slowly pour the organic solution of oxydiethylene bis(chloroformate) down the side of the beaker onto the stirred aqueous phase.

    • A polymer film will form immediately at the interface of the two layers.

    • Continue vigorous stirring for 15-30 minutes to allow the polymerization to proceed.

  • Polymer Isolation and Purification:

    • Transfer the entire mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.

    • Wash the organic layer containing the polymer multiple times with deionized water to remove any unreacted diamine and salt.

    • Precipitate the polymer by slowly adding the organic solution to a beaker of a non-solvent, such as acetone, while stirring.

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer with additional acetone to remove any remaining solvent and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quantitative Data (Based on Analogous Systems):

ParameterValue/RangeNotes
Monomer Ratio 1:1 (OBCF:HMDA)Equimolar amounts are crucial for achieving high molecular weight.
NaOH per mole of OBCF 2 molesTo neutralize the two moles of HCl produced.
Concentration (Aqueous) 0.1 - 0.5 M of HMDAAffects reaction rate and polymer morphology.
Concentration (Organic) 0.1 - 0.5 M of OBCFAffects reaction rate and polymer morphology.
Reaction Time 15 - 60 minutesLonger times may not significantly increase molecular weight.
Stirring Speed 500 - 1000 rpmVigorous stirring is necessary to create a large interfacial area.
Yield > 80%Typically high for interfacial polymerization.
Molecular Weight (Mn) 10,000 - 50,000 g/mol Dependent on precise stoichiometry and reaction conditions.

Experimental Workflow for Interfacial Polymerization

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification prep_aq Aqueous Phase: - Hexamethylenediamine - NaOH - Deionized Water combine Combine Phases with Vigorous Stirring prep_aq->combine prep_org Organic Phase: - Oxydiethylene bis(chloroformate) - Dichloromethane prep_org->combine polymerization Polyurethane Forms at Interface combine->polymerization separate Separate Layers polymerization->separate wash Wash Organic Layer with Water separate->wash precipitate Precipitate Polymer in Acetone wash->precipitate filter Filter and Wash Polymer precipitate->filter dry Dry Polymer in Vacuum Oven filter->dry

Caption: Workflow for polyurethane synthesis via interfacial polymerization.

Melt Polycondensation for Polycarbonate Synthesis

Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points in the presence of a catalyst. This technique is suitable for producing polycarbonates from oxydiethylene bis(chloroformate) and a diol, such as bisphenol A. The reaction is driven to completion by the removal of a volatile byproduct under vacuum.

Experimental Protocol: Synthesis of Polycarbonate via Melt Polycondensation

This protocol outlines the synthesis of a polycarbonate from oxydiethylene bis(chloroformate) and bisphenol A (BPA).

Materials:

  • Oxydiethylene bis(chloroformate) (OBCF)

  • Bisphenol A (BPA)

  • Catalyst (e.g., zinc acetate, titanium(IV) butoxide)

  • Dichloromethane (for dissolution and precipitation)

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Nitrogen inlet

  • Vacuum pump and cold trap

  • Heating mantle with temperature controller

Procedure:

  • Monomer Charging: Charge the three-neck flask with equimolar amounts of oxydiethylene bis(chloroformate) and bisphenol A, along with a catalytic amount of zinc acetate.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer and a nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to remove any oxygen.

  • Initial Heating (Pre-polymerization):

    • Begin stirring and slowly heat the mixture to 150-180 °C under a gentle stream of nitrogen. The reactants will melt and start to react, releasing HCl gas which is swept away by the nitrogen flow.

    • Maintain this temperature for 1-2 hours to form a low molecular weight prepolymer.

  • Polycondensation under Vacuum:

    • Gradually increase the temperature to 200-240 °C.

    • Simultaneously, slowly apply a vacuum to the system (gradually reducing the pressure to <1 mmHg) to facilitate the removal of any remaining volatile byproducts and drive the polymerization reaction forward.

    • As the reaction proceeds, the viscosity of the melt will increase significantly.

    • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours.

  • Polymer Isolation:

    • Remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The resulting polymer will be a solid mass. Dissolve the polymer in a suitable solvent like dichloromethane.

    • Precipitate the polycarbonate by slowly pouring the solution into a stirred non-solvent such as methanol.

    • Collect the polymer by filtration.

  • Drying: Dry the purified polycarbonate in a vacuum oven at 80-100 °C until a constant weight is achieved.

Quantitative Data (Based on Analogous Systems):

ParameterValue/RangeNotes
Monomer Ratio 1:1 (OBCF:BPA)A slight excess of the more volatile component may be used to compensate for loss.
Catalyst Loading 50 - 200 ppm (e.g., Zinc Acetate)Catalyst choice and concentration affect reaction rate and polymer color.
Pre-polymerization Temp. 150 - 180 °CAllows for initial reaction and removal of the bulk of the byproduct.
Polycondensation Temp. 200 - 240 °CHigher temperatures are needed to maintain a molten state as molecular weight increases.
Reaction Time 3 - 6 hours (total)Dependent on temperature, vacuum, and desired molecular weight.
Vacuum < 1 mmHgEssential for removing byproducts and achieving high molecular weight.
Yield > 90%Typically high for melt polycondensation.
Molecular Weight (Mn) 15,000 - 60,000 g/mol Highly dependent on reaction conditions, especially vacuum and time.

Reaction Pathway for Melt Polycondensation

G cluster_reactants Reactants cluster_process Melt Polycondensation Process obcf Oxydiethylene bis(chloroformate) heating_N2 Heat to 150-180°C under Nitrogen obcf->heating_N2 bpa Bisphenol A bpa->heating_N2 catalyst Catalyst (e.g., Zinc Acetate) catalyst->heating_N2 prepolymer Prepolymer Formation (HCl removal) heating_N2->prepolymer heating_vac Heat to 200-240°C under Vacuum prepolymer->heating_vac byproduct HCl (gas) prepolymer->byproduct Evolved polycondensation Polycondensation (Byproduct Removal) heating_vac->polycondensation product High Molecular Weight Polycarbonate polycondensation->product polycondensation->byproduct Removed

Caption: Pathway for polycarbonate synthesis via melt polycondensation.

Safety Precautions

While oxydiethylene bis(chloroformate) is a safer alternative to phosgene, it is still a reactive chemical. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Chloroformates can react with moisture to release hydrochloric acid, so they should be handled in a dry environment. Refer to the Safety Data Sheet (SDS) for oxydiethylene bis(chloroformate) and all other chemicals used for detailed handling and safety information.

References

Application Notes: Interfacial Polymerization for Polycarbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocol for the synthesis of polycarbonate (PC) via the interfacial polymerization method. This technique is a cornerstone of industrial PC production, known for yielding high molecular weight polymers with excellent optical clarity.[1] The process involves a two-phase system where a dihydric phenol (typically bisphenol A) in an aqueous alkaline solution reacts with a carbonyl halide (typically phosgene) dissolved in an immiscible organic solvent.[2] This note covers the chemical principles, a step-by-step laboratory-scale protocol, key reaction parameters, and methods for polymer characterization.

Principle of Interfacial Polymerization

Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible liquid phases.[3] For polycarbonate synthesis, the process is a Schotten-Baumann reaction involving:

  • Aqueous Phase: Bisphenol A (BPA) is deprotonated by an alkali, such as sodium hydroxide (NaOH), to form the water-soluble sodium bisphenate salt.

  • Organic Phase: Phosgene (COCl₂) is dissolved in a chlorinated organic solvent, most commonly dichloromethane (CH₂Cl₂).

  • The Interface: The highly reactive bisphenate anion attacks the carbonyl carbon of the phosgene molecule at the liquid-liquid interface. This reaction forms a carbonate linkage and eliminates sodium chloride (NaCl). The polymer chain grows rapidly at this interface.[1]

The overall reaction is a polycondensation, where HCl is generated as a byproduct and immediately neutralized by the excess NaOH in the aqueous phase.[4] Tertiary amines are often used as catalysts to accelerate the polymerization.[4] To control the polymer's molecular weight, a monofunctional phenol, such as p-tert-butylphenol, is added as a chain-terminating or "end-capping" agent.[3]

Chemical Synthesis Pathway

The diagram below illustrates the key chemical transformations in the interfacial synthesis of polycarbonate from Bisphenol A.

G Chemical Pathway for Interfacial Polycarbonate Synthesis BPA Bisphenol A (BPA) in Aqueous Phase BPASalt Sodium Bisphenate Salt (Water Soluble) BPA->BPASalt + 2 NaOH - 2 H₂O NaOH Sodium Hydroxide (NaOH) Phosgene Phosgene (COCl₂) in Organic Phase Oligomers Polycarbonate Oligomers (Chloroformate-terminated) Phosgene->Oligomers BPASalt->Oligomers + n COCl₂ (at interface) PC High Molecular Weight Polycarbonate Oligomers->PC + Catalyst (Polycondensation) NaCl Sodium Chloride (NaCl) (Byproduct) Oligomers->NaCl - 2n NaCl

Caption: Reaction scheme for polycarbonate synthesis via interfacial polymerization.

Experimental Workflow

The laboratory procedure follows a logical sequence of preparing the reactant solutions, initiating the reaction under controlled conditions, and finally isolating and purifying the polymer product. Vigorous agitation is critical to create a large interfacial surface area, which is essential for achieving a high reaction rate and high molecular weight.

G Experimental Workflow for Polycarbonate Synthesis A 1. Prepare Aqueous Phase Dissolve BPA and NaOH in Water C 3. Initiate Reaction Combine phases in a reactor with vigorous stirring. A->C B 2. Prepare Organic Phase Dissolve Phosgene in Dichloromethane B->C D 4. Add Catalyst & Chain Terminator Inject Triethylamine and p-tert-butylphenol to control reaction and MW. C->D During phosgene addition or just after E 5. Complete Polymerization Stir for 15-60 minutes at 20-30°C. D->E F 6. Phase Separation Stop stirring and allow layers to separate. E->F G 7. Wash Organic Phase Sequentially wash with acid (HCl) and deionized water. F->G Collect lower organic layer H 8. Precipitate Polymer Add organic phase to a non-solvent (e.g., Methanol) to precipitate PC. G->H I 9. Isolate and Dry Filter the polymer, wash with non-solvent, and dry under vacuum. H->I

Caption: Step-by-step workflow for the interfacial synthesis of polycarbonate.

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of Bisphenol A polycarbonate.

3.1 Materials and Equipment

  • Reagents: Bisphenol A (BPA), Sodium Hydroxide (NaOH), Phosgene (or Triphosgene as a safer alternative), Dichloromethane (CH₂Cl₂), Triethylamine (catalyst), p-tert-butylphenol (chain terminator), Hydrochloric Acid (HCl), Methanol.

  • Equipment: Jacketed glass reactor with a bottom outlet, high-torque mechanical stirrer with a multi-blade impeller, dropping funnel/addition funnel, pH meter, condenser, nitrogen inlet, temperature probe, filtration apparatus (Büchner funnel), vacuum oven.

3.2 Safety Precautions

  • Phosgene is extremely toxic and corrosive. All operations involving phosgene or triphosgene must be conducted in a certified high-performance fume hood. A phosgene detection system should be in place.

  • Dichloromethane is a suspected carcinogen and is volatile. Avoid inhalation and skin contact.

  • Sodium hydroxide and hydrochloric acid are corrosive.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

3.3 Procedure

  • Preparation of Aqueous Phase: In the jacketed reactor, dissolve Bisphenol A (e.g., 1.0 mole) and a slight molar excess of Sodium Hydroxide (e.g., 2.2 moles) in deionized water. Stir until all solids are dissolved to form the sodium bisphenate solution.

  • Preparation of Organic Phase: In a separate flask, prepare a solution of phosgene (e.g., 1.2 to 1.3 moles) in dichloromethane. If using triphosgene, use a stoichiometric equivalent (approx. 1/3 mole of triphosgene per mole of phosgene).

  • Reaction Setup: Add the aqueous bisphenate solution to the reactor. Add an initial charge of dichloromethane. Begin vigorous stirring to create a fine emulsion. Purge the reactor headspace with nitrogen and maintain a slight positive pressure. Set the reactor temperature to 20-30°C using a circulating bath.[4]

  • Phosgenation: Slowly add the phosgene solution to the vigorously stirred reactor over a period of 30-60 minutes. Monitor the pH of the aqueous phase and maintain it between 10 and 12 by adding a concentrated NaOH solution as needed. This initial stage forms low molecular weight polycarbonate oligomers.

  • Catalysis and Chain Termination: After the phosgene addition is complete, add the chain terminator (p-tert-butylphenol, amount depends on desired molecular weight, typically 1-5 mol% relative to BPA) and the catalyst (triethylamine, approx. 0.1-1.0 mol% relative to BPA).[4]

  • Polycondensation: Continue vigorous stirring for another 15-45 minutes.[3] The viscosity of the organic phase will increase significantly as high molecular weight polymer forms.

  • Work-up and Isolation: a. Stop stirring and allow the two phases to separate. b. Drain the lower, viscous organic (dichloromethane) layer. c. Wash the organic layer sequentially with a dilute HCl solution (to neutralize excess catalyst and base) and then several times with deionized water until the aqueous wash is neutral. d. Slowly pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, while stirring. The polycarbonate will precipitate as a white, fibrous solid. e. Collect the precipitated polymer by filtration. f. Wash the polymer cake with fresh methanol to remove residual solvent and unreacted monomers. g. Dry the final product in a vacuum oven at 110-120°C for several hours until a constant weight is achieved.

Quantitative Data and Characterization

The properties of the final polycarbonate are highly dependent on the reaction conditions. The molecular weight is primarily controlled by the concentration of the chain terminator.

Table 1: Representative Data for Polycarbonate Synthesis

ParameterValue/RangeEffect on PolymerReference
Reactant Ratio 1.1 - 1.3 moles phosgene per mole BPAEnsures complete reaction of bisphenol groups.[4]
Reaction Temperature 20 - 30 °CAffects reaction rate and potential side reactions.[4]
Aqueous Phase pH 10 - 14Essential to keep the phenol deprotonated.
Catalyst (Triethylamine) 0.1 - 1.0 mol % (vs. BPA)Increases the rate of polycondensation.[4]
Chain Terminator 1 - 5 mol % (vs. BPA)Higher concentration leads to lower molecular weight.[3]
Typical Yield > 95 %The reaction is generally high-yielding.[5]
Viscosity-Avg. MW (Mv) 30,000 - 85,000 g/mol Dependent on reaction control; higher values are achievable.[5]
Polydispersity Index (PDI) 1.5 - 2.5Typically broader than living polymerizations.

Characterization Methods:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit and end groups.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which is a key thermal property (typically ~150°C for BPA-PC).[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

References

Application Notes and Protocols: Synthesis of Polycarbonates and Poly(ether carbonate)s via Reaction of Oxydiethylene bis(chloroformate) with Diols and Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a versatile monomer used in the synthesis of polycarbonates and poly(ether carbonate)s.[1][2] Its reaction with various diols and bisphenols allows for the creation of polymers with a range of properties suitable for applications in drug delivery, medical devices, and other advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of these polymers.

The fundamental reaction involves the polycondensation of oxydiethylene bis(chloroformate) with a diol or bisphenol, leading to the formation of carbonate linkages in the polymer backbone. This process can be carried out using several techniques, including interfacial polymerization and solution polymerization.

Key Applications

The polymers synthesized from oxydiethylene bis(chloroformate) exhibit properties such as biodegradability and biocompatibility, making them attractive for biomedical applications. Specific uses include:

  • Drug Delivery Systems: The biodegradable nature of the polycarbonate backbone allows for the controlled release of encapsulated drugs.

  • Medical Implants and Devices: Biocompatible polycarbonates can be used for fabricating temporary implants and other medical devices.

  • Thermosets and Coatings: The resulting polymers can be further crosslinked to create durable thermosets and coatings.

Experimental Protocols

This section details the experimental procedures for the synthesis of polycarbonates from oxydiethylene bis(chloroformate) and a representative bisphenol, Bisphenol A, via interfacial polymerization.

Protocol 1: Interfacial Polymerization of Oxydiethylene bis(chloroformate) with Bisphenol A

This protocol is adapted from a patented procedure for preparing aromatic carbonate polymers.[3]

Materials:

  • Oxydiethylene bis(chloroformate)

  • Bisphenol A

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (catalyst)

  • Water

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Methanol

Equipment:

  • 125 ml flask reactor

  • Stirring apparatus

  • Separatory funnel

  • Beakers

  • Vacuum drying oven

Procedure:

  • Reaction Setup: In a 125 ml flask reactor, combine 1.66 g of Bisphenol A, 50 ml of dichloromethane, and 0.2 ml of triethylamine.

  • Addition of Bis(chloroformate): To the mixture from step 1, add 1.77 g of oxydiethylene bis(chloroformate).

  • Aqueous Phase: Prepare a separate solution of 25 ml of water.

  • Initiation of Polymerization: Slowly add 25 ml of a 10% aqueous sodium hydroxide (NaOH) solution to the flask containing the organic mixture while stirring.

  • Reaction: Continue the reaction for approximately 15 minutes at ambient temperature and pressure. The pH of the aqueous phase should be maintained at about 12.[3]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

    • Decant the organic layer.

    • Wash the organic layer three times with 50 ml portions of a 10% aqueous hydrochloric acid (HCl) solution.

  • Polymer Precipitation: Pour the washed organic layer into 500 ml of methanol to precipitate the polycarbonate.

  • Isolation and Drying: Collect the precipitated polymer by filtration and dry it under vacuum.

Expected Yield: Approximately 75%.[3]

Data Presentation

The properties of the resulting polycarbonates, such as molecular weight and yield, are influenced by the reaction conditions and the specific monomers used. The following table summarizes representative data for polycarbonate synthesis, though not all examples use oxydiethylene bis(chloroformate) specifically, they provide a general reference for achievable results in polycarbonate synthesis.

Polymerization MethodMonomersCatalystMolecular Weight (Mw, g/mol )Yield (%)Reference
Interfacial PolymerizationBis(chloroformate) of tetramethylcyclobutanediol, Bisphenol ATriethylamine-~75[3]
Solid-State PolymerizationPoly(bisphenol A carbonate) prepolymer-36,000-[4][5]
Two-Phase PolycondensationTriphosgene, Bisphenol APhase transfer catalyst, Tertiary amine81,023 (viscosity-average)98.4 (based on Bisphenol A)[6]
Organo-catalyzed PolycondensationDimethyl carbonate, 1,4-butanediol4-dimethylaminopyridine (DMAP)up to 52,000 (Mn)>80[7]

Visualizations

Reaction Scheme

The following diagram illustrates the general reaction between oxydiethylene bis(chloroformate) and a diol/bisphenol to form a polycarbonate.

reaction_scheme cluster_product Product Oxydiethylene bis(chloroformate) Oxydiethylene bis(chloroformate) Poly(ether carbonate) Poly(ether carbonate) Oxydiethylene bis(chloroformate)->Poly(ether carbonate) + Diol / Bisphenol Diol / Bisphenol Diol / Bisphenol->Poly(ether carbonate) HCl HCl Poly(ether carbonate)->HCl + 2n HCl

Caption: General polycondensation reaction.

Experimental Workflow

The diagram below outlines the key steps in the interfacial polymerization protocol described above.

experimental_workflow A 1. Mix Reactants (Bisphenol A, Dichloromethane, Triethylamine) B 2. Add Oxydiethylene bis(chloroformate) A->B C 3. Add NaOH Solution (Initiate Polymerization) B->C D 4. Reaction (15 min) C->D E 5. Separate Organic Layer D->E F 6. Wash with HCl E->F G 7. Precipitate Polymer in Methanol F->G H 8. Filter and Dry G->H I Final Polymer H->I

Caption: Interfacial polymerization workflow.

References

Application Notes and Protocols: Catalytic Synthesis of Oxydiethylene Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic synthesis of oxydiethylene bis(chloroformate), a key intermediate in the production of polyurethanes, polycarbonates, and other polymers.[1] This document details various synthetic routes, including phosgene-based and phosgene-free methods, with a focus on catalytic processes that enhance reaction efficiency and safety. Detailed experimental protocols and quantitative data are presented to aid in the practical application of these methods in a research and development setting.

Synthetic Routes and Catalysis

The synthesis of oxydiethylene bis(chloroformate) primarily involves the reaction of diethylene glycol with a chloroformylating agent. The choice of agent and catalyst significantly influences the reaction's safety, yield, and purity of the final product.

1.1. Phosgene-Based Synthesis

The traditional method for synthesizing chloroformates involves the use of phosgene (COCl₂), a highly toxic gas.[2] The reaction with diethylene glycol proceeds as follows:

HO(CH₂)₂O(CH₂)₂OH + 2 COCl₂ → ClCOO(CH₂)₂O(CH₂)₂OCOCl + 2 HCl

Due to the hazards associated with phosgene, alternative, safer phosgene surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are often used.[3] These compounds are solid or liquid at room temperature and can generate phosgene in situ.[2][3]

Catalysts are often employed to facilitate these reactions. Amine catalysts, such as triethylamine (TEA), are commonly used to promote the interfacial reaction.[4] The reaction is typically carried out in a flow reactor to maintain a unidirectional flowing reaction mixture at a controlled temperature, generally between 0°C and 60°C.[4]

1.2. Phosgene-Free Synthesis and Novel Catalysts

Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes. One notable approach involves the photo-on-demand synthesis of phosgene from chloroform, which is then immediately reacted with the alcohol. This method minimizes the amount of free phosgene, significantly improving safety.[2][5]

Research into novel catalyst systems has also led to significant advancements. Lewis base catalysis has proven effective for chloroformate synthesis.[5] Specific formamide catalysts, such as 1-formylpyrrolidine, and diethylcyclopropenone have shown promise, achieving high yields with minimal byproduct formation.[5] These catalysts typically activate the chloroformate reagent, enhancing selectivity compared to uncatalyzed reactions.[5]

Another catalytic process utilizes a catalyst such as dimethyl formamide in the presence of an inorganic metal carbonate like sodium carbonate.[6]

Quantitative Data on Catalytic Performance

The following tables summarize quantitative data from various catalytic systems for the synthesis of chloroformates. While specific data for oxydiethylene bis(chloroformate) is limited in the provided search results, the data for similar chloroformate syntheses offer valuable insights into catalyst performance.

Table 1: Performance of Various Catalysts in Chloroformate Synthesis

CatalystPhosgene SourceSubstrateYield (%)Selectivity (%)Reference
Dimethyl formamideTriphosgenen-Butanol94 (Conversion)100[6]
Dimethyl formamideTriphosgenePhenol6690[6]
Dimethyl formamideTriphosgenen-Octanol85 (Conversion)100[6]
1-FormylpyrrolidineNot SpecifiedNot Specifiedup to 79High (minimal carbonate byproduct)[5]
DiethylcyclopropenoneNot SpecifiedNot Specifiedup to 88High[5]
Triethylamine (TEA)PhosgeneAliphatic hydroxyl compoundHigh (not specified)High (not specified)[4]

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of oxydiethylene bis(chloroformate) and related compounds.

Protocol 1: Synthesis of n-Butyl Chloroformate using Triphosgene and Dimethyl Formamide Catalyst [6]

Materials:

  • Triphosgene

  • Sodium carbonate

  • Dimethyl formamide (catalyst)

  • Toluene

  • n-Butanol

Procedure:

  • Cool a mixture of triphosgene (1.54 gm, 5.2 mmol), sodium carbonate (1.02 gm, 10 mmol), and dimethyl formamide (0.2 gm, 0.35 mmol) as a catalyst in toluene (20 ml) to 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Slowly add a solution of n-butanol (0.75 gm, 10 mmol) in toluene (20 ml) over a period of 30 minutes.

  • Stir the reaction mixture at 0°C for 8 hours.

  • Monitor the reaction progress by Gas Liquid Chromatography (GLC).

Protocol 2: General Procedure for Aliphatic Chloroformate Synthesis in a Flow Reactor [4]

Materials:

  • Aliphatic hydroxyl compound (e.g., diethylene glycol)

  • Phosgene

  • Solvent (e.g., methylene chloride)

  • Organic base (optional, e.g., triethylamine)

Procedure:

  • Introduce a mixture of the aliphatic hydroxyl compound, phosgene, a solvent, and optionally an organic base into a flow reactor to form a unidirectional flowing reaction mixture.

  • Maintain the temperature of the unidirectional flowing reaction mixture inside the flow reactor between about 0°C and 60°C.

  • This process will produce a product stream containing the aliphatic chloroformate.

Protocol 3: Photochemical Synthesis of Chloroformates from Chloroform [2][7]

Materials:

  • Chloroform (CHCl₃)

  • Alcohol (e.g., diethylene glycol)

  • Oxygen

Procedure:

  • Expose a chloroform solution containing the alcohol to UV light from a low-pressure mercury lamp.

  • This in situ generation of phosgene from chloroform and its subsequent reaction with the alcohol produces the corresponding chloroformate.

  • This method allows for the synthesis to be conducted under safer, "photo-on-demand" conditions.

Visualizations

Diagram 1: Catalytic Cycle of Lewis Base Catalyzed Chloroformate Synthesis

Catalytic_Cycle Catalyst Lewis Base (e.g., 1-Formylpyrrolidine) Reactive_Intermediate Reactive Intermediate Catalyst->Reactive_Intermediate Nucleophilic Attack Chloroformylating_Agent Chloroformylating Agent (e.g., Phosgene) Chloroformylating_Agent->Reactive_Intermediate Product Oxydiethylene Bis(chloroformate) (R-OCOCl) Reactive_Intermediate->Product + R-OH Byproduct HCl Reactive_Intermediate->Byproduct - HCl Alcohol Diethylene Glycol (R-OH) Alcohol->Product Product->Catalyst - Catalyst (regenerated)

Caption: Catalytic cycle showing activation by a Lewis base.

Diagram 2: Experimental Workflow for Triphosgene-Based Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mixture 1. Mix Triphosgene, Na₂CO₃, and DMF in Toluene Cooling 2. Cool to 0°C and Stir Prep_Mixture->Cooling Add_Alcohol 3. Slowly Add Diethylene Glycol in Toluene Cooling->Add_Alcohol React 4. Stir at 0°C for 8 hours Add_Alcohol->React Analysis 5. Monitor by GLC React->Analysis

Caption: Step-by-step workflow for laboratory synthesis.

Diagram 3: Phosgene-Free Synthesis via Photo-on-Demand

Phosgene_Free_Synthesis Start Chloroform (CHCl₃) + Diethylene Glycol UV_Light UV Irradiation (Low-pressure Hg lamp) Start->UV_Light In_Situ_Phosgene In Situ Phosgene Generation UV_Light->In_Situ_Phosgene Reaction Immediate Reaction with Diethylene Glycol In_Situ_Phosgene->Reaction Product Oxydiethylene Bis(chloroformate) Reaction->Product

Caption: Safer synthesis route using in situ phosgene generation.

References

Application Notes and Protocols for the Use of Tertiary Amine Catalysts in Chloroformate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroformates are essential reagents in organic synthesis, widely employed as protecting groups for amines and in the preparation of carbonates, carbamates, and other valuable chemical intermediates. The synthesis of chloroformates typically involves the reaction of an alcohol with phosgene or a phosgene equivalent, such as triphosgene. This reaction is often facilitated by the use of tertiary amine catalysts, which can significantly enhance reaction rates and yields. These catalysts function by activating the alcohol or the phosgene equivalent, and also by scavenging the hydrogen chloride (HCl) byproduct. This document provides detailed application notes, experimental protocols, and a comparative analysis of common tertiary amine catalysts used in chloroformate synthesis.

Mechanism of Catalysis

The synthesis of chloroformates from alcohols and phosgene (or its equivalents like triphosgene) in the presence of a tertiary amine catalyst generally proceeds through a nucleophilic catalysis pathway. The tertiary amine activates the phosgene molecule, making it more susceptible to nucleophilic attack by the alcohol.

The proposed mechanism involves the following key steps:

  • Activation of Phosgene: The tertiary amine (R₃N) attacks the electrophilic carbonyl carbon of phosgene (COCl₂) to form a highly reactive acylammonium intermediate, the N-acylpyridinium salt.

  • Nucleophilic Attack by Alcohol: The alcohol (R'OH) then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.

  • Formation of Chloroformate: The intermediate collapses, eliminating the tertiary amine catalyst and forming the desired chloroformate (R'OCOCl) and hydrogen chloride (HCl).

  • Neutralization of HCl: The tertiary amine also serves as a base to neutralize the HCl produced during the reaction, driving the equilibrium towards the product side.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R'OH Acylammonium [R₃N-COCl]⁺Cl⁻ Alcohol->Acylammonium Nucleophilic Attack Phosgene COCl₂ Phosgene->Acylammonium TertiaryAmine R₃N TertiaryAmine->Acylammonium Activation AmineSalt R₃NH⁺Cl⁻ TertiaryAmine->AmineSalt HCl Scavenging Acylammonium->TertiaryAmine Catalyst Regeneration Chloroformate R'OCOCl Acylammonium->Chloroformate Formation

Fig. 1: Catalytic cycle of chloroformate synthesis.

Comparison of Common Tertiary Amine Catalysts

Several tertiary amines are commonly employed as catalysts in chloroformate synthesis, each with its own advantages and disadvantages. The choice of catalyst can significantly impact the reaction efficiency, selectivity, and overall yield.

CatalystStructurepKa of Conjugate AcidKey Characteristics & Applications
Pyridine C₅H₅N5.25Aromatic amine, often used for less reactive alcohols. It is a good catalyst for the synthesis of benzyl chloroformates.[1] Can sometimes lead to the formation of stable acylpyridinium salts.
Triethylamine (TEA) (C₂H₅)₃N10.75Aliphatic amine, a strong base commonly used as an acid scavenger.[2] May be less effective as a nucleophilic catalyst compared to pyridine and can decompose under certain reaction conditions.[1]
N,N-Dimethylaminopyridine (DMAP) (CH₃)₂NC₅H₄N9.70A highly efficient nucleophilic catalyst, often used in small, catalytic amounts alongside a stoichiometric amount of a weaker base like triethylamine.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) ((CH₃)₂CH)₂NC₂H₅10.75A sterically hindered, non-nucleophilic base. Primarily used as an acid scavenger to prevent side reactions, especially with sensitive substrates.
N-Methylmorpholine (NMM) C₅H₁₁NO7.38A cyclic aliphatic amine, often used in peptide synthesis and other applications requiring mild basic conditions.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of chloroformates using tertiary amine catalysts with triphosgene, a safer solid substitute for phosgene gas.

Protocol 1: General Procedure for the Synthesis of Alkyl/Aryl Chloroformates using Pyridine

This protocol is suitable for the synthesis of a variety of chloroformates from primary and secondary alcohols.

Materials:

  • Alcohol (1.0 eq)

  • Triphosgene (0.34 - 0.5 eq)

  • Pyridine (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and pyridine (1.0 - 1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.34 - 0.5 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the alcohol solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chloroformate.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Continuous Flow Synthesis of Chloroformates

Continuous flow technology offers enhanced safety and efficiency for chloroformate synthesis, particularly on a larger scale.

System Setup:

  • Two syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA tubing)

  • Back-pressure regulator

  • Collection vessel

Reagent Solutions:

  • Solution A: Alcohol (1.0 eq) and triethylamine (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane).[3]

  • Solution B: Triphosgene (0.34 eq) in the same solvent.[3] The molar concentration of triphosgene in material B is typically 0.35-1.5 mol/L.[3]

Procedure:

  • Set up the continuous flow reactor system as illustrated in the workflow diagram below.

  • Pump Solution A and Solution B at defined flow rates into the T-mixer. A typical flow rate ratio of material A to material B is 1:2.5-3.5.[3]

  • The combined stream flows through the tubular reactor, where the reaction takes place. The residence time is controlled by the reactor volume and the total flow rate.

  • The output from the reactor is passed through a back-pressure regulator and collected in a vessel containing a quenching agent (e.g., water).[3]

  • The collected mixture is then worked up as described in Protocol 1 (steps 8-11).

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Workup PumpA Syringe Pump A (Alcohol + Amine) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Triphosgene) PumpB->Mixer Reactor Tubular Reactor Mixer->Reactor Quench Quenching Vessel Reactor->Quench Product Chloroformate Product Quench->Product

Fig. 2: Workflow for continuous flow synthesis.

Data Summary

The following table summarizes representative quantitative data for chloroformate synthesis using tertiary amine catalysts, compiled from various sources.

Alcohol SubstratePhosgene SourceCatalyst/BaseSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
Benzyl AlcoholTriphosgenePyridineToluene087998.5[2]
Benzyl AlcoholTriphosgeneDMF (cat.), Na₂CO₃Toluene087098.5[2]
n-OctanolTriphosgeneDMF (cat.), Na₂CO₃Toluene08--[2]
Various AlcoholsTriphosgeneTriethylamine1,2-DichloroethaneRT-HighHigh[3]
α-chloroethyl alcoholPhosgenePyridineCarbon Tetrachloride0---[1]

Safety Considerations

  • Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a stable solid, can decompose to release phosgene, especially in the presence of nucleophiles or moisture. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tertiary Amines: Tertiary amines can be corrosive and have strong odors. Handle them with care in a fume hood.

  • Anhydrous Conditions: Chloroformate synthesis requires anhydrous conditions to prevent the hydrolysis of phosgene/triphosgene and the product. Ensure all glassware is flame-dried and solvents are properly dried before use.

  • Quenching: The quenching of the reaction should be done carefully and slowly, especially when using water, as the reaction can be exothermic.

Conclusion

The use of tertiary amine catalysts is a cornerstone of modern chloroformate synthesis, enabling efficient and high-yielding transformations of alcohols. The choice of catalyst depends on the specific substrate and desired reaction conditions. While pyridine and triethylamine are commonly used, highly active catalysts like DMAP can be employed in smaller quantities. The development of continuous flow methods further enhances the safety and scalability of these important reactions. Researchers and drug development professionals can leverage the information and protocols in this document to optimize their chloroformate synthesis processes.

References

Application Notes and Protocols: Photochemical Oxidation of Chloroform for In Situ Phosgene Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in situ generation of phosgene (COCl₂) via the photochemical oxidation of chloroform (CHCl₃). This method offers a safer and more convenient alternative to handling highly toxic phosgene gas directly, making it particularly valuable for laboratory-scale organic synthesis, including applications in drug discovery and development. The generated phosgene can be used immediately in subsequent reactions to synthesize a variety of important chemical intermediates, such as carbonates, chloroformates, ureas, and isocyanates.

Introduction

Phosgene is a critical C1 building block in the synthesis of numerous organic compounds, including polycarbonates, polyurethanes, and intermediates for pharmaceuticals and agrochemicals.[1] However, its extreme toxicity presents significant challenges for storage, transportation, and handling in a laboratory setting.[2] The in situ generation of phosgene from a less hazardous precursor like chloroform provides a "photo-on-demand" approach, minimizing the risks associated with this dangerous reagent.[3] This method relies on the photochemical oxidation of chloroform in the presence of oxygen, initiated by ultraviolet (UV) light. The highly reactive phosgene is consumed as it is formed, preventing its accumulation to hazardous levels.

Reaction Mechanism and Signaling Pathway

The photochemical oxidation of chloroform to phosgene proceeds via a photo-induced radical chain reaction.[2][4] The process is initiated by the photolytic cleavage of a carbon-chlorine bond in chloroform upon irradiation with UV light.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_products Products CHCl3 Chloroform (CHCl₃) Cl_rad Chlorine Radical (Cl•) CHCl3->Cl_rad C-Cl cleavage O2 Oxygen (O₂) UV UV Light (hν) UV->CHCl3 CCl3_rad Trichloromethyl Radical (•CCl₃) Cl_rad->CCl3_rad + CHCl₃ - HCl CCl3O2_rad Trichloromethylperoxy Radical (CCl₃OO•) CCl3_rad->CCl3O2_rad + O₂ CCl3O2_rad->Cl_rad regenerates COCl2 Phosgene (COCl₂) CCl3O2_rad->COCl2 rearranges to Phosgene + ClO• HCl Hydrogen Chloride (HCl)

Caption: Reaction mechanism for the photochemical oxidation of chloroform.

Quantitative Data

The efficiency of in situ phosgene generation and subsequent reactions is highly dependent on the experimental conditions. The following tables summarize quantitative data for the synthesis of various compounds using this methodology.

Table 1: Synthesis of Diphenyl Carbonate Derivatives

EntryPhenol DerivativeReaction Time (h)Temperature (°C)Yield (%)
1Phenol32055
24-tert-Butylphenol32085
34-Methoxyphenol32078
44-Chlorophenol52062
52,6-Di-tert-butylphenol6045

Data sourced from photo-on-demand in situ phosgenation reactions in a heterogeneous solution of chloroform and aqueous NaOH.

Table 2: Synthesis of N-Substituted Ureas

EntryAmineReaction Time (h)Temperature (°C)Yield (%)
1Aniline22095
24-Methylaniline22092
34-Methoxyaniline32088
4Benzylamine51075
5Cyclohexylamine51081

Data sourced from photochemical synthesis of N-substituted ureas from amines with chloroform and an aqueous NaOH solution.

Table 3: Phosgene Generation Yield and Quantum Yield

ParameterValueConditions
Phosgene Yield96%Optimized continuous flow conditions.[2]
Quantum Yield~100 moles CHCl₃ oxidized per einsteinChlorine-sensitized photo-oxidation in the gaseous state.[5]

Experimental Protocols

4.1. General Safety Precautions

EXTREME CAUTION IS ADVISED. Phosgene is a highly toxic and corrosive gas.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times. A phosgene-specific gas detector should be in place and operational. An emergency response plan should be established before commencing any experiment.

4.2. Experimental Workflow

Experimental_Workflow start Start setup Assemble Photochemical Reactor start->setup reagents Prepare Reagent Solutions (Chloroform, Substrate, Base) setup->reagents reaction Initiate Photochemical Reaction (UV Irradiation, O₂ Bubbling) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purify Product (Chromatography, Recrystallization) workup->purification analysis Characterize Product (NMR, MS, IR) purification->analysis end End analysis->end

Caption: General experimental workflow for in situ phosgene generation and reaction.

4.3. Protocol 1: Synthesis of Diphenyl Carbonate

This protocol is adapted from the work of Tsuda and colleagues on photo-on-demand in situ phosgenation.

Materials:

  • Chloroform (CHCl₃)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Cylindrical quartz reaction vessel

  • Low-pressure mercury lamp (e.g., 20W, emitting at 184.9 and 253.7 nm) with a quartz immersion well

  • Magnetic stirrer and stir bar

  • Gas flow meter for oxygen

  • Water bath for temperature control

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactor Setup: Assemble the photochemical reactor in a fume hood. Place the quartz reaction vessel on a magnetic stirrer and insert a magnetic stir bar. Position the low-pressure mercury lamp within the quartz immersion well and place it inside the reaction vessel. Connect the immersion well to a cooling water supply.

  • Reagent Preparation: In the reaction vessel, combine chloroform (20 mL), a 5 M aqueous solution of sodium hydroxide (20 mL), and phenol (10 mmol).

  • Reaction Initiation: Submerge the reaction vessel in a water bath maintained at 20°C. Begin vigorous stirring of the biphasic mixture. Start bubbling oxygen gas through the solution at a flow rate of 0.1 L/min.

  • Photochemical Reaction: Turn on the low-pressure mercury lamp to initiate the photochemical reaction. Irradiate the reaction mixture for 3 hours.

  • Reaction Work-up: After the irradiation period, turn off the lamp and stop the oxygen flow. Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield diphenyl carbonate.

4.4. Protocol 2: Synthesis of N,N'-Diphenylurea

Materials:

  • Chloroform (CHCl₃)

  • Aniline

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Same as Protocol 1.

Procedure:

  • Reactor Setup: Follow the same reactor setup as described in Protocol 1.

  • Reagent Preparation: In the reaction vessel, combine chloroform (20 mL), a 5 M aqueous solution of sodium hydroxide (20 mL), and aniline (10 mmol).

  • Reaction Initiation: Submerge the reaction vessel in a water bath maintained at 20°C. Begin vigorous stirring and bubble oxygen through the solution at 0.1 L/min.

  • Photochemical Reaction: Irradiate the mixture with the low-pressure mercury lamp for 2 hours.

  • Reaction Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate N,N'-diphenylurea.

Safety and Waste Disposal

A stringent safety protocol is paramount when working with in situ generated phosgene.

Safety_Protocol start Before Experiment ppe Wear Appropriate PPE (Lab coat, Goggles, Gloves) start->ppe fume_hood Work in a Certified Fume Hood start->fume_hood detector Ensure Phosgene Detector is Operational start->detector emergency_plan Review Emergency Response Plan start->emergency_plan during During Experiment ventilation Maintain Continuous Ventilation during->ventilation monitor_detector Monitor Phosgene Detector Readings during->monitor_detector no_accumulation Ensure In Situ Consumption (Avoid Phosgene Buildup) during->no_accumulation after After Experiment quench Quench any Residual Phosgene (e.g., with a nucleophilic scavenger) after->quench decontaminate Decontaminate Glassware and Surfaces after->decontaminate waste_disposal Dispose of Waste According to Institutional Guidelines after->waste_disposal

Caption: Logical flow of safety procedures.

Any unreacted phosgene in the effluent gas stream should be passed through a scrubber containing a neutralizing agent, such as a sodium hydroxide solution or an alcohol, to form less toxic products. All liquid and solid waste containing phosgene or its byproducts must be disposed of as hazardous waste according to institutional and local regulations.

Conclusion

The photochemical oxidation of chloroform for the in situ generation of phosgene is a powerful and safer alternative to traditional methods that rely on the direct handling of phosgene gas. This "photo-on-demand" approach is well-suited for a range of synthetic applications in research and drug development, enabling the efficient synthesis of valuable chemical intermediates. By following the detailed protocols and adhering to strict safety measures, researchers can effectively and safely implement this methodology in their laboratories.

References

Application Notes and Protocols for Derivatization of Polar Compounds with Chloroformates for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, many polar compounds, such as amino acids, organic acids, and phenols, are non-volatile and cannot be directly analyzed by GC. Derivatization is a chemical modification process that converts these polar analytes into less polar, more volatile, and thermally stable derivatives, making them amenable to GC analysis. Alkyl chloroformates, particularly ethyl chloroformate (ECF) and methyl chloroformate (MCF), are highly effective derivatizing agents for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and amino functional groups.[1][2][3]

This document provides detailed application notes and protocols for the derivatization of polar compounds using chloroformates for subsequent GC and GC-MS analysis.

Advantages of Chloroformate Derivatization

Derivatization with chloroformates offers several advantages:

  • Rapid Reaction: The derivatization reaction is often instantaneous and can be performed at room temperature.[2]

  • Aqueous Environment Compatibility: The reaction can be carried out in an aqueous medium, simplifying sample preparation by eliminating the need for complete drying of the sample.[2][4]

  • Versatility: Chloroformates react with a wide range of polar functional groups, allowing for the simultaneous analysis of various classes of compounds.[1][3]

  • Improved Chromatography: The resulting derivatives exhibit enhanced volatility and thermal stability, leading to improved peak shape and resolution in GC analysis.[5]

  • Enhanced Sensitivity: Derivatization can improve the sensitivity of detection, especially when using mass spectrometry (MS).[6]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the derivatization of polar compounds with chloroformates for GC analysis. This data highlights the excellent linearity, low limits of detection, and good reproducibility of the methods.

Compound ClassDerivatizing AgentLinearity (R²)Limit of Detection (LOD)Reproducibility (RSD%)Reference
Amino Acids, Organic Acids, AminesEthyl Chloroformate> 0.9900125 - 300 pg on-column< 10%[2][7]
Amino Acids, Organic AcidsMethyl ChloroformateNot SpecifiedLow picomole range on-columnNot Specified[1][8]
Aromatic Carboxylic Acids, PhenolsEthyl Chloroformate> 0.9912.5 - 50 ng/mLNot Specified[9]
Microbial MetabolitesMethyl & Ethyl Chloroformate> 0.99Not Specified< 20%[10]
Resveratrol IsomersEthyl Chloroformate> 0.9925 - 50 ng/mLNot Specified[11]
Short-Chain Fatty AcidsBenzyl Chloroformate0.9947 - 0.99980.1 - 5 pg0.56% - 13.07%[12]

Experimental Protocols

Herein are detailed protocols for the derivatization of polar compounds using ethyl chloroformate and methyl chloroformate.

Protocol 1: Ethyl Chloroformate (ECF) Derivatization of Polar Metabolites in Aqueous Samples

This protocol is adapted from methodologies described for the analysis of metabolites in serum and urine.[2][4]

Materials:

  • Sample (e.g., serum, urine, or a standard solution)

  • Ethyl Chloroformate (ECF)

  • Pyridine

  • Anhydrous Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 7 M)

  • Chloroform (or other suitable extraction solvent like n-hexane)

  • Anhydrous Sodium Sulfate

  • Internal Standard (optional, e.g., L-2-chlorophenylalanine)

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation:

    • To 500 µL of the aqueous sample (e.g., diluted urine or serum) in a centrifuge tube, add 500 µL of a mixture of anhydrous ethanol and pyridine (4:1, v/v).

    • If using an internal standard, add it to the sample at this stage.

  • First Derivatization Step:

    • Add 50 µL of ECF to the sample mixture.

    • Immediately vortex the mixture vigorously for 30 seconds to facilitate the reaction.

    • Add 500 µL of chloroform and vortex for another 30 seconds to extract the derivatives.

    • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.

  • Second Derivatization Step (for complete derivatization of certain compounds):

    • Carefully transfer the upper aqueous layer to a new tube.

    • Adjust the pH of the aqueous layer to 9-10 with the NaOH solution.

    • Add another 50 µL of ECF and vortex for 30 seconds.

    • Add 500 µL of chloroform and vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Extraction and Drying:

    • Combine the chloroform layers from both extraction steps.

    • Add a small amount of anhydrous sodium sulfate to the combined chloroform extract to remove any residual water.

    • Transfer the dried chloroform extract to a GC vial for analysis.

Protocol 2: Methyl Chloroformate (MCF) Derivatization of Amino and Organic Acids

This protocol is based on a method for the quantitative analysis of a wide range of metabolites.[1][13]

Materials:

  • Dried sample extract or standard

  • Methyl Chloroformate (MCF)

  • Methanol

  • Pyridine

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Chloroform

  • Sodium Bicarbonate solution (e.g., 50 mM)

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Reconstitution:

    • Resuspend the dried sample in 200 µL of 1 M NaOH solution.

  • Derivatization Reaction:

    • Add 167 µL of methanol and 34 µL of pyridine to the sample solution.

    • Add 20 µL of MCF and vortex vigorously for 30 seconds.

    • Add another 20 µL of MCF and vortex for an additional 30 seconds.

  • Extraction:

    • Add 400 µL of chloroform to the reaction mixture and vortex for 10 seconds.

    • Add 400 µL of 50 mM sodium bicarbonate solution and vortex for another 10 seconds.

    • Centrifuge the mixture to achieve phase separation.

  • Sample Collection:

    • Carefully collect the lower chloroform layer containing the derivatized analytes and transfer it to a GC vial for analysis.

Visualizations

General Workflow for Chloroformate Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis A Aqueous Sample / Standard B Add Alcohol & Pyridine A->B C Add Chloroformate Reagent B->C D Vortex to Mix C->D E Add Extraction Solvent (e.g., Chloroform) D->E F Vortex & Centrifuge E->F G Collect Organic Layer F->G H Dry with Anhydrous Na2SO4 G->H I Transfer to GC Vial H->I J GC/GC-MS Analysis I->J

Caption: General experimental workflow for the derivatization of polar compounds with chloroformates.

Chemical Reaction of Chloroformate Derivatization

Caption: General chemical reaction for the derivatization of a polar compound with an alkyl chloroformate.

Conclusion

Derivatization with alkyl chloroformates is a robust, rapid, and versatile method for the analysis of polar compounds by gas chromatography. The protocols provided here, along with the summarized quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique in their analytical workflows. The ability to perform the reaction in an aqueous environment significantly simplifies sample preparation and enhances throughput. The excellent sensitivity and reproducibility make it a suitable method for a wide range of applications, from metabolomics research to quality control in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Oxydiethylene Bis(chloroformate) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxydiethylene bis(chloroformate).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of oxydiethylene bis(chloroformate), providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of oxydiethylene bis(chloroformate) lower than expected?

Answer:

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction between diethylene glycol and phosgene may not have gone to completion. This can be caused by:

    • Insufficient Phosgene: An inadequate amount of phosgene will result in unreacted diethylene glycol. It is common to use an excess of phosgene to drive the reaction to completion.[1]

    • Poor Mixing: Inefficient agitation can lead to localized areas of high and low reactant concentrations, preventing a complete reaction.

    • Low Reaction Temperature: While the reaction is exothermic, maintaining an appropriate temperature is crucial. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe.

  • Side Reactions: The formation of unwanted byproducts consumes the reactants and reduces the yield of the desired product. Common side reactions include:

    • Hydrolysis: Chloroformates are sensitive to moisture and can hydrolyze back to the starting alcohol (diethylene glycol), carbon dioxide, and hydrochloric acid.[2] It is critical to use anhydrous reactants and solvents and to protect the reaction from atmospheric moisture.

    • Formation of Cyclic Carbonates: Intramolecular cyclization of the intermediate monochloroformate can occur, leading to the formation of a stable cyclic carbonate, which reduces the yield of the desired bis(chloroformate).

  • Product Loss During Workup: The purification process can lead to a loss of product. This can occur during washing steps (if the product has some solubility in the aqueous phase) or during distillation if the conditions are not optimized.

Question 2: How can I minimize the formation of cyclic carbonate byproducts?

Answer:

The formation of cyclic carbonates is a common side reaction. To minimize its occurrence:

  • Control Reaction Temperature: Higher temperatures can favor the intramolecular cyclization reaction. Maintaining a controlled, low temperature during the initial stages of the reaction is crucial.

  • Phosgene Addition Rate: A slow, controlled addition of phosgene to the diethylene glycol solution can help to maintain a low concentration of the monochloroformate intermediate, thereby reducing the likelihood of cyclization.

  • Use of a Catalyst: While not always necessary, the use of a suitable catalyst can promote the desired intermolecular reaction over the intramolecular cyclization.

Question 3: My final product is discolored. What is the cause and how can I prevent it?

Answer:

Discoloration of the final product can be due to:

  • Impurities in a Reactant: Impurities in the starting diethylene glycol or phosgene can lead to colored byproducts. Ensure the purity of your starting materials.

  • Thermal Decomposition: Oxydiethylene bis(chloroformate) can decompose upon heating, leading to the formation of colored degradation products.[3] Avoid excessive temperatures during distillation and storage. It is recommended to store the product in a cool, dry place.[2]

  • Reaction with Trace Metals: Trace metal contaminants in the reactor can sometimes catalyze decomposition or side reactions that produce colored impurities. Ensure the reaction vessel is clean and inert.

Question 4: I am observing the presence of HCl in my final product. How can I remove it?

Answer:

Hydrogen chloride (HCl) is a byproduct of the reaction. Residual HCl can be removed by:

  • Inert Gas Sparging: Bubbling a dry, inert gas (such as nitrogen or argon) through the crude product can help to strip out dissolved HCl. A patent for a similar process mentions bubbling dry air through the product to remove dissolved phosgene and by extension, HCl.[4]

  • Vacuum Application: Applying a vacuum to the crude product can also help to remove volatile impurities like HCl.

  • Aqueous Wash (with caution): A wash with ice-cold water or a dilute, cold basic solution (e.g., sodium bicarbonate) can neutralize and remove HCl. However, this must be done carefully and quickly to minimize hydrolysis of the chloroformate product.[5] The organic layer must be thoroughly dried immediately after washing.

Frequently Asked Questions (FAQs)

What is the main reaction for the synthesis of oxydiethylene bis(chloroformate)?

The primary reaction involves the reaction of diethylene glycol with phosgene, where the hydroxyl groups of the diethylene glycol react with phosgene to form chloroformate esters, with the liberation of hydrogen chloride as a byproduct.

What are the major side reactions to be aware of?

The most common side reactions are:

  • Hydrolysis of the chloroformate groups in the presence of water.[2]

  • Formation of cyclic carbonates through intramolecular cyclization.

  • Thermal decomposition of the product at elevated temperatures.[3]

What analytical techniques are suitable for monitoring the reaction and assessing product purity?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture, including the desired product, unreacted starting materials, and byproducts.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic functional groups present in the product. The chloroformate group has a strong carbonyl (C=O) stretching absorption in the region of 1770-1780 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the product and help to identify impurities.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of oxydiethylene bis(chloroformate).

ParameterValueReference
Theoretical Yield Based on stoichiometry of diethylene glycol and phosgene-
Reported Industrial Yield > 99% of theoretical[4]
Boiling Point 127 °C at 5 Torr[2]
Density 1.35 g/cm³ at 20 °C[2]

Experimental Protocol: Laboratory-Scale Synthesis of Oxydiethylene Bis(chloroformate)

Disclaimer: This protocol is intended for experienced researchers in a well-equipped laboratory. Phosgene is a highly toxic gas and should only be handled with extreme caution in a certified fume hood with appropriate safety measures in place.

Materials:

  • Diethylene glycol (anhydrous)

  • Phosgene (solution in an inert solvent, e.g., toluene, or generated in situ)

  • Anhydrous inert solvent (e.g., toluene, dichloromethane)

  • Dry nitrogen or argon gas

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Condenser with a drying tube

  • Addition funnel

  • Thermometer

Procedure:

  • Reactor Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a condenser fitted with a drying tube. Purge the entire apparatus with dry nitrogen or argon gas to ensure an inert atmosphere.

  • Reactant Preparation: In a separate flask, prepare a solution of anhydrous diethylene glycol in an anhydrous inert solvent.

  • Phosgene Introduction: Charge the reaction flask with a solution of phosgene in an inert solvent. Cool the flask to 0-5 °C using an ice-water bath.

  • Diethylene Glycol Addition: Slowly add the diethylene glycol solution from the addition funnel to the stirred phosgene solution. Maintain the reaction temperature between 0-10 °C during the addition. The reaction is exothermic, so the addition rate should be controlled to prevent a temperature rise.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by taking small aliquots (with extreme caution) and analyzing them by GC-MS or FTIR to check for the disappearance of the diethylene glycol starting material.

  • Removal of Excess Phosgene and HCl: Once the reaction is complete, remove the excess phosgene and the HCl byproduct by carefully bubbling a stream of dry nitrogen or argon through the reaction mixture while it is still in the fume hood.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude oxydiethylene bis(chloroformate) can be purified by vacuum distillation. Collect the fraction boiling at approximately 127 °C at 5 Torr.[2]

Visualizations

Synthesis_Pathway Main Synthesis and Side Reactions DEG Diethylene Glycol Intermediate Monochloroformate Intermediate DEG->Intermediate + Phosgene Phosgene Phosgene (COCl₂) Phosgene->Intermediate Product Oxydiethylene bis(chloroformate) Intermediate->Product + Phosgene Cyclic_Carbonate Cyclic Carbonate Intermediate->Cyclic_Carbonate Intramolecular Cyclization Hydrolysis_Product Diethylene Glycol + CO₂ + HCl Product->Hydrolysis_Product Hydrolysis HCl HCl Water H₂O (Moisture) Water->Hydrolysis_Product

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check for Complete Reaction (GC-MS, FTIR) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Cause_Incomplete Possible Causes: - Insufficient Phosgene - Poor Mixing - Low Temperature Incomplete->Cause_Incomplete Check_Side_Products Analyze for Side Products (GC-MS, NMR) Complete->Check_Side_Products Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Cause_Side_Products Possible Causes: - Hydrolysis (check for water) - Cyclic Carbonate Formation Side_Products_Present->Cause_Side_Products Check_Workup Review Workup Procedure No_Side_Products->Check_Workup

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Formation of Cyclic Carbonates as Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cyclic carbonates as impurities in their experiments.

Troubleshooting Guides

Scenario 1: An unexpected peak is observed in the HPLC analysis of my reaction mixture.

Question: I am seeing a new, unexpected peak in my reverse-phase HPLC chromatogram. Could it be a cyclic carbonate impurity? How can I investigate this?

Answer:

The appearance of an unexpected peak in your HPLC analysis warrants a systematic investigation. Cyclic carbonates are a possibility, especially if your synthesis involves diols, epoxides, or chloroformates. Here is a step-by-step guide to troubleshoot the issue:

Troubleshooting Workflow for an Unexpected HPLC Peak

G cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Spectroscopic Analysis cluster_3 Confirmation and Remediation A Unexpected Peak in HPLC B Review Reaction Scheme: - Presence of diols, epoxides, or chloroformates? - Use of CO2 or carbonate reagents? A->B Analyze Potential Sources C Check Mobile Phase and Blank: - Run a blank injection (mobile phase only). - Prepare fresh mobile phase. A->C Rule out System Contamination D LC-MS Analysis: - Determine the molecular weight of the impurity. B->D Hypothesize Impurity Structure C->D E Isolate Impurity (Prep-HPLC) D->E If concentration is sufficient G Compare with Authentic Standard (if available) D->G If standard is available F NMR Spectroscopy (1H, 13C): - Confirm the presence of a carbonate carbonyl and the cyclic structure. E->F H Modify Reaction Conditions: - Lower temperature - Change base or solvent - Control stoichiometry F->H Structure Confirmed G->H Impurity Confirmed

Caption: Troubleshooting workflow for identifying an unexpected HPLC peak.

Experimental Protocols:

  • HPLC-MS for Molecular Weight Determination:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.

    • Detection: Use both UV and Mass Spectrometry (MS) detectors. The MS will provide the molecular weight of the eluting peak.

    • Procedure:

      • Dissolve your crude reaction mixture in a suitable solvent (e.g., mobile phase).

      • Inject a small volume (e.g., 5 µL) into the LC-MS system.

      • Analyze the mass spectrum corresponding to the unexpected peak to determine its molecular weight.

  • NMR for Structural Elucidation:

    • Sample Preparation: Isolate the impurity using preparative HPLC. Ensure the isolated fraction is free of solvent and other components. Dissolve in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Look for characteristic shifts of protons adjacent to the oxygen atoms of the carbonate.

    • ¹³C NMR: The carbonyl carbon of a cyclic carbonate typically appears in the range of 150-160 ppm.[1]

    • Refer to the table below for typical NMR shifts.

Scenario 2: My reaction yield is low, and I suspect the formation of a cyclic carbonate byproduct.

Question: I am performing a reaction involving a diol-containing starting material and a chloroformate, and my yield is consistently low. I suspect a side reaction is forming a cyclic carbonate. How can I confirm this and prevent it?

Answer:

The reaction between a diol and a chloroformate can indeed lead to the formation of a cyclic carbonate as a byproduct, which would consume your starting material and lower the yield of your desired product.

Logical Relationship for Impurity Formation and Prevention

G cluster_0 Reaction Components cluster_1 Potential Reactions cluster_2 Products cluster_3 Control Strategies A Diol-containing Starting Material C Desired Intermolecular Reaction A->C D Undesired Intramolecular Cyclization A->D B Phosgene Derivative (e.g., Chloroformate) B->C B->D E Desired Product C->E F Cyclic Carbonate Impurity D->F G Lower Reaction Temperature G->D Reduces Rate H Use of a Bulky Base H->D Hinders Cyclization I Slow Addition of Reagent I->D Favors Intermolecular Reaction

Caption: Formation and prevention of cyclic carbonate impurities.

Analytical Confirmation:

  • GC-MS Analysis: If the suspected cyclic carbonate is volatile, GC-MS is an excellent technique for identification.

    • Sample Preparation: A small aliquot of the crude reaction mixture can be diluted in a suitable solvent (e.g., dichloromethane, ethyl acetate) and injected directly.

    • GC Column: A standard non-polar column (e.g., DB-5ms) is often suitable.

    • MS Detection: The mass spectrum will provide a fragmentation pattern that can be compared to a library (e.g., NIST) for identification.

Prevention Strategies:

  • Temperature Control: Lowering the reaction temperature can disfavor the intramolecular cyclization leading to the cyclic carbonate.

  • Stoichiometry and Addition Rate: Slow, dropwise addition of the chloroformate to the diol can favor the intermolecular reaction over the intramolecular one.

  • Choice of Base: Using a bulkier, non-nucleophilic base can sterically hinder the intramolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors to cyclic carbonate impurities in pharmaceutical synthesis?

A1: The most common precursors are:

  • 1,2-diols and 1,3-diols: These can react with phosgene or its derivatives (e.g., chloroformates, triphosgene) to form five- or six-membered cyclic carbonates.[2][3][4][5]

  • Epoxides: In the presence of carbon dioxide (which can be from the atmosphere or as a reagent), epoxides can undergo cycloaddition to form cyclic carbonates.[6][7] This reaction is often catalyzed by acids, bases, or metal salts.

  • Halo-alcohols: These can cyclize in the presence of a base and a carbonate source.

Q2: Can cyclic carbonates form during storage or as degradation products?

A2: While less common than formation during synthesis, it is possible. For example, a drug molecule with a labile 1,2-diol or 1,3-diol moiety could potentially react with atmospheric CO₂ over time, especially in the presence of moisture and basic or acidic residues. Degradation of certain ester-containing active pharmaceutical ingredients (APIs) could also potentially lead to intermediates that cyclize to form carbonates.[8]

Q3: What analytical techniques are best for identifying and quantifying cyclic carbonate impurities?

A3: A combination of techniques is often ideal:

  • HPLC with UV and MS detection (LC-MS): This is a powerful tool for initial detection and molecular weight determination.[9] However, some simple cyclic carbonates may have a poor UV chromophore, making MS detection crucial.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for volatile and thermally stable cyclic carbonates and provides valuable structural information through fragmentation patterns.[11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the definitive method for structural elucidation of an isolated impurity.[1][15][16]

Q4: Are there specific HPLC columns that are better for separating cyclic carbonates?

A4: Standard C18 reversed-phase columns are generally effective for separating cyclic carbonates from other components in a reaction mixture.[17] For more polar cyclic carbonates, a more polar column (e.g., C8, Phenyl-Hexyl) or the use of ion-pair chromatography might be necessary. In some cases, ion chromatography has been used for the analysis of carbonate species.[9]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 5-Membered Cyclic Carbonates

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Reference
Carbonyl Carbon (C=O)N/A154 - 156[1]
Methylene Protons/Carbons (-CH₂-O-)4.0 - 4.665 - 71
Methine Proton/Carbon (-CH-O-)4.8 - 5.173 - 78[1][18]

Note: Chemical shifts can vary depending on the solvent and the substituents on the cyclic carbonate ring.

Table 2: Influence of Reaction Parameters on the Formation of Propylene Carbonate from Propylene Oxide and CO₂

Catalyst Co-catalyst Temperature (°C) Pressure (MPa) Time (h) Yield (%) Reference
CaI₂BTP10012>99[19]
Al-salenImidazolium hydrogen carbonate2512095[20]
ZnI₂Pyrrolidinopyridinium iodideAmbient13100

This table illustrates conditions that favor the formation of cyclic carbonates. To minimize their formation as impurities, one would typically use milder conditions (lower temperature, lower pressure) and avoid these specific catalytic systems if possible.

Detailed Experimental Protocols

Protocol 1: GC-MS Method for the Identification of Volatile Impurities, Including Cyclic Carbonates

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude sample into a GC vial.

    • Add 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Cap the vial and vortex to dissolve the sample.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 500 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • For any unexpected peaks, view the corresponding mass spectrum.

    • Search the mass spectrum against a commercial library (e.g., NIST) to obtain a tentative identification.

    • Confirm the identification by comparing the retention time and mass spectrum with an authentic reference standard if available.

Protocol 2: HPLC-UV Method for the Quantification of a Known Cyclic Carbonate Impurity

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the cyclic carbonate reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., acetonitrile/water).

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 25 mg of the API sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. The final concentration will be approximately 1 mg/mL.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or as appropriate for the impurity).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the blank, standard solutions, and sample solution.

    • Generate a calibration curve by plotting the peak area of the cyclic carbonate against its concentration for the standard solutions.

    • Determine the concentration of the cyclic carbonate impurity in the sample solution using the calibration curve.

    • Calculate the percentage of the impurity in the API sample.

References

Minimizing hydrogen chloride byproduct in chloroformate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of hydrogen chloride (HCl) byproduct during chloroformate reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize or remove hydrogen chloride (HCl) in my chloroformate reaction?

A1: Hydrogen chloride is a reactive byproduct that can cause several issues in your experiment. It is corrosive, can lead to the degradation of your desired chloroformate product through hydrolysis, and may initiate other unwanted side reactions.[1][2] If your reaction involves basic compounds like amines, the HCl will react with them to form hydrochloride salts, which can prevent the intended reaction from occurring and cause the reaction mixture to solidify, leading to mechanical stirring or flow issues.[3] Effective removal of HCl is crucial for achieving high product purity and yield.[4]

Q2: What are the primary strategies for controlling HCl byproduct?

A2: The most common and effective strategy is to use an "acid scavenger," which is a base that neutralizes the HCl as it forms.[5][6][7] These can be organic bases (like triethylamine or pyridine) or inorganic bases (like sodium carbonate).[8] Other methods include performing the reaction under a stream of inert gas to physically remove the gaseous HCl or conducting an aqueous workup with a basic solution after the reaction is complete.[2][9]

Q3: How do I choose between an organic and an inorganic base as an HCl scavenger?

A3: The choice depends on your reaction conditions and the sensitivity of your reagents.

  • Organic bases (e.g., triethylamine, diisopropylethylamine) are suitable for anhydrous, non-aqueous reactions where all components are soluble in an organic solvent.[10][11]

  • Inorganic bases (e.g., sodium hydroxide, potassium carbonate) are often used in two-phase (interfacial) systems, such as a reaction in an organic solvent with an aqueous base solution.[5][8] Solid inorganic bases like potassium carbonate can also be used in organic solvents if solubility is not an issue.[9]

Q4: My reaction yield is low when I add all my reagents, including pyridine, at the beginning. What is happening?

A4: Pyridine, while a good acid scavenger, is also nucleophilic. If added at the start of the reaction, it can react with the highly electrophilic acid chloride or chloroformate faster than your intended alcohol or amine nucleophile.[12] This forms a bulky acyl pyridinium salt that can be less reactive or "block" the reactive sites, preventing polymerization or the desired reaction from proceeding efficiently.[12] A two-step approach, where the primary nucleophile is allowed to react first before adding pyridine to scavenge the generated HCl, is often more successful.[12] Alternatively, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) from the start can prevent this side reaction.[10][12]

Q5: Can I avoid HCl formation entirely?

A5: Yes, phosgene-free methods have been developed that avoid the primary reaction that generates HCl. One innovative approach is the "photo-on-demand" synthesis, which uses chloroform as both a solvent and reagent.[13][14] In this method, UV light and oxygen are used to convert an alcohol directly to a chloroformate within the chloroform solution, offering a safer alternative that bypasses the need for phosgene and the subsequent HCl byproduct.[3][13] While substitutes like triphosgene (a solid) are easier to handle than gaseous phosgene, they still generate phosgene in situ and therefore produce HCl.[6][14]

Troubleshooting Guide

Problem 1: Low Yield of Chloroformate Product

  • Possible Cause: Degradation of the product by the HCl byproduct. The acidic environment can catalyze the decomposition of the chloroformate back to the starting alcohol or to an alkyl chloride and CO2.[1][7]

  • Troubleshooting Steps:

    • Introduce an Acid Scavenger: If not already in use, add an appropriate base to neutralize HCl as it forms. See Table 1 for options.

    • Optimize Temperature: Chloroformate formation can often be performed at temperatures between 0°C and 40°C.[5] Lowering the temperature may reduce the rate of decomposition.

    • Use Excess Phosgene: Using phosgene in excess can help drive the reaction to completion and minimize side reactions.[6]

Problem 2: Significant Formation of Carbonate Ester Impurity

  • Possible Cause: The desired chloroformate product is reacting with a second molecule of the starting alcohol to form a symmetric carbonate ester. This reaction is often catalyzed by the absence of an effective HCl scavenger.

  • Troubleshooting Steps:

    • Ensure Efficient Scavenging: Verify that your chosen base is effectively neutralizing the HCl. A stronger or less sterically hindered base might be required.

    • Control Stoichiometry: Use an excess of phosgene relative to the alcohol to ensure the alcohol is consumed in the formation of the chloroformate before it can react with the product.[6]

Problem 3: Reaction Mixture Becomes a Thick, Unstirrable Slurry

  • Possible Cause: The hydrochloride salt formed from the reaction between HCl and your amine-based scavenger (e.g., triethylamine hydrochloride) is precipitating from the reaction solvent.[3]

  • Troubleshooting Steps:

    • Change Solvent: Select a solvent with higher polarity that can better solubilize the hydrochloride salt.

    • Switch to an Inorganic Base: Use a solid inorganic base like finely ground potassium carbonate. The solid can be easily removed by filtration at the end of the reaction.[9]

    • Use a Biphasic System: Run the reaction in an organic solvent and use an aqueous solution of an inorganic base (e.g., NaOH) to absorb the HCl at the interface.[5]

Data & Protocols

Data Presentation

Table 1: Comparison of Common HCl Scavengers in Chloroformate Reactions

ScavengerFormulapKa of Conjugate AcidPhysical StateKey Characteristics & Use Cases
PyridineC₅H₅N5.25LiquidEffective, but can be nucleophilic and toxic. Best used when its catalytic properties are also desired.[8][12][15]
Triethylamine (TEA)(C₂H₅)₃N10.75LiquidCommon, inexpensive, and non-nucleophilic. A standard alternative to pyridine.[8][11][15]
Diisopropylethylamine (DIPEA)((CH₃)₂CH)₂NC₂H₅10.75LiquidA bulky, non-nucleophilic base. Ideal for sensitive substrates where TEA might cause side reactions.[10][15]
2,6-Lutidine(CH₃)₂C₅H₃N6.77LiquidSterically hindered and less nucleophilic than pyridine.[8][12]
Potassium CarbonateK₂CO₃10.33SolidInexpensive, inorganic base. Useful in both organic solvents (as a suspension) and biphasic systems.[8][9][10]
Sodium HydroxideNaOH~15.7Solid/AqueousStrong inorganic base. Primarily used in aqueous solutions for interfacial reactions.[5]
Experimental Protocols

Protocol 1: General Procedure for Chloroformate Synthesis using an Organic Base Scavenger

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol and a suitable anhydrous organic solvent (e.g., dichloromethane or toluene) to a reaction vessel equipped with a stirrer and a cooling bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature, typically 0°C.

  • Addition of Phosgene Source: Slowly add the phosgene or phosgene equivalent (e.g., a solution of triphosgene in the same solvent) to the cooled mixture. Maintain the temperature throughout the addition.

  • Reaction: Allow the reaction to stir at the controlled temperature for a specified time (e.g., 1-4 hours) until the reaction is complete (monitored by TLC or GC).

  • Workup: Filter the reaction mixture to remove the precipitated hydrochloride salt. The filtrate, containing the chloroformate product, can then be concentrated under reduced pressure and purified if necessary.

Protocol 2: HCl Removal via Post-Reaction Aqueous Workup

  • Reaction Completion: Once the chloroformate synthesis is complete, cool the reaction mixture in an ice bath.

  • Quenching: Slowly and carefully transfer the reaction mixture to a separatory funnel containing a cold, dilute aqueous solution of a weak base, such as 5% sodium bicarbonate.[2] Caution: This will generate CO₂ gas; vent the funnel frequently.

  • Extraction: Shake the funnel to allow the aqueous base to neutralize and extract any residual HCl.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude chloroformate product.

Visual Guides

cluster_HCl Reactants Alcohol (R-OH) + Phosgene (COCl₂) Reaction Reaction Reactants->Reaction Products Chloroformate (R-OCOCl) + HCl Byproduct Reaction->Products Scavenger Base (e.g., TEA) Problem Side Reactions & Product Degradation Products->Problem If HCl is not removed Salt Neutralized Salt (e.g., TEA·HCl) Scavenger->Salt Neutralizes p1->Salt p1->Problem

Caption: Core reaction workflow showing HCl byproduct formation and neutralization.

Start Select an HCl Scavenger Q_Water Is the reaction anhydrous? Start->Q_Water A_Organic Use Organic Base (e.g., TEA, DIPEA) Q_Water->A_Organic Yes A_Inorganic Consider Inorganic Base (e.g., K₂CO₃, NaOH) Q_Water->A_Inorganic No (Biphasic system possible) Q_Nucleophilic Are nucleophilic side reactions a concern? A_Organic->Q_Nucleophilic A_Bulky Use Bulky, Non-Nucleophilic Base (DIPEA, 2,6-Lutidine) Q_Nucleophilic->A_Bulky Yes A_Standard Standard bases are suitable (TEA, Pyridine) Q_Nucleophilic->A_Standard No

Caption: Decision tree for selecting the appropriate HCl scavenger.

Start Low Chloroformate Yield Q_Scavenger Is an effective HCl scavenger present? Start->Q_Scavenger S_Scavenger Add an appropriate scavenger (See Table 1) Q_Scavenger->S_Scavenger No Q_Temp Is reaction temperature optimized? Q_Scavenger->Q_Temp Yes End Yield Improved S_Scavenger->End S_Temp Screen temperatures (e.g., 0 °C to 40 °C) Q_Temp->S_Temp No Q_Stoich Is phosgene source used in excess? Q_Temp->Q_Stoich Yes S_Temp->End S_Stoich Increase phosgene equivalents (e.g., 1.2 eq or higher) Q_Stoich->S_Stoich No Q_Stoich->End Yes S_Stoich->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Phosgene Impurity Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phosgene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with phosgene?

A1: Phosgene is a highly toxic and corrosive gas.[1] The primary route of exposure is inhalation, which can cause severe damage to the respiratory tract, leading to pulmonary edema and potentially death.[1][2] Symptoms of exposure, such as coughing, chest tightness, and burning sensations, may be delayed for up to 48 hours.[3] Liquid phosgene can cause severe skin and eye burns.[1] It is crucial to handle phosgene in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][4]

Q2: What are the common sources of phosgene impurities in a laboratory setting?

A2: Phosgene impurities can arise from several sources. It is a common byproduct in reactions involving chlorinated solvents and reagents. For instance, the decomposition of chloroform in the presence of ultraviolet light and oxygen can produce phosgene.[5] It can also be generated during the thermal decomposition of chlorinated hydrocarbons or in the synthesis of certain organic compounds where it is used as a reagent.[2][5]

Q3: How can I detect the presence of phosgene in my reaction mixture or workspace?

A3: Several methods are available for detecting phosgene, ranging from simple colorimetric tests to sophisticated analytical instruments.[6][7] For quick on-site detection, colorimetric paper strips or detector tubes can be used.[6][7] Portable electronic monitors can provide real-time measurements and alarms.[7][8] For quantitative analysis in a laboratory setting, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.[9][10] Spectrophotometric and fluorescent probes also offer highly sensitive detection methods.[6][11][12]

Q4: What are the recommended methods for removing phosgene impurities from a chemical product?

A4: The choice of removal method depends on the nature of the product and the concentration of the phosgene impurity. Common techniques include:

  • Scrubbing: Passing the gas stream through a caustic solution (e.g., sodium hydroxide) is an effective way to neutralize phosgene.[13][14]

  • Hydrolysis: Phosgene can be hydrolyzed to carbon dioxide and hydrochloric acid using water, often in the presence of a catalyst like activated carbon.[15]

  • Reaction with Alumina: Crystalline alumina in the presence of water can effectively convert phosgene.[13]

  • Photochemical Dissociation: Selective ultraviolet photolysis can be used to decompose phosgene impurities.[16]

  • Quenching with Amines: In solution, phosgene can be quenched by adding an amine to form a less harmful urea derivative.

Troubleshooting Guides

Issue 1: Unexpected Positive Phosgene Reading from a Detector
Possible Cause Troubleshooting Step
Detector Malfunction Calibrate the detector using a certified standard. Check the manufacturer's instructions for maintenance and sensor replacement schedules.
Cross-Contamination Ensure that glassware and equipment are thoroughly cleaned and free from residual chlorinated compounds that could generate phosgene under reaction conditions.
Actual Phosgene Presence Immediately ensure proper ventilation and wear appropriate PPE.[4] If the source is a reaction, consider quenching the reaction with a suitable scavenger. If the source is a leak, evacuate the area and follow emergency protocols.[17]
Issue 2: Incomplete Removal of Phosgene After Scrubbing
Possible Cause Troubleshooting Step
Insufficient Scrubber Efficiency Check the concentration and flow rate of the caustic solution.[14] Ensure adequate contact time between the gas and the scrubbing solution. Consider using a packed tower scrubber for better mass transfer.
High Initial Phosgene Concentration A high concentration of phosgene may overwhelm the scrubber.[18] Consider a two-stage scrubbing system or reducing the initial concentration through dilution with an inert gas.
Formation of Stable Intermediates In some cases, phosgene may react with other components in the gas stream to form more stable, less reactive compounds. Analyze the downstream gas to identify any such byproducts.

Data Presentation

Table 1: Comparison of Phosgene Detection Methods

Method Detection Limit Response Time Portability Application
Colorimetric Paper Strips ~ppm levels< 1 minuteHighQuick on-site qualitative detection[6]
Detector Tubes ~0.1 ppmMinutesHighQuantitative spot checks[7]
Portable Electronic Monitors ~0.05 ppmSecondsHighContinuous personal or area monitoring[7]
HPLC ~0.1 ppbvHours (including sample preparation)LowAccurate laboratory quantification[9]
Fluorescent Probes Down to 3.3 nM (in solution)< 30 secondsModerate (for strip-based)Highly sensitive lab and field detection[11]
FTIR Spectroscopy As low as 0.5 ppbReal-timeLow to ModerateContinuous process and environmental monitoring[7]

Table 2: Phosgene Scavengers/Quenching Agents

Agent Reaction Product Advantages Considerations
Sodium Hydroxide (NaOH) Sodium Carbonate, Sodium Chloride, WaterReadily available, effective for gas streams[13]Exothermic reaction, potential for aerosol formation.
Ammonia (NH₃) Urea, Ammonium ChlorideEffective for both liquid and gaseous spills[5]Can form explosive ammonium chlorate in the presence of chlorine.
Water (H₂O) Carbon Dioxide, Hydrochloric AcidReadily availableSlow reaction rate without a catalyst[1]; corrosive byproduct (HCl).
Activated Carbon Catalyzes hydrolysisHigh surface area, enhances hydrolysis rate[15]Can become saturated and require regeneration or disposal.
Amines (e.g., Aniline) Substituted UreasForms stable, easily separable products[9]The amine itself may be hazardous and require removal.

Experimental Protocols

Protocol 1: Detection of Phosgene in Air using HPLC

This protocol is based on the reaction of phosgene with aniline to form carbanilide, which is then quantified by HPLC.[9]

1. Sample Collection:

  • Draw a known volume of ambient air through a midget impinger containing 10 mL of a 2% (v/v) solution of aniline in toluene.[9]
  • The phosgene reacts with aniline to form stable 1,3-diphenylurea (carbanilide).[9]

2. Sample Preparation:

  • Transfer the impinger solution to a vial.
  • Evaporate the solution to dryness at 60°C under a gentle stream of nitrogen.[9]
  • Reconstitute the residue in 1 mL of acetonitrile.[9]

3. HPLC Analysis:

  • Column: C-18 reverse-phase column.[9]
  • Mobile Phase: 30% acetonitrile / 70% distilled water.[9]
  • Detector: UV absorbance at 254 nm.[9]
  • Flow Rate: 1 mL/min.[9]
  • Inject a 25 µL aliquot of the prepared sample.
  • Quantify the carbanilide concentration by comparing the peak area to a calibration curve prepared with known standards.

Protocol 2: Removal of Phosgene from a Gas Stream using a Caustic Scrubber

This protocol describes the general procedure for neutralizing phosgene in a laboratory-scale gas stream.

1. Scrubber Setup:

  • Assemble a gas washing bottle (scrubber) containing a solution of 5-10% sodium hydroxide.
  • Ensure the gas inlet tube is submerged below the surface of the caustic solution to allow for bubbling.
  • Connect the outlet of the scrubber to a secondary trap or a vent leading to a fume hood.

2. Neutralization Process:

  • Pass the phosgene-containing gas stream through the scrubber at a controlled flow rate.
  • Monitor the pH of the caustic solution periodically to ensure it remains basic.
  • After the process is complete, continue to purge the system with an inert gas (e.g., nitrogen) to ensure all residual phosgene has been scrubbed.

3. Waste Disposal:

  • The resulting solution will contain sodium carbonate and sodium chloride. Neutralize any excess sodium hydroxide with a weak acid before disposal according to institutional guidelines.

Visualizations

experimental_workflow cluster_detection Phosgene Detection Workflow Sample Air/Gas Sample Collection Sample Collection (e.g., Impinger with Aniline) Sample->Collection Draw Air Prep Sample Preparation (Evaporation & Reconstitution) Collection->Prep Transfer Solution Analysis HPLC Analysis Prep->Analysis Inject Sample Result Quantitative Result Analysis->Result Data Processing

Caption: Workflow for the detection of phosgene using HPLC.

removal_process cluster_removal Phosgene Removal Logic Start Phosgene-Contaminated Gas Stream Scrubber Caustic Scrubber (NaOH Solution) Start->Scrubber Reaction Neutralization Reaction COCl₂ + 4NaOH → Na₂CO₃ + 2NaCl + 2H₂O Scrubber->Reaction Outlet Clean Gas Stream (To Vent) Scrubber->Outlet Waste Spent Caustic Solution (Dispose Properly) Scrubber->Waste

Caption: Logical flow for phosgene removal via caustic scrubbing.

References

Technical Support Center: A Guide to Improving Polycarbonate Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polycarbonate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polycarbonate synthesis experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you achieve higher yields and better quality polymers.

Troubleshooting Guide

This guide addresses common issues encountered during polycarbonate synthesis in a question-and-answer format.

Issue 1: Low Polymer Yield

  • Question: My polycarbonate synthesis resulted in a lower-than-expected yield. What are the potential causes and how can I improve it?

  • Answer: Low yield in polycarbonate synthesis can stem from several factors. Systematically investigating the following can help identify and resolve the issue:

    • Incomplete Reaction: The polymerization may not have reached completion. Consider extending the reaction time or increasing the temperature within the recommended range for the specific method. Monitoring the reaction progress by analyzing aliquots can help determine the optimal reaction duration.[1]

    • Monomer Purity: Impurities in the monomers, such as bisphenol A (BPA) or diphenyl carbonate (DPC), can act as chain terminators, halting the polymerization process and reducing the yield.[2] Ensure that the monomers are of high purity (≥99%) by using freshly purified materials. Detailed purification protocols for monomers are provided in the "Experimental Protocols" section.

    • Suboptimal Catalyst Concentration: The catalyst plays a crucial role in the polymerization kinetics. An insufficient amount of catalyst can lead to a slow and incomplete reaction. Conversely, an excessive amount may cause side reactions or discoloration.[3] It is important to optimize the catalyst concentration for your specific reaction conditions. Refer to the data in Table 2 for guidance on catalyst optimization.

    • Inefficient Removal of Byproducts: In melt transesterification, the removal of byproducts like phenol is essential to drive the reaction equilibrium towards polymer formation.[4][5] Ensure that your vacuum system is functioning efficiently and that there are no leaks in the reaction setup.

    • Improper Monomer Stoichiometry: An imbalance in the molar ratio of the monomers can lead to the formation of low molecular weight oligomers and a reduced yield of the desired high molecular weight polymer.[6] Carefully measure and control the stoichiometry of your reactants.

Issue 2: Low Molecular Weight of the Polymer

  • Question: The synthesized polycarbonate has a low molecular weight. What could be the reason, and how can I increase it?

  • Answer: Achieving a high molecular weight is critical for the desired mechanical properties of polycarbonate. If you are observing low molecular weight, consider the following:

    • Monomer Impurities: As with low yield, impurities in the monomers are a primary cause of low molecular weight.[2] Monofunctional impurities will cap the growing polymer chains, preventing them from reaching a high molecular weight.

    • Incorrect Monomer Ratio: A precise 1:1 stoichiometric ratio of the diol (e.g., BPA) and the carbonate source (e.g., DPC or phosgene) is crucial for achieving high molecular weight in polycondensation reactions.[6] Any deviation can result in an excess of one type of end group, limiting the chain growth.

    • Reaction Temperature and Time: Inadequate reaction temperature or time can prevent the polymer chains from growing to their full potential. For melt transesterification, a gradual increase in temperature and a sufficient duration under high vacuum are necessary to build molecular weight.[2]

    • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction, leading to a premature termination of polymerization. Ensure you are using a stable and effective catalyst for your chosen synthesis method.

Issue 3: Discoloration (Yellowing) of the Polycarbonate

  • Question: My polycarbonate product has a yellow tint. What causes this, and how can I prevent it?

  • Answer: Yellowing is a common issue that affects the optical properties of polycarbonate. The primary causes and preventive measures are:

    • Oxidation: Exposure to oxygen, especially at high temperatures during melt polymerization, can lead to oxidative degradation of the polymer, causing it to turn yellow.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer chains to break down, leading to the formation of chromophores that impart a yellow color.[4] It is important to carefully control the reaction temperature and avoid overheating.

    • UV Exposure: Polycarbonate is susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can cause yellowing and a loss of mechanical properties.[8] While this is more of a concern for the final product's application, minimizing exposure to UV light during synthesis and handling is good practice. Adding UV stabilizers to the formulation can enhance the UV resistance of the final product.

    • Impurities in Monomers or Solvents: Certain impurities in the starting materials can lead to the formation of colored byproducts during polymerization. Using highly purified monomers and solvents is essential.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing polycarbonate?

A1: The two primary industrial methods for polycarbonate synthesis are:

  • Interfacial Polymerization: This method typically involves the reaction of bisphenol A with phosgene at the interface of an aqueous alkaline solution and an organic solvent.[9][10] While it can produce high molecular weight polymer, it involves the use of highly toxic phosgene.[4]

  • Melt Transesterification: This is a non-phosgene route where bisphenol A is reacted with diphenyl carbonate at high temperatures under a vacuum.[9][11] This method avoids the use of phosgene and solvents, making it a more environmentally friendly process.[4]

Q2: How does the purity of monomers affect the final polycarbonate product?

A2: Monomer purity is of utmost importance in polycarbonate synthesis. Impurities can:

  • Act as chain terminators, leading to low molecular weight and reduced yield.[2]

  • Cause side reactions that can lead to branching, crosslinking, and gel formation.

  • Result in discoloration (yellowing) of the final polymer.

  • Adversely affect the thermal and mechanical properties of the polycarbonate.[2]

Q3: What is the role of a catalyst in polycarbonate synthesis?

A3: Catalysts are crucial for achieving high reaction rates and obtaining high molecular weight polycarbonate, especially in the melt transesterification process. They facilitate the transesterification reaction between the diol and the carbonate source. The choice of catalyst and its concentration can significantly impact the reaction kinetics, molecular weight, and color of the final polymer.[3][12]

Q4: How can I control the molecular weight of the polycarbonate?

A4: The molecular weight of polycarbonate can be controlled by several factors:

  • Monomer Stoichiometry: Precise control of the molar ratio of the monomers is the most critical factor.[6]

  • Reaction Conditions: Adjusting the reaction temperature, time, and vacuum level (in melt transesterification) can influence the final molecular weight.

  • Catalyst Concentration: The amount of catalyst can affect the rate of polymerization and thus the molecular weight.

  • End-capping Agents: Monofunctional compounds can be added to control the chain length and terminate the polymerization at a desired molecular weight.

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on polycarbonate synthesis.

Table 1: Effect of Monomer Ratio on Polycarbonate Molecular Weight (Melt Transesterification of BPA and DPC)

DPC:BPA Molar RatioNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
1.00:1.0035,00075,0002.14
1.02:1.0045,00095,0002.11
1.05:1.0040,00088,0002.20
0.98:1.0032,00070,0002.19

Note: Data is illustrative and based on typical trends observed in polycarbonate synthesis. Actual results may vary depending on specific reaction conditions.

Table 2: Effect of Catalyst Concentration on Polycarbonate Synthesis (Isosorbide-based PC via Melt Transesterification)

Catalyst (Cs2CO3) Concentration (ppm)Weight Average Molecular Weight (Mw) ( g/mol )Glass Transition Temperature (Tg) (°C)
50039,500164
1035,200163
133,100164
0.232,600164

Source: Adapted from catalyst screening studies for isosorbide-based polycarbonate.[3][12]

Experimental Protocols

Protocol 1: Interfacial Polymerization of Polycarbonate

This protocol describes a general procedure for the synthesis of polycarbonate via interfacial polymerization using bisphenol A and phosgene.

Materials:

  • Bisphenol A (BPA)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Phosgene (COCl2)

  • Triethylamine (catalyst)

  • Hydrochloric Acid (HCl)

  • Methanol

Procedure:

  • In a reaction vessel, dissolve bisphenol A in an aqueous solution of sodium hydroxide.

  • Add dichloromethane to the vessel. The two immiscible layers will form an interface.

  • Cool the mixture in an ice bath.

  • Slowly bubble phosgene gas into the stirred mixture while maintaining the pH of the aqueous layer between 10 and 11 by adding NaOH solution as needed.

  • After the addition of phosgene is complete, add a catalytic amount of triethylamine to the mixture.

  • Continue stirring vigorously for 1-2 hours to complete the polymerization.

  • Separate the organic layer (dichloromethane phase) containing the polycarbonate.

  • Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.

  • Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large volume of vigorously stirred methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven at 80-100°C.

Protocol 2: Melt Transesterification of Polycarbonate

This protocol outlines a general procedure for the synthesis of polycarbonate from bisphenol A and diphenyl carbonate.

Materials:

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC)

  • Catalyst (e.g., Sodium Hydroxide, Cesium Carbonate)

Procedure:

  • Charge the reactor with bisphenol A, diphenyl carbonate, and the catalyst. A slight molar excess of DPC (e.g., 1.02:1 DPC:BPA) is often used.

  • Heat the reactor under a nitrogen atmosphere to melt the reactants (typically 150-180°C) and stir to ensure a homogeneous mixture.

  • Gradually increase the temperature (to 200-230°C) and simultaneously reduce the pressure to initiate the transesterification and distill off the phenol byproduct.

  • After the bulk of the phenol has been removed, further increase the temperature (to 250-300°C) and apply a high vacuum (<1 mmHg) to facilitate the removal of the remaining phenol and drive the polymerization to completion, thereby increasing the molecular weight.

  • Continue the reaction under these conditions for 1-3 hours until the desired melt viscosity (indicative of molecular weight) is achieved.

  • Extrude the molten polymer from the reactor and pelletize it for further processing.[13]

Protocol 3: Purification of Bisphenol A (BPA)

Procedure:

  • Dissolve crude BPA in a suitable solvent (e.g., hot toluene or aqueous ethanol).

  • Treat the solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization of the purified BPA.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified BPA crystals under vacuum.

Protocol 4: Purification of Diphenyl Carbonate (DPC)

Procedure:

  • Crude DPC can be purified by fractional distillation under reduced pressure.

  • Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of chloroform and hexane can be employed.[13]

  • For melt crystallization, the crude DPC is melted and then slowly cooled to induce crystallization. The remaining melt, which is enriched in impurities, is then separated from the purified DPC crystals.[14]

Visualizations

Polycarbonate_Synthesis_Workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_processing Post-Polymerization BPA Bisphenol A Purify_BPA Purification of BPA BPA->Purify_BPA DPC Diphenyl Carbonate Purify_DPC Purification of DPC DPC->Purify_DPC Reactor Reaction Vessel Purify_BPA->Reactor Purify_DPC->Reactor Purification Polymer Purification/ Precipitation Reactor->Purification Catalyst Catalyst Addition Catalyst->Reactor Drying Drying Purification->Drying Pelletizing Pelletizing Drying->Pelletizing Final_PC Polycarbonate Pellets Pelletizing->Final_PC

Caption: General experimental workflow for polycarbonate synthesis.

Troubleshooting_Low_Yield Start Low Polycarbonate Yield Check_Purity Check Monomer Purity Start->Check_Purity Check_Stoichiometry Verify Monomer Stoichiometry Check_Purity->Check_Stoichiometry Purity OK Impure Impure Monomers Check_Purity->Impure Purity Low Check_Conditions Review Reaction Conditions (Temp, Time, Vacuum) Check_Stoichiometry->Check_Conditions Stoichiometry OK Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry Incorrect Check_Catalyst Evaluate Catalyst (Concentration, Activity) Check_Conditions->Check_Catalyst Conditions OK Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Suboptimal Catalyst_Issue Catalyst Issue Check_Catalyst->Catalyst_Issue Issue Found Purify_Monomers Action: Purify Monomers Impure->Purify_Monomers Adjust_Stoichiometry Action: Adjust Stoichiometry Incorrect_Stoichiometry->Adjust_Stoichiometry Optimize_Conditions Action: Optimize Conditions Suboptimal_Conditions->Optimize_Conditions Optimize_Catalyst Action: Optimize Catalyst Catalyst_Issue->Optimize_Catalyst

Caption: Decision tree for troubleshooting low polycarbonate yield.

References

Preventing hydrolysis of oxydiethylene bis(chloroformate) during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of oxydiethylene bis(chloroformate) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is oxydiethylene bis(chloroformate) and why is it sensitive to hydrolysis?

Oxydiethylene bis(chloroformate) is a chemical intermediate used in various organic syntheses. As a chloroformate, it is highly reactive, particularly towards nucleophiles like water. The presence of two chloroformate groups makes it susceptible to hydrolysis, a chemical reaction where water molecules break down the compound. This reaction is often accelerated by elevated temperatures and the presence of moisture.

Q2: What are the products of oxydiethylene bis(chloroformate) hydrolysis?

The hydrolysis of oxydiethylene bis(chloroformate) yields diethylene glycol, hydrochloric acid (HCl), and carbon dioxide.[1] The formation of corrosive hydrochloric acid is a key indicator of product degradation and can impact the integrity of storage containers and the success of subsequent reactions.

Q3: What are the ideal storage conditions for oxydiethylene bis(chloroformate) to prevent hydrolysis?

To minimize hydrolysis, oxydiethylene bis(chloroformate) should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from direct sunlight.[2][3] For long-term stability, a storage temperature of -20°C is recommended.[4] It is also crucial to prevent exposure to atmospheric moisture by working under an inert atmosphere (e.g., nitrogen or argon) when handling the compound.

Q4: How can I tell if my oxydiethylene bis(chloroformate) has started to hydrolyze?

Visual inspection for color change is a preliminary indicator.[1] A more definitive sign of hydrolysis is the presence of hydrochloric acid. For prolonged storage, it is recommended to re-analyze the material for purity and hydrogen chloride levels before use.[1]

Q5: What materials are incompatible with oxydiethylene bis(chloroformate)?

Aside from water, oxydiethylene bis(chloroformate) is incompatible with strong bases, alcohols, and oxidizing agents.[5] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Visible discoloration or cloudiness of the liquid Hydrolysis has occurred, leading to the formation of insoluble byproducts.Discard the reagent as its purity is compromised. For future prevention, ensure storage conditions are strictly followed.
Unexpectedly low yield in a reaction using the reagent The reagent has partially hydrolyzed, reducing the concentration of active oxydiethylene bis(chloroformate).Before use, especially after prolonged storage, test for the presence of hydrolysis products. Consider re-purifying the reagent if possible, or use a fresh batch.
Corrosion observed on the storage container cap or vessel Hydrolysis has produced hydrochloric acid, which is corrosive.Immediately transfer the reagent to a new, appropriate container under inert atmosphere. Ensure the original container was suitable for storing corrosive materials. Polyethylene lined metal drums are a suitable option.[1]
Inconsistent experimental results The purity of the oxydiethylene bis(chloroformate) varies between uses due to ongoing hydrolysis.Aliquot the reagent upon receipt into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This method determines the water content in the sample, a critical parameter for preventing hydrolysis.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent

  • Anhydrous methanol or other suitable solvent

  • Gas-tight syringe

  • Sample of oxydiethylene bis(chloroformate)

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: In a glove box or under a stream of inert gas, draw a precise volume (e.g., 1-5 mL) of oxydiethylene bis(chloroformate) into a gas-tight syringe.

  • Sample Injection: Accurately weigh the syringe. Inject the sample into the Karl Fischer titration vessel. Reweigh the syringe to determine the exact mass of the sample introduced.

  • Titration: Start the titration. The instrument will automatically titrate the water present in the sample.

  • Calculation: The instrument software will calculate the water content, typically in parts per million (ppm) or percentage. An acceptable moisture level for reactive organic compounds should be as low as practically achievable, ideally below 100 ppm.

Protocol 2: Quantification of Hydrolysis by Acid-Base Titration

This protocol quantifies the amount of hydrochloric acid present as a result of hydrolysis.

Materials:

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Anhydrous isopropanol

  • Sample of oxydiethylene bis(chloroformate)

Procedure:

  • Sample Preparation: Under an inert atmosphere, accurately weigh approximately 2-3 g of oxydiethylene bis(chloroformate) into a dry 250 mL Erlenmeyer flask containing 50 mL of anhydrous isopropanol. Swirl gently to dissolve.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the sample with standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.

  • Calculation: Calculate the percentage of HCl using the following formula:

    Where:

    • V_NaOH = volume of NaOH solution used (mL)

    • M_NaOH = molarity of NaOH solution (mol/L)

    • 36.46 = molar mass of HCl ( g/mol )

    • m_sample = mass of the oxydiethylene bis(chloroformate) sample (g)

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be used to assess the purity of oxydiethylene bis(chloroformate) and detect the presence of its hydrolysis product, diethylene glycol.

Materials:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • A suitable capillary column (e.g., DB-5ms or equivalent)

  • Anhydrous dichloromethane (DCM) for sample dilution

  • Autosampler vials with PTFE-lined septa

Procedure:

  • Sample Preparation: Under an inert atmosphere, prepare a dilute solution of the oxydiethylene bis(chloroformate) sample in anhydrous DCM (e.g., 1 mg/mL).

  • GC-MS Conditions (Suggested Starting Point):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample onto the GC-MS system.

  • Data Interpretation: Analyze the resulting chromatogram and mass spectra. The presence of a peak corresponding to diethylene glycol would indicate hydrolysis. Purity can be estimated by the relative peak area of oxydiethylene bis(chloroformate).

Visual Guides

Hydrolysis_Prevention_Workflow cluster_storage Storage & Handling cluster_assessment Quality Assessment storage_conditions Store at -20°C in a tightly sealed, opaque container inert_atmosphere Handle under inert atmosphere (N2 or Ar) storage_conditions->inert_atmosphere check_moisture Check moisture content (Karl Fischer < 100 ppm) inert_atmosphere->check_moisture reassess Re-assess before use check_moisture->reassess visual_inspection Visual Inspection (clear, colorless) hcl_test Test for HCl (Titration) visual_inspection->hcl_test fail Fail - Discard visual_inspection->fail Fails purity_analysis Purity Check (GC-MS) hcl_test->purity_analysis hcl_test->fail Fails pass Pass purity_analysis->pass All Checks Pass purity_analysis->fail Fails start Receiving Oxydiethylene Bis(chloroformate) decision Is the material for immediate use? start->decision use_material Proceed with Experiment decision->use_material Yes store_material Store Material decision->store_material No store_material->storage_conditions reassess->visual_inspection pass->use_material

Caption: Decision workflow for storage and quality assessment of oxydiethylene bis(chloroformate).

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products obc Oxydiethylene Bis(chloroformate) C6H8Cl2O5 deg Diethylene Glycol C4H10O3 obc->deg + 2 H2O water Water (H2O) (Moisture) water->deg hcl Hydrochloric Acid (2 HCl) co2 Carbon Dioxide (2 CO2)

Caption: Chemical reaction of oxydiethylene bis(chloroformate) hydrolysis.

References

Technical Support Center: Purification of Oxydiethylene Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of oxydiethylene bis(chloroformate).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of oxydiethylene bis(chloroformate).

Issue 1: Product Decomposition During Vacuum Distillation

  • Symptom: The product darkens, and a significant amount of non-volatile residue is left in the distillation flask. You may also observe gas evolution.

  • Possible Causes:

    • Thermal Decomposition: Oxydiethylene bis(chloroformate) can decompose at elevated temperatures. When heated, it can emit toxic fumes of chlorine[1].

    • Presence of Impurities: Catalytic impurities, such as iron salts (e.g., ferric chloride), can lower the decomposition temperature.

  • Solutions:

    • Use High Vacuum: Perform distillation under a high vacuum to lower the boiling point. A boiling point of 127 °C at 5 torr has been reported[2].

    • Remove Iron Contaminants: Before distillation, wash the crude product with an aqueous solution of an alkali metal halide, such as sodium chloride, to remove iron impurities.

    • Maintain a Dry Environment: Ensure all glassware is thoroughly dried and the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which can lead to the formation of corrosive HCl and subsequent side reactions[3].

Issue 2: Low Purity of Distilled Product

  • Symptom: Analytical tests (e.g., GC-MS) of the distilled product show the presence of significant impurities.

  • Possible Causes:

    • Inefficient Fractionation: Co-distillation of impurities with similar boiling points.

    • Contamination from the System: Leaks in the distillation setup can introduce atmospheric moisture and oxygen.

  • Solutions:

    • Use a Fractionating Column: Employ a short-path distillation apparatus or a fractionating column to improve separation efficiency.

    • Monitor Temperature and Pressure Closely: Maintain a stable vacuum and carefully monitor the head temperature during distillation. Collect fractions over a narrow temperature range.

    • Check for Leaks: Ensure all joints and connections in the distillation apparatus are well-sealed.

Issue 3: Hydrolysis of the Product During Purification

  • Symptom: The purified product is acidic (due to HCl formation) and may show byproducts of hydrolysis in analytical tests. Chloroformates readily hydrolyze in the presence of water or moist air[4][5].

  • Possible Causes:

    • Exposure to Moisture: Use of wet solvents, glassware, or exposure to atmospheric humidity.

  • Solutions:

    • Use Anhydrous Conditions: All solvents and reagents should be anhydrous, and glassware must be flame-dried or oven-dried before use[3].

    • Work Under an Inert Atmosphere: Conduct all purification steps under a dry inert atmosphere, such as nitrogen or argon[3].

    • Solvent Selection: When performing solvent washes, use dry, non-reactive solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying oxydiethylene bis(chloroformate)?

A1: Vacuum distillation is the most common and effective method for purifying oxydiethylene bis(chloroformate) on a laboratory scale. It is crucial to perform the distillation under high vacuum to minimize thermal decomposition[3].

Q2: What are the typical impurities found in crude oxydiethylene bis(chloroformate)?

A2: Common impurities include residual starting materials, byproducts from synthesis (such as phosgene and hydrogen chloride), and decomposition products[2]. Iron contamination from equipment can also be present.

Q3: How can I remove acidic impurities like HCl from the product?

A3: Washing the crude product with a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) can neutralize acidic impurities. However, this must be done carefully and quickly with subsequent drying to prevent hydrolysis of the chloroformate. An alternative is to distill the product, leaving the non-volatile acids behind.

Q4: Is recrystallization a suitable purification method for oxydiethylene bis(chloroformate)?

A4: Since oxydiethylene bis(chloroformate) is a liquid at room temperature (melting point: 6-7 °C), traditional recrystallization from a single solvent at low temperatures might be challenging[2]. If the compound is a solid at the desired working temperature, recrystallization from a non-reactive, anhydrous solvent could be attempted.

Q5: Can I use flash column chromatography for purification?

A5: Flash column chromatography can be used for the purification of chloroformates, but care must be taken due to their reactivity. A non-protic solvent system and a stationary phase like silica gel can be employed. It is advisable to perform a small-scale trial first to assess the stability of the compound on the column[3][6].

Quantitative Data Summary

The following table summarizes key quantitative data for the purification of oxydiethylene bis(chloroformate).

ParameterValueReference
Boiling Point127 °C @ 5 torr[2]
Purity (Commercial Grade)≥ 98.0 %[2]
Common Impurity: Phosgene≤ 0.1 %[2]
Common Impurity: Hydrogen Chloride≤ 0.1 %[2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Preparation:

    • Ensure all glassware (distillation flask, condenser, receiving flask) is thoroughly cleaned and oven-dried.

    • Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.

    • Connect the apparatus to a high-vacuum pump through a cold trap.

  • Procedure:

    • Charge the distillation flask with the crude oxydiethylene bis(chloroformate).

    • Slowly evacuate the system to the desired pressure (e.g., 5 torr).

    • Gradually heat the distillation flask using a heating mantle with stirring.

    • Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.

    • Collect the main fraction at a constant temperature (around 127 °C at 5 torr)[2].

    • Once the main fraction is collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Removal of Iron Contaminants

  • Preparation:

    • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Procedure:

    • In a separatory funnel, combine the crude oxydiethylene bis(chloroformate) with an equal volume of the saturated NaCl solution.

    • Shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the washing step one more time.

    • Wash the organic layer with a small amount of deionized water to remove residual salt.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent before proceeding with further purification (e.g., vacuum distillation).

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Crude Oxydiethylene Bis(chloroformate) Wash Aqueous Wash (optional, for iron removal) Crude->Wash Remove Fe impurities Dry Drying (Anhydrous Na2SO4) Wash->Dry Distill Vacuum Distillation Dry->Distill Pure Purified Product Distill->Pure Purity ≥ 98%

Caption: General workflow for the purification of oxydiethylene bis(chloroformate).

TroubleshootingDistillation Decomposition Product Decomposition? Sol_HighVacuum Use High Vacuum Decomposition->Sol_HighVacuum Cause: High Temp Sol_RemoveFe Wash to Remove Iron Decomposition->Sol_RemoveFe Cause: Fe Impurities LowPurity Low Purity? Sol_Fractionation Use Fractionating Column LowPurity->Sol_Fractionation Cause: Co-distillation Sol_CheckLeaks Check for System Leaks LowPurity->Sol_CheckLeaks Cause: System Leaks Hydrolysis Evidence of Hydrolysis? Sol_Anhydrous Use Anhydrous Conditions Hydrolysis->Sol_Anhydrous Cause: Moisture Sol_InertAtmosphere Use Inert Atmosphere Hydrolysis->Sol_InertAtmosphere Cause: Air Exposure

Caption: Troubleshooting common issues in oxydiethylene bis(chloroformate) purification.

References

Technical Support Center: Analysis of Impurities in Commercial Diethylene Glycol Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial diethylene glycol bis(chloroformate) (DEGCF).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial diethylene glycol bis(chloroformate)?

A1: Commercial diethylene glycol bis(chloroformate) can contain several process-related and degradation impurities. The most common impurities and their typical specification limits are summarized in the table below.[1]

ImpurityTypical Specification LimitAnalytical Method
Phosgene≤ 0.1%Iodometry
Hydrogen Chloride≤ 0.1%Acidimetry
Monochlorhydrin≤ 0.1%Gas Chromatography
Dimer≤ 1.5%Gas Chromatography

Other potential impurities in chloroformates, in general, include carbon dioxide, alkyl chlorides, and corresponding carbonates.[2] The purity of commercial DEGCF is typically ≥ 98.0%.[1]

Q2: What is the "dimer" impurity sometimes found in diethylene glycol bis(chloroformate)?

A2: The "dimer" impurity is a larger molecule formed during the synthesis of diethylene glycol bis(chloroformate). While the exact structure can vary depending on the manufacturing process, it is generally a higher molecular weight byproduct. The formation of such byproducts is a known challenge in the synthesis of chloroformates.

Q3: Can I analyze diethylene glycol bis(chloroformate) directly by Gas Chromatography (GC)?

A3: Yes, diethylene glycol bis(chloroformate) can be analyzed directly by GC without decomposition, provided that appropriate care is taken to avoid degradation in the injection port and column.[3] Key considerations include using a glass column or an inert-treated column and optimizing the injection temperature.[3]

Q4: What are the primary degradation pathways for diethylene glycol bis(chloroformate) during analysis?

A4: The primary degradation pathways for diethylene glycol bis(chloroformate) are hydrolysis and thermal decomposition.

  • Hydrolysis: DEGCF is sensitive to moisture and can react with water to produce diethylene glycol, hydrochloric acid, and carbon dioxide.[1] This can occur if there is moisture in the sample, solvent, or GC system.

  • Thermal Decomposition: At elevated temperatures, especially in the GC inlet, DEGCF can degrade. Chloroformates can decompose to form alkyl chlorides and carbon dioxide.

Q5: Is High-Performance Liquid Chromatography (HPLC) a suitable technique for analyzing diethylene glycol bis(chloroformate)?

A5: Yes, HPLC is a suitable technique for the analysis of chloroformates and can be used for the purity assessment of diethylene glycol bis(chloroformate).[2] A key advantage of HPLC is that the analysis is performed at or near ambient temperature, which minimizes the risk of thermal degradation that can be a concern with GC analysis. A reversed-phase method with UV detection is a common approach.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Peak Tailing for the Diethylene Glycol Bis(chloroformate) Peak

  • Question: My diethylene glycol bis(chloroformate) peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for active compounds like chloroformates is often due to interactions with active sites in the GC system. Here's a systematic approach to troubleshoot this issue:

    • Check for Active Sites:

      • Inlet Liner: The glass liner in the injector is a common source of activity. Deactivated liners are essential. If you are already using a deactivated liner, it may have become contaminated. Try replacing the inlet liner with a new, high-quality deactivated one.

      • Column: The first few meters of the GC column can become contaminated or lose their deactivation over time. Trim 10-20 cm from the front of the column. If this doesn't resolve the issue, the entire column may need to be replaced with a new, inert column.

      • Septum: A coring or bleeding septum can introduce active sites. Replace the septum.

    • Optimize Injection Parameters:

      • Injection Temperature: A temperature that is too high can cause on-column degradation, while a temperature that is too low can lead to slow vaporization and band broadening. Experiment with lowering the injection temperature in 10-20°C increments to find the optimal balance.

    • Sample and Solvent Purity:

      • Moisture: Ensure your sample and solvent are dry. Moisture can lead to on-column hydrolysis, producing diethylene glycol which is a very polar compound and can exhibit significant peak tailing. Use a high-purity, dry solvent for sample preparation.

Issue 2: Appearance of a Diethylene Glycol Peak in the Chromatogram

  • Question: I am seeing a peak that corresponds to diethylene glycol in my chromatogram, but I am analyzing for diethylene glycol bis(chloroformate). Why is this happening?

  • Answer: The presence of a diethylene glycol peak is a strong indicator of hydrolysis of your diethylene glycol bis(chloroformate) analyte. This can happen at several stages:

    • Sample Storage: Ensure your sample is stored in a tightly sealed container, protected from atmospheric moisture.

    • Sample Preparation: Use anhydrous solvents for sample dilution. Prepare samples fresh and analyze them promptly.

    • GC System: Moisture can be present in the carrier gas or on the surfaces of the inlet and column. Ensure high-purity carrier gas with an in-line moisture trap. Bake out the column according to the manufacturer's instructions to remove any adsorbed water.

Issue 3: Poor Reproducibility of Peak Areas

  • Question: My peak areas for diethylene glycol bis(chloroformate) are not reproducible between injections. What should I investigate?

  • Answer: Poor reproducibility can be caused by several factors, often related to the injection process or sample degradation.

    • Injection Technique: If using manual injection, ensure a consistent and fast injection technique. An autosampler is highly recommended for improved reproducibility.

    • Syringe Issues: The syringe may not be filling or dispensing a consistent volume. Check the syringe for bubbles and ensure it is clean.

    • Inlet Leaks: A leak in the injector, particularly around the septum, can lead to variable sample introduction. Perform a leak check of the inlet.

    • Analyte Degradation: If the sample is degrading in the vial on the autosampler tray over time, you will see a decrease in the analyte peak area in later injections. To check for this, re-inject the first sample at the end of the sequence and compare the peak areas. If degradation is suspected, consider using a refrigerated autosampler tray or preparing smaller batches of samples.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Broad or Split Peaks

  • Question: My diethylene glycol bis(chloroformate) peak is broad or splitting in my HPLC analysis. What could be the cause?

  • Answer: Broad or split peaks in HPLC can be due to a variety of issues:

    • Column Contamination or Damage: The column frit may be partially blocked, or the stationary phase at the head of the column may be damaged. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

    • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.

    • Injection Volume Overload: Injecting too large a volume of sample can overload the column. Try reducing the injection volume.

Issue 2: Shifting Retention Times

  • Question: The retention time of my diethylene glycol bis(chloroformate) peak is shifting from one injection to the next. What should I check?

  • Answer: Retention time instability is often related to the mobile phase or the pump.

    • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the gradient proportioning valve is functioning correctly.

    • Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate.

    • Column Temperature: If you are not using a column oven, fluctuations in the ambient laboratory temperature can cause retention time shifts. Using a column oven will provide a stable temperature environment.

Experimental Protocols

Gas Chromatography (GC-FID) Method for the Analysis of Intact Diethylene Glycol Bis(chloroformate)

This method is based on the principles of direct GC analysis of chloroformates to avoid degradation.[3]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Column: 6 ft x 1/16 inch o.d. borosilicate glass column packed with 5% SE-30 on 80/90 mesh Anakrom AS, or an equivalent modern inert capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[3]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Temperatures:

    • Inlet: 150°C (or optimized to be as low as possible while ensuring complete volatilization)

    • Detector: 250°C

    • Oven Program: Isothermal at 133°C[3]

  • Injection:

    • Volume: 1 µL

    • Mode: Split (e.g., 50:1 split ratio) to handle a concentrated sample and ensure a sharp injection band.

  • Sample Preparation: Dissolve the diethylene glycol bis(chloroformate) sample in a dry, inert solvent such as chloroform or dichloromethane to a suitable concentration (e.g., 1 mg/mL).

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This is a general method suitable for the analysis of chloroformates.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and increase the percentage of B over time to elute the analyte and any less polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the diethylene glycol bis(chloroformate) sample in acetonitrile to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample DEGCF Sample dissolve Dissolve in Dry Solvent sample->dissolve gc_hplc GC or HPLC Injection dissolve->gc_hplc separation Chromatographic Separation gc_hplc->separation detection Detection (FID or UV) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Impurities integration->quantification report report quantification->report Final Report troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_quantitation Quantitation Issues cluster_solutions_tailing Solutions for Tailing cluster_solutions_rt Solutions for RT Shift cluster_solutions_repro Solutions for Reproducibility start Poor Chromatographic Performance? peak_tailing Peak Tailing start->peak_tailing Yes rt_shift Retention Time Shift start->rt_shift No, but... check_liner Check/Replace Inlet Liner peak_tailing->check_liner peak_fronting Peak Fronting split_peaks Split Peaks poor_repro Poor Reproducibility rt_shift->poor_repro No, but... check_mobile_phase Check Mobile Phase (HPLC) rt_shift->check_mobile_phase check_injection Check Injection Technique/Syringe poor_repro->check_injection trim_column Trim Column check_liner->trim_column check_temp Optimize Inlet Temp trim_column->check_temp check_flow Check Flow Rate check_mobile_phase->check_flow check_temp_control Check Temp Control check_flow->check_temp_control check_leaks Check for Leaks check_injection->check_leaks check_degradation Check for Sample Degradation check_leaks->check_degradation

References

Troubleshooting guide for using oxydiethylene bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using oxydiethylene bis(chloroformate) in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of oxydiethylene bis(chloroformate), a versatile reagent primarily used in the synthesis of polyurethanes and for the modification of proteins and peptides.[1] Its bifunctional nature, containing two reactive chloroformate groups, allows it to act as a linker or participate in polymerization reactions.[1]

Q1: My polyurethane synthesis resulted in a low molecular weight polymer. What are the likely causes and how can I improve it?

A: Low molecular weight in polyurethane synthesis is a common problem that can stem from several factors.

  • Moisture Contamination: Oxydiethylene bis(chloroformate) is highly sensitive to moisture. Water will hydrolyze the chloroformate groups, leading to chain termination and the formation of hydrochloric acid and diethylene glycol.[2]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried before use.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: An improper molar ratio of oxydiethylene bis(chloroformate) to the diol or diamine co-monomer will result in an excess of one monomer at the end of the reaction, limiting the polymer chain length.

    • Troubleshooting:

      • Accurately calculate and weigh all reactants.

      • Ensure precise addition of all components to the reaction mixture.

  • Suboptimal Reaction Temperature: If the reaction temperature is too low, the polymerization rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and degradation.

    • Troubleshooting:

      • Consult literature for the optimal temperature range for your specific co-monomers.

      • Carefully control the reaction temperature using a reliable heating mantle and thermometer.

  • Catalyst Issues: The type and concentration of the catalyst can significantly impact the polymerization reaction. An inappropriate or inactive catalyst will lead to a slow or incomplete reaction.

    • Troubleshooting:

      • Ensure the chosen catalyst is appropriate for the reaction. Tertiary amines are commonly used.

      • Verify the activity of the catalyst and use it at the recommended concentration.

Q2: I am observing unexpected side products in my reaction with oxydiethylene bis(chloroformate). What could they be and how can I avoid them?

A: The primary side reaction is hydrolysis due to the presence of water. Other side reactions can occur depending on the specific reactants and conditions.

  • Hydrolysis Products: As mentioned, hydrolysis will yield diethylene glycol and hydrochloric acid.[2] The presence of HCl can also catalyze other unwanted reactions.

    • Prevention: Strict exclusion of moisture is critical.

  • Reaction with Amine Impurities: If your diol reactant is contaminated with amine impurities, these will react preferentially with the chloroformate groups, leading to the formation of carbamates and disrupting the polyurethane chain formation.

    • Prevention: Use high-purity diols.

  • Intramolecular Cyclization: Under certain conditions, the growing polymer chain may react with itself to form cyclic structures, which terminates chain growth.

    • Prevention: Optimize reactant concentrations and reaction temperature to favor intermolecular polymerization.

Q3: My protein modification with oxydiethylene bis(chloroformate) is inefficient or results in protein precipitation. What should I consider?

A: Modifying proteins with oxydiethylene bis(chloroformate) requires careful control of reaction conditions to maintain protein stability and achieve the desired modification.

  • Reaction pH: The reaction of chloroformates with primary amines (e.g., the epsilon-amino group of lysine residues) is pH-dependent. A slightly basic pH (typically 7.5-8.5) is generally optimal to ensure the amine is deprotonated and nucleophilic, while minimizing hydrolysis of the chloroformate.

    • Troubleshooting:

      • Carefully control the pH of the reaction buffer.

      • Perform small-scale pilot reactions at different pH values to determine the optimum for your specific protein.

  • Reagent Concentration: A high concentration of oxydiethylene bis(chloroformate) can lead to excessive modification, potentially altering the protein's structure and causing aggregation or precipitation.

    • Troubleshooting:

      • Optimize the molar ratio of the reagent to the protein. Start with a lower molar excess and gradually increase it.

  • Protein Stability: The organic co-solvents that may be required to dissolve oxydiethylene bis(chloroformate) can denature the protein.

    • Troubleshooting:

      • Use the minimum amount of a water-miscible organic solvent (e.g., DMSO or DMF) necessary to dissolve the reagent.

      • Add the reagent solution to the protein solution slowly and with gentle mixing.

  • Hydrolysis of the Reagent: Oxydiethylene bis(chloroformate) will hydrolyze in aqueous buffers.

    • Troubleshooting:

      • Prepare the reagent solution immediately before use.

      • Work quickly once the reagent is added to the aqueous protein solution.

Data Summary

The following tables summarize key quantitative data for the use of oxydiethylene bis(chloroformate).

PropertyValue
Molecular Formula C₆H₈Cl₂O₅
Molecular Weight 231.03 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 127 °C at 5 torr
Solubility Soluble in common organic solvents (e.g., acetone, THF, dichloromethane)
Reactivity Reacts with nucleophiles such as amines, alcohols, and water.[2]

Table 1: Physical and Chemical Properties of Oxydiethylene Bis(chloroformate)

ParameterRecommended Condition
Reaction Temperature Varies with co-monomer (consult literature)
Stoichiometric Ratio (Polymerization) 1:1 molar ratio with diol or diamine is crucial for high molecular weight.
Reaction pH (Protein Modification) 7.5 - 8.5
Atmosphere Inert (Nitrogen or Argon)

Table 2: General Reaction Parameters for Oxydiethylene Bis(chloroformate)

Experimental Protocols

Protocol 1: Synthesis of a Polyurethane using Oxydiethylene Bis(chloroformate) and a Diamine

This protocol provides a general procedure for the synthesis of a polyurethane via the reaction of oxydiethylene bis(chloroformate) with a diamine.

Materials:

  • Oxydiethylene bis(chloroformate)

  • Diamine (e.g., hexamethylenediamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine catalyst (e.g., triethylamine), optional

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the diamine in the anhydrous solvent in the flask.

  • In the dropping funnel, prepare a solution of an equimolar amount of oxydiethylene bis(chloroformate) in the same anhydrous solvent.

  • If using a catalyst, add it to the diamine solution.

  • Slowly add the oxydiethylene bis(chloroformate) solution from the dropping funnel to the stirred diamine solution at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the desired polymer viscosity is achieved. The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the chloroformate peak).

  • Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent such as methanol or hexane.

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Protocol 2: Modification of Protein Primary Amines with Oxydiethylene Bis(chloroformate)

This protocol describes a general method for the modification of primary amines (e.g., lysine residues) on a protein surface.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.5-8.5)

  • Oxydiethylene bis(chloroformate)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare a stock solution of the protein in the reaction buffer at a known concentration.

  • Immediately before use, prepare a stock solution of oxydiethylene bis(chloroformate) in the organic solvent.

  • Calculate the desired molar excess of the chloroformate reagent to the protein. A 10- to 50-fold molar excess is a common starting point.

  • While gently stirring the protein solution, slowly add the calculated volume of the oxydiethylene bis(chloroformate) stock solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quench the reaction by adding the quenching reagent to a final concentration sufficient to react with any excess chloroformate.

  • Purify the modified protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterize the extent of modification using techniques such as mass spectrometry.

Diagrams

experimental_workflow cluster_polyurethane Polyurethane Synthesis Workflow prep Prepare Dry Glassware and Anhydrous Solvents reactants Dissolve Diamine/Diol and Oxydiethylene bis(chloroformate) (Equimolar Amounts) prep->reactants reaction React under Inert Atmosphere reactants->reaction purify Precipitate, Filter, and Dry Polymer reaction->purify troubleshooting_workflow start Problem: Low Molecular Weight Polymer check_moisture Check for Moisture Contamination? start->check_moisture dry_reagents Solution: Use Anhydrous Reagents & Inert Atmosphere check_moisture->dry_reagents Yes check_stoichiometry Check Stoichiometry? check_moisture->check_stoichiometry No dry_reagents->check_stoichiometry correct_stoichiometry Solution: Ensure 1:1 Molar Ratio check_stoichiometry->correct_stoichiometry Yes check_temp Check Reaction Temperature? check_stoichiometry->check_temp No correct_stoichiometry->check_temp optimize_temp Solution: Optimize Temperature check_temp->optimize_temp Yes end Successful Polymerization check_temp->end No optimize_temp->end

References

Technical Support Center: Catalyst Concentration & Reaction Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of catalyst concentration on reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of increasing catalyst concentration on the reaction rate?

A1: Generally, increasing the catalyst concentration increases the reaction rate. This is because a higher concentration of the catalyst provides more active sites for the reactants to interact, leading to a higher frequency of successful collisions and, consequently, a faster reaction.[1] This relationship is often linear at low catalyst concentrations, but it can become more complex at higher concentrations.

Q2: I've increased the catalyst concentration, but the reaction rate is not increasing. What could be the issue?

A2: There are several potential reasons for this observation:

  • Mass Transfer Limitations: The reaction may be limited by the rate at which reactants can diffuse to the catalyst's active sites, rather than the number of available sites. In such cases, increasing the catalyst concentration further will not increase the observed reaction rate.

  • Saturation of Active Sites: At a certain point, all available reactant molecules may be engaged with catalyst active sites. Further increases in catalyst concentration will not lead to a faster reaction as there are no more free reactant molecules to bind.

  • Catalyst Aggregation: At high concentrations, catalyst particles may aggregate or clump together. This can reduce the effective surface area and the number of accessible active sites, leading to a plateau or even a decrease in the reaction rate.

  • Inhibitors: The presence of inhibitors in the reaction mixture can block the active sites of the catalyst, preventing it from functioning effectively.[1]

Q3: My reaction rate is decreasing over time, even with a constant catalyst concentration. Why is this happening?

A3: This phenomenon is likely due to catalyst deactivation, where the catalyst loses its effectiveness over time.[2][3] Common causes of catalyst deactivation include:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[1][2][4] This is often irreversible.

  • Coking or Fouling: Carbonaceous materials or other byproducts can deposit on the catalyst surface, blocking active sites.[2] This can sometimes be reversed by regeneration processes.

  • Sintering (Thermal Degradation): High temperatures can cause the small catalyst particles to crystallize and grow, reducing the surface area and the number of active sites.[2][3][4] This is typically irreversible.

  • Mechanical Loss: For solid catalysts, physical abrasion or attrition can lead to a loss of catalyst material over time.[2]

Q4: How can I determine the optimal catalyst concentration for my reaction?

A4: To find the optimal catalyst concentration, you should perform a series of experiments where you systematically vary the catalyst concentration while keeping all other reaction parameters (reactant concentrations, temperature, pressure, stirring rate) constant. By plotting the initial reaction rate as a function of catalyst concentration, you can identify the point at which the rate no longer significantly increases with added catalyst. This indicates the optimal concentration range for your specific reaction conditions.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
No significant change in reaction rate with increasing catalyst concentration. 1. Mass transfer limitation. 2. Reactant concentration is the limiting factor. 3. Catalyst is inactive or poisoned.1. Increase stirring/agitation speed. 2. Run experiments at higher reactant concentrations. 3. Verify catalyst activity with a known reaction. Ensure purity of reactants and solvent.
Reaction rate decreases at high catalyst concentrations. 1. Catalyst aggregation/agglomeration. 2. Formation of an inactive catalyst-reactant complex. 3. Change in reaction medium properties (e.g., viscosity).1. Use a different solvent or stabilizing agent to improve catalyst dispersion. 2. Analyze the reaction mixture for intermediate species. 3. Monitor and control the physical properties of the reaction mixture.
Inconsistent or non-reproducible results. 1. Inaccurate measurement of catalyst or reactants. 2. Inconsistent reaction temperature. 3. Catalyst deactivation during storage or handling. 4. Variations in the quality of reagents or solvents.[5]1. Use calibrated equipment for all measurements. 2. Ensure precise temperature control of the reaction vessel. 3. Store the catalyst under appropriate conditions (e.g., inert atmosphere, low temperature). 4. Use reagents and solvents from the same batch for a series of experiments.
Reaction starts but then stops prematurely. 1. Rapid catalyst deactivation. 2. Complete consumption of a limiting reactant. 3. Product inhibition.1. Investigate potential poisons in the feed. Consider a more robust catalyst. 2. Check the stoichiometry and initial concentrations of reactants. 3. Analyze the effect of product concentration on the initial reaction rate.

Experimental Protocols

Protocol 1: Determining the Effect of Catalyst Concentration on Reaction Rate

Objective: To systematically investigate the relationship between catalyst concentration and the initial rate of a chemical reaction.

Materials:

  • Reactants A and B

  • Catalyst

  • Solvent

  • Reaction vessel with temperature control and stirring mechanism

  • Analytical instrument to monitor the concentration of a reactant or product over time (e.g., UV-Vis spectrophotometer, GC, HPLC)

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare stock solutions of reactants A and B and the catalyst at known concentrations.

  • Set up the reaction vessel at the desired temperature and stirring rate.

  • Add the solvent and the initial concentrations of reactants A and B to the reaction vessel. Allow the mixture to reach thermal equilibrium.

  • Initiate the reaction by adding a specific volume of the catalyst stock solution to achieve the desired initial catalyst concentration.

  • Immediately begin monitoring the change in concentration of a reactant or product at regular time intervals.

  • Record the data for a sufficient period to determine the initial reaction rate (the initial linear portion of the concentration vs. time curve).

  • Repeat steps 2-6 for a series of different initial catalyst concentrations, ensuring all other conditions remain constant.

  • Plot the initial reaction rate as a function of the catalyst concentration.

Data Presentation

Table 1: Effect of Catalyst Concentration on Initial Reaction Rate

Experiment[Reactant A] (mol/L)[Reactant B] (mol/L)[Catalyst] (mol/L)Temperature (°C)Initial Rate (mol/L·s)
10.10.10.001251.5 x 10⁻⁴
20.10.10.002253.0 x 10⁻⁴
30.10.10.005257.4 x 10⁻⁴
40.10.10.010251.3 x 10⁻³
50.10.10.020251.4 x 10⁻³
60.10.10.050251.4 x 10⁻³

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Analysis cluster_iteration Iteration prep_reactants Prepare Reactant Stock Solutions add_reactants Add Reactants & Solvent prep_reactants->add_reactants prep_catalyst Prepare Catalyst Stock Solution add_catalyst Initiate Reaction: Add Catalyst prep_catalyst->add_catalyst setup_vessel Set Temperature & Stirring Rate setup_vessel->add_reactants equilibrate Equilibrate add_reactants->equilibrate equilibrate->add_catalyst monitor Monitor Concentration vs. Time add_catalyst->monitor calc_rate Calculate Initial Rate monitor->calc_rate vary_catalyst Vary Catalyst Concentration calc_rate->vary_catalyst repeat_exp Repeat Experiment vary_catalyst->repeat_exp for each new concentration repeat_exp->setup_vessel

Caption: Experimental workflow for determining the effect of catalyst concentration on reaction rate.

Catalyst_Concentration_Effect cluster_factors Influencing Factors cluster_outcomes Observed Outcomes cluster_reasons Potential Reasons for Non-Ideal Behavior catalyst_conc Catalyst Concentration rate_increase Reaction Rate Increases catalyst_conc->rate_increase Initially rate_plateau Reaction Rate Plateaus catalyst_conc->rate_plateau At higher conc. rate_decrease Reaction Rate Decreases catalyst_conc->rate_decrease In some cases reactant_conc Reactant Concentration temperature Temperature mixing Mixing/Stirring mass_transfer Mass Transfer Limitation rate_plateau->mass_transfer saturation Active Site Saturation rate_plateau->saturation aggregation Catalyst Aggregation rate_decrease->aggregation deactivation Catalyst Deactivation rate_decrease->deactivation

Caption: Logical relationships between catalyst concentration, reaction rate, and influencing factors.

References

Navigating Temperature Control in Polymerization with Oxydiethylene Bis(chloroformate): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing temperature during the polymerization of oxydiethylene bis(chloroformate). Precise temperature control is critical for achieving desired polymer characteristics, ensuring reaction safety, and preventing product failure. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Temperature-Related Issues

Effectively managing the temperature of polymerization reactions involving oxydiethylene bis(chloroformate) is paramount. The reaction is typically exothermic, and improper thermal regulation can lead to a variety of issues, from poor polymer quality to hazardous thermal runaway events.

Issue 1: Rapid, Uncontrolled Temperature Increase (Exotherm)

  • Question: My reaction temperature is rising much faster than expected, and I'm concerned about a runaway reaction. What should I do and what are the likely causes?

  • Answer: An uncontrolled exotherm is a serious safety concern.

    • Immediate Actions:

      • Immediately initiate cooling by applying an ice bath or activating a pre-chilled cooling system.

      • If the temperature continues to rise rapidly, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and dissipate heat.

      • If the reaction is equipped with a quenching agent, be prepared to introduce it.

    • Potential Causes & Solutions:

      • Inadequate Heat Removal: The cooling capacity of your reactor setup may be insufficient for the scale of the reaction.

        • Solution: Reduce the reaction scale or use a reactor with a larger surface area-to-volume ratio. Ensure efficient stirring to improve heat transfer to the reactor walls.

      • High Monomer Concentration: Higher concentrations of oxydiethylene bis(chloroformate) and the co-monomer (e.g., diamine) will lead to a faster reaction rate and greater heat generation.

        • Solution: Reduce the initial monomer concentrations by adding more solvent. Consider a semi-batch process where one of the monomers is added gradually to control the reaction rate.

      • Incorrect Addition Rate: Adding the co-monomer too quickly can lead to a rapid initiation of polymerization and a surge in temperature.

        • Solution: Utilize a syringe pump or a dropping funnel for controlled, slow addition of the co-monomer.

      • Inappropriate Solvent: The solvent's boiling point might be too low, leading to solvent loss and a more concentrated, faster-reacting mixture.

        • Solution: Select a solvent with a higher boiling point that is appropriate for the desired reaction temperature.

Issue 2: Inconsistent or Low Polymer Molecular Weight

  • Question: My final polymer has a lower than expected molecular weight and broad polydispersity. Could temperature be the cause?

  • Answer: Yes, inconsistent or improper temperature control can significantly impact polymer chain growth.

    • Potential Causes & Solutions:

      • Temperature Fluctuations: Inconsistent temperature can affect the reaction kinetics, leading to premature chain termination or the formation of oligomers.

        • Solution: Use a reliable temperature controller and ensure the reaction vessel is well-insulated. Monitor the temperature closely throughout the polymerization.

      • Side Reactions at Elevated Temperatures: Higher temperatures can promote side reactions that consume functional groups or lead to chain scission.

        • Solution: Conduct the polymerization at the lowest effective temperature. Perform small-scale experiments to determine the optimal temperature for achieving the desired molecular weight.

      • "Hot Spots" in the Reactor: Poor mixing can create localized areas of high temperature where the reaction proceeds too quickly, leading to a heterogeneous polymer population.

        • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform temperature distribution.

Issue 3: Poor Solubility or Gel Formation in the Final Product

  • Question: My polymer is not dissolving as expected, or I'm observing gel particles. How can temperature contribute to this?

  • Answer: Gel formation or poor solubility can be indicative of cross-linking, which can be influenced by temperature.

    • Potential Causes & Solutions:

      • High Reaction Temperatures: Elevated temperatures can sometimes promote side reactions that lead to cross-linking, especially if impurities are present in the monomers.

        • Solution: Maintain a controlled and moderate reaction temperature. Ensure high purity of oxydiethylene bis(chloroformate) and the co-monomer.

      • Prolonged Reaction Time at High Temperature: Holding the reaction at a high temperature for an extended period can increase the likelihood of cross-linking.

        • Solution: Optimize the reaction time to achieve the desired conversion without promoting excessive side reactions. Quench the reaction once the target molecular weight is reached.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the polymerization of oxydiethylene bis(chloroformate) with diamines?

A1: The optimal temperature range can vary depending on the specific diamine used, the solvent, and the desired polymer characteristics. However, solution polymerizations are often conducted at moderate temperatures, typically ranging from 0°C to 50°C . It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific system.

Q2: How can I monitor the temperature of my polymerization reaction effectively?

A2: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, away from the reactor walls, to get an accurate reading of the internal temperature. For larger-scale reactions, multiple temperature probes can help detect any "hot spots."

Q3: Are there any specific safety precautions I should take regarding temperature control?

A3: Absolutely. Always have a cooling bath (e.g., ice-water) readily available before starting the polymerization. For larger reactions, ensure your reactor is equipped with a reliable cooling system and potentially a pressure relief device. Be aware of the potential for thermal runaway and have a clear plan for emergency shutdown, which may include quenching the reaction.

Q4: Can the order of monomer addition affect the temperature profile?

A4: Yes. It is generally recommended to add the more reactive monomer (often the diamine) slowly to a solution of the oxydiethylene bis(chloroformate) to better control the initial exotherm.

Data Presentation

Table 1: General Temperature Guidelines for Polyurethane Synthesis

ParameterRecommended RangeRationale
Initial Reaction Temperature 0 - 25 °CTo control the initial exotherm upon monomer mixing.
Polymerization Temperature 25 - 50 °CTo promote steady chain growth without significant side reactions.
Curing Temperature (if applicable) 60 - 120 °CTo complete the reaction and achieve final polymer properties.

Note: These are general guidelines. The optimal temperatures will be specific to the monomers and solvent system used.

Experimental Protocols

Protocol 1: General Procedure for Solution Polymerization of Oxydiethylene Bis(chloroformate) with a Diamine

  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a thermocouple is assembled. The flask is placed in a temperature-controlled bath (e.g., an ice-water bath or a circulating chiller).

  • Monomer Preparation: A solution of oxydiethylene bis(chloroformate) in a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in the reaction flask and cooled to the desired initial temperature (e.g., 0°C).

  • Co-monomer Addition: A solution of the diamine in the same solvent is added dropwise to the stirred solution of oxydiethylene bis(chloroformate) over a period of 30-60 minutes, ensuring the internal temperature does not exceed a set point (e.g., 5°C).

  • Polymerization: After the addition is complete, the reaction mixture is allowed to slowly warm to the desired polymerization temperature (e.g., room temperature or 40°C) and stirred for a specified time (e.g., 2-24 hours). The temperature is continuously monitored and controlled.

  • Termination and Isolation: The polymerization is terminated by adding a small amount of a monofunctional amine or alcohol. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, washed, and dried under vacuum.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Temperature-Controlled Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up setup 1. Reactor Setup (Dry glassware, N2 atmosphere) monomer_prep 2. Monomer Solution (Oxydiethylene bis(chloroformate) in solvent) setup->monomer_prep cooling 3. Initial Cooling (e.g., 0°C) monomer_prep->cooling addition 4. Slow Co-monomer Addition (e.g., Diamine solution) cooling->addition Controlled Rate polymerization 5. Controlled Polymerization (Monitor & control temperature) addition->polymerization Maintain Temperature termination 6. Termination polymerization->termination isolation 7. Polymer Isolation (Precipitation, Filtration, Drying) termination->isolation

Caption: Workflow for controlled polymerization of oxydiethylene bis(chloroformate).

Troubleshooting_Logic Troubleshooting Logic for Uncontrolled Exotherm cluster_causes Potential Causes cluster_solutions Solutions start Uncontrolled Temperature Rise cause1 Inadequate Heat Removal start->cause1 cause2 High Monomer Concentration start->cause2 cause3 Fast Co-monomer Addition start->cause3 sol1 Improve Cooling / Reduce Scale cause1->sol1 sol2 Dilute Reaction / Semi-batch cause2->sol2 sol3 Use Syringe Pump / Slower Addition cause3->sol3

Validation & Comparative

A Comparative Guide: Oxydiethylene Bis(chloroformate) vs. Phosgene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance polymers, a cornerstone of modern materials science and drug delivery systems, often relies on the use of highly reactive monomers. Among these, phosgene has historically been a prominent reagent for the production of polycarbonates and polyurethanes. However, its extreme toxicity has driven a concerted effort toward the development of safer alternatives. This guide provides an objective comparison between oxydiethylene bis(chloroformate) and phosgene for polymer synthesis, supported by available experimental data and detailed methodologies.

Introduction to the Reagents

Phosgene (COCl₂) is a highly reactive, colorless, and extremely toxic gas.[1] Its utility in polymer chemistry stems from its ability to react with diols and diamines to form carbonate and urethane linkages, respectively. The high reactivity of phosgene allows for rapid polymerization and the formation of high molecular weight polymers.[2] However, the significant health and safety risks associated with its use necessitate stringent handling protocols and have spurred the search for less hazardous substitutes.[1]

Oxydiethylene bis(chloroformate) , also known as diethylene glycol bis(chloroformate), is a liquid organic compound that serves as a safer alternative to phosgene.[3] It contains two chloroformate groups, enabling it to participate in polycondensation reactions to form polymers such as polycarbonates and polyurethanes.[3] While still requiring careful handling, its lower volatility and toxicity compared to phosgene make it a more manageable reagent in a laboratory and industrial setting.[4]

Performance in Polymer Synthesis: A Comparative Analysis

Direct comparative studies of oxydiethylene bis(chloroformate) and phosgene under identical conditions are limited in publicly available literature. However, by collating data from various sources, a comparative overview of their performance in polycarbonate synthesis can be assembled. The following table summarizes key performance indicators for the synthesis of poly(bisphenol A carbonate).

Table 1: Performance Comparison in Poly(bisphenol A carbonate) Synthesis

ParameterOxydiethylene Bis(chloroformate)PhosgeneTriphosgene (Phosgene Substitute)
Monomers Oxydiethylene bis(chloroformate), Bisphenol APhosgene, Bisphenol ATriphosgene, Bisphenol A
Polymerization Type Interfacial PolycondensationInterfacial PolycondensationInterfacial Polycondensation
Molecular Weight (Mw) Data not available in direct comparison27,300 g/mol [5]50,000 - 88,346 g/mol [3][6]
Polydispersity Index (PDI) Data not available in direct comparison2.61[5]Data not available
Yield Data not available in direct comparisonHigh[7]85.6% - 98.9%[3]
Safety Profile Moderately toxic liquid[4]Extremely toxic gas[1]Solid, considered safer to handle than phosgene[8]

Note: The data for triphosgene, a solid and safer phosgene surrogate, is included to provide a more complete picture of the alternatives to gaseous phosgene. It is important to note that reaction conditions can significantly influence the final polymer properties.

Experimental Protocols

Protocol 1: Synthesis of Poly(bisphenol A carbonate) using Phosgene (Interfacial Polycondensation)

This protocol is a generalized representation based on established industrial processes.[7]

  • Preparation of Aqueous Phase: Dissolve bisphenol A and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an aqueous solution of sodium hydroxide. The pH is typically maintained between 10 and 11.

  • Preparation of Organic Phase: Phosgene is dissolved in a suitable organic solvent, such as dichloromethane.

  • Polycondensation: The aqueous and organic phases are combined in a reactor with vigorous stirring to create a large interfacial area.

  • Reaction Control: The temperature is typically maintained between 25-40°C. The pH of the aqueous phase is controlled by the addition of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

  • Chain Termination: A monofunctional phenol is often added to control the molecular weight.

  • Work-up: The organic phase containing the polymer is separated, washed with water and acid to remove residual base and salts, and the polymer is then precipitated by adding a non-solvent.

  • Drying: The precipitated polycarbonate is filtered and dried under vacuum.

Protocol 2: Synthesis of High Molecular Weight Poly(bisphenol A carbonate) using Triphosgene

This protocol is based on a reported synthesis of high molecular weight polycarbonate.[3]

  • Reaction Setup: A four-necked flask equipped with a mechanical stirrer, condenser, dropping funnel, and thermometer is charged with a sodium salt aqueous solution of bisphenol A or solid bisphenol A sodium salt, and dichloromethane.

  • Monomer Addition: A solution of triphosgene in dichloromethane is added dropwise to the rapidly stirred biphasic mixture at a temperature of 20-45°C. The molar ratio of bisphenol A to triphosgene is typically 1:0.3-0.5.

  • Catalysis and Reaction: A phase-transfer catalyst, a tertiary amine, and a spreading agent are added. The reaction is continued for 3-5 hours.

  • Work-up: The organic layer is separated and washed repeatedly with deionized water until the aqueous phase is free of chloride ions.

  • Precipitation: The polymer is precipitated by the addition of acetone with rapid stirring.

  • Isolation and Drying: The precipitated polymer is filtered, washed, and dried to a constant weight.

Reaction Mechanisms and Workflows

The fundamental reaction in both systems is the formation of a carbonate linkage through the reaction of a chloroformate group with a hydroxyl group.

phosgene_reaction phosgene Phosgene (COCl₂) chloroformate Chloroformate Intermediate phosgene->chloroformate + Diol diol Diol (HO-R-OH) polymer Polycarbonate chloroformate->polymer + Diol, -HCl

Caption: General reaction pathway for polycarbonate synthesis using phosgene.

In the case of phosgene, the reaction proceeds through a highly reactive chloroformate intermediate. Oxydiethylene bis(chloroformate) already possesses these reactive groups.

ODB_reaction ODB Oxydiethylene bis(chloroformate) polymer Polycarbonate ODB->polymer + Diol, -HCl diol Diol (HO-R-OH) experimental_workflow cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Purification & Isolation aqueous Aqueous Phase (Diol + Base + Catalyst) polymerization Interfacial Polycondensation (Vigorous Stirring) aqueous->polymerization organic Organic Phase (Chloroformate Reagent) organic->polymerization separation Phase Separation polymerization->separation washing Washing separation->washing precipitation Precipitation washing->precipitation drying Drying precipitation->drying Final Polymer Final Polymer drying->Final Polymer

References

Diethylene Glycol Bis(chloroformate): A Safer Liquid Alternative to Phosgene for Carbonate and Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking safer alternatives to the highly toxic phosgene gas, diethylene glycol bis(chloroformate) (DEGCF) presents a compelling liquid substitute. This guide provides an objective comparison of DEGCF with phosgene and its other common surrogates, diphosgene and triphosgene, supported by available data on their performance, safety, and handling characteristics.

DEGCF is a versatile bifunctional reagent primarily utilized as a monomer in the synthesis of polycarbonates and polyurethanes. Its liquid state at room temperature offers significant handling advantages over gaseous phosgene, while its reactivity profile makes it a suitable reagent for the formation of carbonate and carbamate linkages in organic synthesis.

Performance Comparison: Reactivity and Applications

While direct quantitative comparisons of reaction yields between diethylene glycol bis(chloroformate) and other phosgene alternatives are not extensively documented in publicly available literature, its utility in forming carbonates and carbamates is well-established. Chloroformates, in general, are reactive intermediates that readily undergo nucleophilic substitution with alcohols and amines. The presence of two chloroformate groups in DEGCF allows for its use in polymerization reactions or for the introduction of a diethylene glycol spacer.

In contrast, triphosgene, a solid, and diphosgene, a liquid, are primarily used as direct substitutes for phosgene, effectively generating phosgene in situ. This often results in high reactivity, which can be advantageous for difficult transformations but may also lead to challenges in selectivity and handling.

Table 1: Physicochemical and Reactivity Comparison of Phosgene and its Alternatives

PropertyPhosgeneDiphosgeneTriphosgeneDiethylene Glycol Bis(chloroformate)
Formula COCl₂C₂Cl₄O₂C₃Cl₆O₃C₆H₈Cl₂O₅
Molecular Weight ( g/mol ) 98.91197.82296.75231.03[1]
Physical State Gas[2]Liquid[3]Solid[4]Liquid[1]
Boiling Point (°C) 8.3[4]128[3]203-206 (decomposes)[4]127 @ 5 mmHg[1]
Melting Point (°C) -118[4]-57[3]80[4]6-7[5]
Relative Reactivity with Methanol 170[6]19[6]1[6]Data not available

Safety Profile

A primary driver for seeking alternatives to phosgene is its extreme toxicity. Both diphosgene and triphosgene are also highly toxic, acting as phosgene equivalents upon decomposition. Diethylene glycol bis(chloroformate) is also a hazardous chemical, classified as harmful if swallowed and causing skin and eye irritation. However, its lower vapor pressure compared to phosgene and diphosgene may reduce the risk of inhalation exposure.

Table 2: Comparative Toxicity Data

CompoundLC50 (inhalation, rat)LD50 (oral, rat)Key Hazards
Phosgene 0.07 mmol/m³ (240 min)[7]-Highly toxic gas, severe respiratory irritant[2]
Diphosgene 0.07 mmol/m³ (240 min)[7]-Highly toxic liquid, corrosive, asphyxiant[3]
Triphosgene 0.14 mmol/m³ (240 min)[7]-Toxic solid, decomposes to phosgene[7]
Diethylene Glycol Bis(chloroformate) 169 ppm/1h[1]1650 mg/kg[5]Harmful if swallowed, causes skin and eye irritation[1]

Experimental Protocols

Detailed experimental protocols for the use of diethylene glycol bis(chloroformate) are not as widely published as those for triphosgene. However, general procedures for the synthesis of carbonates and carbamates using chloroformates can be adapted. Reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Protocol for Carbonate Synthesis
  • Dissolve the alcohol substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Add a non-nucleophilic base (e.g., pyridine, triethylamine).

  • Slowly add a stoichiometric equivalent of diethylene glycol bis(chloroformate) (or a 0.5 molar equivalent for polymerization).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by washing with aqueous acid, base, and brine, followed by drying and solvent evaporation.

  • Purify the product by chromatography or recrystallization.

General Protocol for Carbamate Synthesis
  • Dissolve the amine substrate in a suitable aprotic solvent.

  • Cool the solution in an ice bath.

  • Add a non-nucleophilic base.

  • Slowly add a stoichiometric equivalent of diethylene glycol bis(chloroformate) (or a 0.5 molar equivalent for polymerization).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and purify the product as described for carbonate synthesis.

Logical Workflow for Reagent Selection

The choice between phosgene alternatives depends on the specific requirements of the synthesis, including scale, reactivity needs, and safety considerations.

Reagent_Selection cluster_alternatives Safer Alternatives Phosgene Phosgene (Gas) Diphosgene Diphosgene (Liquid) Triphosgene Triphosgene (Solid) DEGCF DEGCF (Liquid) Start High Reactivity Needed? Start->Phosgene Yes Handling Ease of Handling? Start->Handling No Handling->Diphosgene Liquid Preferred Handling->Triphosgene Solid Preferred Functionality Bifunctional Linker Needed? Handling->Functionality Other Functionality->DEGCF Yes Reaction_Workflow Substrate Alcohol (R-OH) or Amine (R-NH2) Reaction Reaction Substrate->Reaction DEGCF Diethylene Glycol Bis(chloroformate) DEGCF->Reaction Base Base (e.g., Pyridine) Neutralization Neutralization Base->Neutralization Product Carbonate or Carbamate Product Reaction->Product Byproduct HCl Reaction->Byproduct Byproduct->Neutralization Salt Base Hydrochloride Salt Neutralization->Salt

References

Reactivity comparison of different chloroformate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Chloroformate Esters

For researchers, scientists, and drug development professionals, understanding the relative reactivity of chloroformate esters is crucial for their effective use as reagents in organic synthesis, particularly in the introduction of protecting groups and the formation of carbamates and carbonates. This guide provides an objective comparison of the reactivity of common chloroformate esters, supported by experimental data and detailed methodologies.

Introduction to Chloroformate Reactivity

Chloroformate esters, with the general formula ROC(O)Cl, are highly reactive compounds that serve as versatile reagents.[1] Their reactivity is comparable to that of acyl chlorides.[2] The reaction mechanism for chloroformates with nucleophiles typically proceeds through a nucleophilic acyl substitution. This can occur via two primary competing pathways:

  • Addition-Elimination (Bimolecular): This pathway involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion. This mechanism is favored in solvents with higher nucleophilicity.[3][4]

  • Ionization (Unimolecular, S_N1-like): This pathway involves the initial ionization of the chloroformate to form an acylium ion intermediate, which is then attacked by the nucleophile. This mechanism is more prevalent in highly ionizing, non-nucleophilic solvents.[4]

The balance between these two pathways is influenced by the structure of the ester's R group and the solvent properties.[3]

Comparison of Reactivity

The reactivity of a chloroformate ester is significantly influenced by the electronic and steric properties of the alkoxy group (OR). Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, thus increasing reactivity towards nucleophiles. Conversely, sterically bulky groups can hinder nucleophilic attack, reducing reactivity.

A common method to quantify and compare the reactivity of chloroformate esters is through the study of their solvolysis kinetics in various solvents. The specific rates of solvolysis provide a quantitative measure of their susceptibility to nucleophilic attack.

Quantitative Data on Solvolysis Rates

The following table summarizes the specific rates of solvolysis for several common chloroformate esters at 25.0 °C in 100% ethanol. Ethanol acts as the nucleophile in this reaction.

Chloroformate EsterSpecific Rate of Solvolysis (k) in 100% EtOH at 25.0 °C (s⁻¹)Reference
Phenyl Chloroformate2.60 x 10⁻⁴[5]
Vinyl Chloroformate7.42 x 10⁻³[5]
Allyl Chloroformate1.11 x 10⁻⁴[5]
Benzyl Chloroformate5.16 x 10⁻⁵[5]

The data indicates that vinyl chloroformate is significantly more reactive than the other chloroformates listed. Phenyl chloroformate is more reactive than allyl and benzyl chloroformates in ethanol.

Experimental Protocols

General Protocol for Determining Solvolysis Rates

The reactivity of chloroformate esters can be determined by monitoring the rate of their solvolysis reaction. A common method involves measuring the change in conductivity of the solution over time as the reaction produces ionic products (e.g., HCl).

Materials:

  • Chloroformate ester of interest

  • Anhydrous solvent (e.g., ethanol, methanol, acetone-water mixtures)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare a dilute solution of the chloroformate ester in the chosen solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻³ M.

  • Equilibrate the solvent and the chloroformate solution to the desired reaction temperature (e.g., 25.0 °C) in a constant temperature bath.

  • Calibrate the conductivity meter with standard solutions.

  • To initiate the reaction, inject a small, precise volume of the chloroformate ester stock solution into a known volume of the temperature-equilibrated solvent in a reaction vessel equipped with the conductivity probe.

  • Start the stopwatch immediately upon addition.

  • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading stabilizes).

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(C∞ - Ct)) versus time (t), where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line will be -k.

General Protocol for Aminolysis Reaction

The reaction of chloroformate esters with amines to form carbamates is a fundamental transformation.[2] The progress of this reaction can be monitored using techniques like HPLC or NMR spectroscopy.

Materials:

  • Chloroformate ester

  • Amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

  • Stirring plate and magnetic stir bar

  • Reaction flask and dropping funnel

  • Analytical equipment (HPLC or NMR)

Procedure:

  • Dissolve the amine and the base in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to a desired temperature (e.g., 0 °C) using an ice bath.

  • Dissolve the chloroformate ester in the anhydrous solvent in a dropping funnel.

  • Add the chloroformate solution dropwise to the stirred amine solution over a period of time.

  • After the addition is complete, allow the reaction to stir for a specified time at the reaction temperature or let it warm to room temperature.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or NMR to determine the consumption of the starting materials and the formation of the carbamate product.

  • Upon completion, the reaction is typically quenched with water or an aqueous solution, and the product is isolated through extraction and purification (e.g., chromatography).

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the general reaction mechanism of chloroformate esters and a typical experimental workflow for studying their reactivity.

Caption: Competing reaction pathways for the nucleophilic substitution of chloroformate esters.

G Experimental Workflow for Kinetic Analysis of Solvolysis A Prepare Chloroformate and Solvent Solutions B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction by Mixing B->C D Monitor Conductivity vs. Time C->D E Data Analysis D->E F Plot ln(C∞ - Ct) vs. Time E->F G Determine Rate Constant (k) from Slope F->G

Caption: Workflow for determining the rate of solvolysis of a chloroformate ester.

References

A Comparative Guide: Triphosgene vs. Oxydiethylene bis(chloroformate) as Phosgene Substitutes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the use of phosgene, a highly toxic gas, has been a long-standing safety concern. This has led to the development of safer, solid or liquid substitutes that can effectively mimic its reactivity. Among these, triphosgene (bis(trichloromethyl) carbonate) has emerged as a versatile and widely used reagent. This guide provides an objective comparison of triphosgene with another phosgene substitute, oxydiethylene bis(chloroformate), offering a comprehensive overview of their properties, applications, and available experimental data to aid researchers in selecting the appropriate reagent for their synthetic needs.

At a Glance: Key Differences

FeatureTriphosgeneOxydiethylene bis(chloroformate)
Physical State Crystalline SolidLiquid
Primary Applications Versatile reagent for synthesizing chloroformates, carbonates, ureas, isocyanates, and acid chlorides.[1]Primarily used in the synthesis of polycarbonates and polyurethanes.
Reactivity Highly reactive, with one mole being equivalent to three moles of phosgene.Bifunctional reagent, reactive towards nucleophiles like diols and diamines.
Handling Safer to handle and store than gaseous phosgene, but still requires caution due to potential decomposition to phosgene.A liquid that is reactive and requires careful handling.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their safe and effective use in the laboratory.

PropertyTriphosgeneOxydiethylene bis(chloroformate)
CAS Number 32315-10-9106-75-2
Molecular Formula C₃Cl₆O₃C₆H₈Cl₂O₅
Molecular Weight 296.75 g/mol 231.03 g/mol
Melting Point 78-82 °CNot available
Boiling Point 203-206 °C (decomposes)127 °C at 5 mmHg
Density ~1.78 g/cm³~1.35 g/cm³
Solubility Soluble in various organic solvents like THF, dichloromethane, and toluene.Soluble in common organic solvents.

Performance Comparison and Applications

Triphosgene: A Versatile Phosgene Equivalent

Triphosgene is a stable, crystalline solid that serves as a convenient and safer substitute for the highly toxic phosgene gas. Its versatility is demonstrated in its wide range of applications in organic synthesis, including the preparation of:

  • Chloroformates: Triphosgene reacts with alcohols in the presence of a base to yield chloroformates, which are important intermediates in the synthesis of carbonates and carbamates.

  • Carbonates: It can be used for the synthesis of both symmetrical and unsymmetrical carbonates from alcohols.

  • Ureas: Primary and secondary amines react with triphosgene to form ureas.[1]

  • Isocyanates: The reaction of primary amines with triphosgene provides a convenient route to isocyanates.

  • Acid Chlorides: Carboxylic acids can be converted to their corresponding acid chlorides using triphosgene.

The reactivity of triphosgene is often compared to phosgene itself. While it is considered a safer alternative, it is important to note that in the presence of nucleophiles or upon heating, it can decompose to release phosgene. Therefore, all reactions involving triphosgene should be carried out in a well-ventilated fume hood with appropriate safety precautions. One study reports that phosgene is 170 times more reactive than triphosgene in pseudo-first-order reactions with methanol.

Oxydiethylene bis(chloroformate): A Bifunctional Reagent for Polymer Synthesis

Oxydiethylene bis(chloroformate) is a liquid, bifunctional reagent primarily utilized in the production of polymers. Its structure, containing two chloroformate groups, makes it an ideal monomer for polymerization reactions with diols and diamines to produce:

  • Polycarbonates: Reacts with diols in a polycondensation reaction to form polycarbonates.

  • Polyurethanes: Reacts with diamines to yield polyurethanes.

While its primary application lies in polymer chemistry, it can also be used in the synthesis of smaller molecules containing carbonate or carbamate linkages. However, detailed experimental protocols for such applications are less commonly reported compared to triphosgene.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible and safe laboratory work. Below are representative procedures for the synthesis of key functional groups using triphosgene.

Synthesis of n-Pentyl Chloroformate using Triphosgene

Procedure: To a stirred solution of triphosgene (19.8 g, 0.067 mol) dissolved in dichloromethane (50 ml) and cooled to 0°C, a solution of n-pentyl alcohol (0.2 mol) and pyridine (0.2 mol) in dichloromethane (50 ml) is added dropwise over 30 minutes. The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 4 hours. The reaction is monitored by TLC. After completion, the mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield n-pentyl chloroformate.

Synthesis of a Symmetrical Urea using Triphosgene

Procedure: To a solution of a primary amine (2 mmol) in a suitable solvent such as dichloromethane, triphosgene (0.33 mmol) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting amine is consumed (monitored by TLC). The resulting mixture is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the symmetrical urea.

Reaction Pathways and Mechanisms

Visualizing the reaction pathways can provide a clearer understanding of the chemical transformations involved.

reaction_pathway cluster_triphosgene Triphosgene Reactions cluster_obc Oxydiethylene bis(chloroformate) Reactions Triphosgene Triphosgene Chloroformate (R-OCOCl) Chloroformate (R-OCOCl) Triphosgene->Chloroformate (R-OCOCl) + Alcohol Urea (R-NHCONH-R') Urea (R-NHCONH-R') Triphosgene->Urea (R-NHCONH-R') + Amine Alcohol (R-OH) Alcohol (R-OH) Amine (R-NH2) Amine (R-NH2) Carbonate (R-OCO-R') Carbonate (R-OCO-R') Chloroformate (R-OCOCl)->Carbonate (R-OCO-R') + Alcohol' OBC Oxydiethylene bis(chloroformate) Polycarbonate Polycarbonate OBC->Polycarbonate + Diol Polyurethane Polyurethane OBC->Polyurethane + Diamine Diol (HO-R-OH) Diol (HO-R-OH) Diamine (H2N-R-NH2) Diamine (H2N-R-NH2)

Caption: Reaction pathways for Triphosgene and Oxydiethylene bis(chloroformate).

Safety Considerations

Both triphosgene and oxydiethylene bis(chloroformate) are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Triphosgene:

  • Toxicity: Highly toxic if inhaled or ingested. Can cause severe skin and eye irritation.

  • Decomposition: Decomposes upon heating or in the presence of moisture and nucleophiles to release toxic phosgene gas.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.

Oxydiethylene bis(chloroformate):

  • Toxicity: Can cause skin and eye irritation.

  • Reactivity: Reacts with water and nucleophiles.

  • Handling: Wear appropriate PPE. Handle in a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area.

Conclusion

Triphosgene stands out as a highly versatile and well-documented substitute for phosgene, suitable for a wide array of synthetic transformations in a research and development setting. Its solid nature offers handling advantages over gaseous phosgene. Oxydiethylene bis(chloroformate), on the other hand, is a more specialized reagent, primarily finding its utility in the industrial synthesis of polycarbonates and polyurethanes.

For researchers in drug development and general organic synthesis requiring a phosgene equivalent for the preparation of diverse small molecules, triphosgene is generally the more appropriate and well-supported choice. For those focused on polymer synthesis, oxydiethylene bis(chloroformate) remains a key bifunctional monomer. The selection between these two reagents will ultimately depend on the specific synthetic goal, scale of the reaction, and the available safety infrastructure. As with any hazardous chemical, a thorough review of the safety data sheet (SDS) and adherence to strict safety protocols are paramount.

References

A Comparative Guide to Polycarbonates Derived from Diverse Bis(chloroformates)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of polycarbonates synthesized from various bis(chloroformate) monomers, supported by experimental data and protocols.

This guide provides a comprehensive analysis of the properties of polycarbonates derived from different bis(chloroformate) monomers. The choice of the bis(chloroformate), which is directly related to the parent bisphenol, significantly influences the final polymer's characteristics, including its thermal stability, mechanical strength, and optical properties. Understanding these relationships is crucial for tailoring polycarbonates to specific applications in fields ranging from advanced materials to drug delivery systems.

Executive Summary

Polycarbonates are a versatile class of thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability.[1][2][3] The properties of polycarbonates can be finely tuned by altering the chemical structure of the bisphenol monomer from which the bis(chloroformate) is derived. This guide presents a comparative analysis of polycarbonates synthesized from several key bis(chloroformates), including those based on Bisphenol A (BPA), Tetramethylbisphenol A (TMBPA), and 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). The data reveals that incorporating bulky or rigid monomer units, such as those from TMBPA and BHPF, can lead to polycarbonates with enhanced thermal properties compared to the conventional BPA-based polycarbonate.

Comparative Data of Polycarbonates

The following table summarizes the key properties of polycarbonates synthesized from different bis(chloroformate) precursors. The data highlights the impact of the monomer structure on the number average molecular weight (Mn), weight average molecular weight (Mw), polydispersity index (PDI), glass transition temperature (Tg), and decomposition temperature (Td).

Bis(chloroformate) PrecursorMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% wt loss) (°C)
Bisphenol A (BPA) bis(chloroformate) 20,900[4]65,000[4]3.1[4]147-150[5][6]~380
Tetramethylbisphenol A (TMBPA) bis(chloroformate) -~26,000 (Mη)[7]-Higher than BPA-PC[7]Significantly improved over BPA-PC[7]
9,9-bis(4-hydroxyphenyl)fluorene (BHPF) bis(chloroformate) 28,900[4]107,000[4]3.7[4]210-220[4]480-485[4]
Bio-based Anethole-derived bis(chloroformate) 14,600[8]-2.4[8]156[8]383[8]
Bio-based Guaiacol-derived bis(chloroformate) 8,200[8]-1.6[8]137[8]-

Note: The data presented is compiled from various sources and synthesized under different experimental conditions. Therefore, it should be used for comparative purposes with this in mind. Mη refers to the viscosity-average molecular weight.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Polycarbonates via Interfacial Polymerization

Interfacial polymerization is a common method for synthesizing polycarbonates from bis(chloroformates).[9][10]

Materials:

  • Bisphenol (e.g., Bisphenol A, TMBPA, BHPF)

  • Phosgene (or a phosgene substitute like triphosgene) to generate the bis(chloroformate) in situ, or the pre-synthesized bis(chloroformate)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., triethylamine or a quaternary ammonium salt)

  • Deionized water

Procedure:

  • Dissolve the bisphenol in an aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve the bis(chloroformate) (or phosgene/triphosgene) in dichloromethane.

  • Add the phase transfer catalyst to the aqueous bisphenoxide solution.

  • Under vigorous stirring, add the organic solution of the bis(chloroformate) to the aqueous solution.

  • Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

  • Separate the organic layer containing the polycarbonate.

  • Wash the organic layer sequentially with dilute acid (e.g., HCl) and deionized water until the washings are neutral.

  • Precipitate the polycarbonate by pouring the dichloromethane solution into a non-solvent such as methanol.

  • Filter and dry the resulting polycarbonate powder under vacuum.

Characterization Techniques

NMR spectroscopy is used to confirm the chemical structure of the synthesized polycarbonates.[4]

Sample Preparation: Dissolve approximately 10-20 mg of the polycarbonate sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl3).

1H NMR Analysis:

  • Acquire the proton NMR spectrum.

  • The appearance of characteristic peaks corresponding to the protons of the bisphenol unit and the absence of signals from the hydroxyl protons of the monomer confirm the formation of the polycarbonate. For example, in BPA-PC, the characteristic singlet for the methyl protons of the isopropylidene group is observed around 1.7 ppm.

13C NMR Analysis:

  • Acquire the carbon-13 NMR spectrum.

  • The presence of a peak corresponding to the carbonate carbonyl carbon (typically around 150-155 ppm) is a key indicator of successful polymerization.

GPC is employed to determine the molecular weight and molecular weight distribution (PDI) of the polymers.

Instrumentation: A GPC system equipped with a refractive index (RI) detector. Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes. Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min. Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve. Sample Preparation: Dissolve the polycarbonate sample in THF (concentration of ~1 mg/mL) and filter through a 0.45 µm filter before injection.

DSC is used to determine the glass transition temperature (Tg) of the polycarbonates.[7]

Procedure:

  • Accurately weigh 5-10 mg of the polycarbonate sample into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to room temperature at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at a rate of 10°C/min. The Tg is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.

TGA is used to evaluate the thermal stability of the polycarbonates by measuring the weight loss as a function of temperature.[7]

Procedure:

  • Place 5-10 mg of the polycarbonate sample in a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Bis_chloroformate Bis(chloroformate) Selection Polymerization Interfacial Polymerization Bis_chloroformate->Polymerization Purification Purification & Drying Polymerization->Purification NMR NMR Spectroscopy Purification->NMR GPC GPC Analysis Purification->GPC DSC DSC Analysis Purification->DSC TGA TGA Analysis Purification->TGA Structure Structure Confirmation NMR->Structure MW Molecular Weight Determination GPC->MW Thermal Thermal Properties DSC->Thermal TGA->Thermal

Caption: Experimental workflow for the synthesis and characterization of polycarbonates.

property_comparison cluster_monomers Bis(chloroformate) Monomers cluster_properties Polycarbonate Properties BPA BPA (Standard) Tg Glass Transition (Tg) BPA->Tg Baseline Td Thermal Stability (Td) BPA->Td Baseline Stiffness Stiffness/Modulus BPA->Stiffness Baseline TMBPA TMBPA (Bulky Methyl Groups) TMBPA->Tg Increases TMBPA->Td Increases TMBPA->Stiffness Increases BHPF BHPF (Rigid Fluorene Group) BHPF->Tg Significantly Increases BHPF->Td Significantly Increases BHPF->Stiffness Increases

Caption: Influence of bis(chloroformate) structure on key polycarbonate properties.

References

Comparative Study of Catalysts for Bis(chloroformate) Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance of various catalysts in the synthesis of bis(chloroformates) is crucial for optimizing reaction conditions and achieving high yields and purity. This guide provides a comparative study of common catalysts, including tertiary amines, quaternary ammonium salts, and phosphonium salts, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

The synthesis of bis(chloroformates) from diols and a phosgene source, such as the safer solid reagent bis(trichloromethyl)carbonate (BTC) or triphosgene, is a key transformation in the production of various polymers and pharmaceutical intermediates. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and overall success. This guide evaluates the performance of different catalyst classes based on available experimental data.

Catalyst Performance Comparison

The efficacy of a catalyst in bis(chloroformate) synthesis is determined by factors such as yield, reaction time, and catalyst stability. Below is a summary of the performance of representative catalysts.

Catalyst ClassCatalyst ExampleSubstratePhosgene SourceReaction ConditionsYield (%)PurityReference
Tertiary Amine PyridinePhenyl alcoholBTCDichloromethane, 0°C to rt, 2h62.5Not Specified[1]
Inorganic Base Sodium HydroxidePhenyl alcoholBTCDichloromethane/Water, 0°C to rt, 2h88.4High (based on b.p. and IR)[1]
Quaternary Ammonium Salt Tetrabutylammonium Bromide (TBAB)General Phase Transfer CatalysisNot SpecifiedNot SpecifiedCatalyst for various reactionsNot Specified[2]
Phosphonium Salt Tetrabutylphosphonium Bromideo-chloronitrobenzene and potassium phenoxideNot ApplicableSolid-Liquid PTCHigh (100% selectivity)Not Specified[2]

Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. The synthesis of phenyl chloroformate is presented as a model reaction for chloroformate synthesis.

Key Insights into Catalyst Selection

  • Tertiary Amines , such as pyridine, are commonly used catalysts in reactions involving phosgene and its surrogates. They act as nucleophilic catalysts, activating the phosgene source. However, their catalytic activity can be moderate, as seen in the synthesis of phenyl chloroformate where a yield of 62.5% was obtained.[1]

  • Inorganic Bases , like sodium hydroxide, can offer a significant improvement in yield. In the same model reaction, sodium hydroxide catalysis resulted in a much higher yield of 88.4%.[1] This suggests that for certain substrates, an inorganic base may be a more effective and economical choice.

  • Quaternary Ammonium and Phosphonium Salts are well-established phase-transfer catalysts (PTCs) that facilitate reactions between reactants in immiscible phases.[2]

    • Quaternary Ammonium Salts , such as tetrabutylammonium bromide (TBAB), are widely used due to their affordability and effectiveness in a broad range of reactions.[2]

    • Phosphonium Salts , like tetrabutylphosphonium bromide, are often more thermally stable than their ammonium counterparts.[3] This increased stability can be advantageous in reactions requiring elevated temperatures. In a solid-liquid phase-transfer catalyzed reaction, tetrabutylphosphonium bromide demonstrated high selectivity.[2] The choice between ammonium and phosphonium salts often depends on the specific reaction conditions and the required thermal stability of the catalyst.[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for chloroformate synthesis using different catalytic systems.

Synthesis of Phenyl Chloroformate using Pyridine as a Catalyst[1]
  • Reaction Setup: A solution of bis(trichloromethyl)carbonate (BTC) (19.8g, 0.067mol) in dichloromethane (50ml) is cooled to 0°C in a stirred reaction vessel.

  • Reagent Addition: Phenol (18.8g, 0.2mol) dissolved in dichloromethane (10ml) is added dropwise to the cooled BTC solution. Subsequently, a solution of pyridine (16.2ml, 0.2mol) in dichloromethane (10ml) is added over 30 minutes, maintaining the temperature between 0–5°C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2 hours.

  • Work-up and Purification: The reaction mixture is washed with cooled water (3 x 50ml), dried over calcium chloride, and filtered. The resulting residue is distilled under vacuum to yield phenyl chloroformate.

Synthesis of Phenyl Chloroformate using Sodium Hydroxide as a Catalyst[1]
  • Reaction Setup: A solution of bis(trichloromethyl)carbonate (BTC) (19.8g, 0.067mol) in dichloromethane (50ml) is cooled to 0°C in a stirred reaction vessel.

  • Reagent Addition: A solution of phenol (18.8g, 0.2mol) in dichloromethane (10ml) is added dropwise, followed by the addition of a solution of sodium hydroxide (8g, 0.2mol) in 72ml of water. The temperature is maintained at 0–5°C during the addition.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Work-up and Purification: The aqueous layer is removed, and the organic phase is washed with cooled water (3 x 50ml), dried over calcium chloride, and filtered. The product, phenyl chloroformate, is obtained by vacuum distillation of the residue.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of a comparative study is crucial for understanding the experimental design.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Parallel Synthesis cluster_analysis Analysis & Comparison Diol Select Diol Substrate Reaction_A Reaction with Catalyst A Diol->Reaction_A Reaction_B Reaction with Catalyst B Diol->Reaction_B Reaction_C Reaction with Catalyst C Diol->Reaction_C Phosgene_Source Select Phosgene Source (e.g., Triphosgene) Phosgene_Source->Reaction_A Phosgene_Source->Reaction_B Phosgene_Source->Reaction_C Catalyst_A Catalyst A (Tertiary Amine) Catalyst_A->Reaction_A Catalyst_B Catalyst B (Quaternary Ammonium Salt) Catalyst_B->Reaction_B Catalyst_C Catalyst C (Phosphonium Salt) Catalyst_C->Reaction_C Analysis_A Analysis of Product A (Yield, Purity, etc.) Reaction_A->Analysis_A Analysis_B Analysis of Product B (Yield, Purity, etc.) Reaction_B->Analysis_B Analysis_C Analysis of Product C (Yield, Purity, etc.) Reaction_C->Analysis_C Comparison Comparative Data Analysis Analysis_A->Comparison Analysis_B->Comparison Analysis_C->Comparison

Caption: Experimental workflow for the comparative study of catalysts.

Conclusion

The selection of an appropriate catalyst is paramount for the efficient synthesis of bis(chloroformates). While tertiary amines are common, inorganic bases like sodium hydroxide can offer significantly higher yields in certain cases. For reactions requiring phase transfer catalysis, both quaternary ammonium and phosphonium salts are effective, with the latter providing enhanced thermal stability. The choice of catalyst should be made based on the specific substrate, reaction conditions, and desired outcome. Further direct comparative studies under identical conditions are warranted to provide a more definitive ranking of these catalysts for various bis(chloroformate) syntheses.

References

Performance of Oxydiethylene Bis(chloroformate) in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxydiethylene bis(chloroformate) is a versatile bifunctional reagent crucial for the synthesis of a variety of polymers, including polycarbonates and polyurethanes, and as a crosslinking agent in various applications. The selection of an appropriate solvent system is paramount for controlling reaction kinetics, yield, and the properties of the final product. This guide provides a comprehensive comparison of the expected performance of oxydiethylene bis(chloroformate) in different solvent systems, based on established principles of chloroformate chemistry. While specific quantitative data for this particular bis(chloroformate) is limited in publicly available literature, the well-documented behavior of analogous chloroformates offers valuable insights into predicting its reactivity.

Influence of Solvent Properties on Reactivity

The reactivity of chloroformates is significantly influenced by the nucleophilicity and ionizing power of the solvent.[1][2][3] The reaction mechanism can range from a bimolecular addition-elimination pathway, favored in more nucleophilic solvents, to a unimolecular ionization pathway, which becomes more prominent in highly ionizing, less nucleophilic environments.[4]

Polar Protic Solvents (e.g., water, alcohols) can act as both a nucleophile and a proton source. They can solvate both the electrophilic carbonyl carbon and the leaving chloride ion, potentially accelerating the reaction. However, in the case of oxydiethylene bis(chloroformate), these solvents can also lead to undesirable side reactions such as hydrolysis, yielding diethylene glycol, hydrochloric acid, and carbon dioxide.[5]

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide) possess a dipole moment but lack acidic protons. These solvents are generally good choices for reactions with nucleophiles as they can dissolve the reactants and stabilize charged intermediates without participating in solvolysis. They are known to facilitate reactions of chloroformates with amines and alcohols to form carbamates and carbonates, respectively.[5][6]

Nonpolar Solvents (e.g., toluene, hexane, dichloromethane) are less effective at stabilizing charged intermediates and may result in slower reaction rates. However, they can be advantageous when trying to minimize side reactions or when the reactants have high solubility in nonpolar media. Methylene chloride and toluene are noted as suitable solvents for oxydiethylene bis(chloroformate).[5]

Comparative Performance in Different Solvent Classes

The following table summarizes the expected performance of oxydiethylene bis(chloroformate) in various solvent systems based on the known behavior of other chloroformates.

Solvent ClassRepresentative SolventsExpected Reaction Rate with NucleophilesKey Considerations
Polar Protic Water, Methanol, EthanolHighProne to rapid hydrolysis and solvolysis, leading to byproducts.[5] May not be suitable for reactions where the integrity of the chloroformate group is critical.
Polar Aprotic Acetone, Acetonitrile, THF, DMFModerate to HighGenerally good solvents for achieving high yields in reactions with amines and alcohols.[5][6] The choice of a specific solvent can influence reaction kinetics and product solubility. THF and acetone are common choices.[5]
Nonpolar Aprotic Toluene, Dichloromethane, ChloroformLow to ModerateSlower reaction rates compared to polar solvents. Useful for controlling reactivity and minimizing side reactions. Good solubility for the reagent.[5][6]

Experimental Protocols

General Procedure for Reaction of Oxydiethylene Bis(chloroformate) with a Nucleophile:

  • A solution of the nucleophile (e.g., a diamine or diol) is prepared in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer, a dropping funnel, and an inert gas inlet.

  • The solution is cooled to a suitable temperature (typically 0-25 °C) to control the exothermic reaction.

  • A solution of oxydiethylene bis(chloroformate) in the same anhydrous solvent is added dropwise to the stirred solution of the nucleophile.

  • The reaction mixture is stirred for a specified period at a controlled temperature. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Upon completion, the reaction mixture is worked up to isolate the desired product. This may involve filtration to remove any precipitated salts (e.g., hydrochloride salts if an amine is used without a base), washing with aqueous solutions to remove unreacted starting materials and byproducts, and removal of the solvent under reduced pressure.

Visualizing Reaction Pathways and Workflows

To better understand the factors influencing the performance of oxydiethylene bis(chloroformate), the following diagrams illustrate a conceptual reaction pathway and a typical experimental workflow.

G cluster_0 Solvent System cluster_1 Reaction Pathway Polar Protic Polar Protic Bimolecular Addition-Elimination Bimolecular Addition-Elimination Polar Protic->Bimolecular Addition-Elimination Favors (Solvolysis Risk) Unimolecular Ionization Unimolecular Ionization Polar Protic->Unimolecular Ionization Can Promote Polar Aprotic Polar Aprotic Polar Aprotic->Bimolecular Addition-Elimination Favors Nonpolar Aprotic Nonpolar Aprotic Nonpolar Aprotic->Bimolecular Addition-Elimination Slower Rate

Caption: Influence of solvent type on the reaction pathway of chloroformates.

G start Start dissolve_nucleophile Dissolve Nucleophile in Anhydrous Solvent start->dissolve_nucleophile cool_solution Cool Solution (e.g., 0-25 °C) dissolve_nucleophile->cool_solution add_reagent Add Oxydiethylene Bis(chloroformate) Solution Dropwise cool_solution->add_reagent react Stir at Controlled Temperature add_reagent->react workup Reaction Workup (Filtration, Washing) react->workup isolate Isolate Product (Solvent Removal) workup->isolate end End isolate->end

Caption: A typical experimental workflow for a reaction involving oxydiethylene bis(chloroformate).

References

A Comparative Guide to the Synthesis of Oxydiethylene Bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic routes for oxydiethylene bis(chloroformate), a key building block in polymer chemistry and organic synthesis. We objectively compare the traditional phosgene-based method with newer, safer alternatives, presenting available experimental data and detailed protocols to inform your research and development decisions.

Executive Summary

Comparison of Synthetic Routes

The following table summarizes the key quantitative data and qualitative aspects of the different synthetic routes for oxydiethylene bis(chloroformate) and related chloroformates.

ParameterPhosgene RouteTriphosgene Route (Representative)Photo-on-Demand Route (Representative)
Starting Materials Diethylene glycol, PhosgeneDiethylene glycol, TriphosgeneDiethylene glycol, Chloroform, Oxygen
Typical Yield > 99% (for oxydiethylene bis(chloroformate))[1][2]66% - 98% (for various chloroformates)[3]Up to 93% (for primary alkyl alcohols)[4][5]
Purity High (not specified quantitatively in reviewed literature)High (selectivity often 100%)[3]High (for primary alkyl alcohols)[4]
Reaction Temperature 15 - 30 °C[2]0 °C to room temperature[3][6][7]30 °C[4]
Reaction Time Continuous process[1][2]8 - 16 hours[3][6]Not specified
Key Reagent Hazard Extremely toxic gasToxic solid, decomposes to phosgene[6][8]Chloroform (less hazardous than phosgene)
Byproducts HCl[1][2]Triethylamine hydrochloride (if base is used)HCl[4]

Experimental Protocols

Route 1: Synthesis via Phosgenation

This method, adapted from established industrial processes, involves the direct reaction of diethylene glycol with phosgene.[1][2]

Materials:

  • Diethylene glycol

  • Phosgene (liquid or gas)

  • Inert solvent (optional, the product can act as the solvent)

Procedure:

  • A solution of phosgene in a liquid chloroformate (e.g., the product itself) is established in a suitable reactor equipped with a reflux condenser.

  • Diethylene glycol and additional phosgene are continuously added to the solution.

  • The heat of the reaction is managed by allowing the phosgene to vaporize and reflux, maintaining the reaction temperature between 15 and 30 °C.[2]

  • The concentration of phosgene in the solution is maintained in excess to ensure complete reaction of the alcohol.

  • The product, oxydiethylene bis(chloroformate), is continuously withdrawn from the reactor.

  • The crude product is then degassed to remove dissolved phosgene, typically by heating to around 95°C and bubbling dry air through it.[1]

Route 2: Synthesis using Triphosgene (A Safer Alternative)

While a specific protocol for oxydiethylene bis(chloroformate) using triphosgene is not detailed in the reviewed literature, the following is a representative procedure for the synthesis of a chloroformate from an alcohol using triphosgene.[3][6]

Materials:

  • Diethylene glycol

  • Triphosgene

  • Anhydrous dichloromethane

  • Triethylamine

Procedure:

  • In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylene glycol in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add triethylamine to the cooled solution.

  • In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the diethylene glycol solution over a period of 1 hour, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for 2 hours, then warm to room temperature and stir for an additional 16 hours.[6][7]

  • The reaction mixture is then quenched with water and methanol.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation under reduced pressure.

Route 3: Photo-on-Demand Synthesis from Chloroform

This innovative method avoids the direct handling of phosgene or its solid surrogates by generating phosgene in situ from chloroform via a photochemical reaction.[4][5] While a specific protocol for oxydiethylene bis(chloroformate) is not available, the general procedure is as follows.

Materials:

  • Diethylene glycol

  • Chloroform (reagent and solvent)

  • Oxygen

  • UV light source (e.g., low-pressure mercury lamp)

Procedure:

  • A solution of diethylene glycol in chloroform is placed in a photoreactor equipped with a gas inlet, a condenser, and a UV lamp.

  • Oxygen is bubbled through the solution while it is being irradiated with UV light.

  • The photo-oxidation of chloroform generates phosgene in situ, which then reacts with the diethylene glycol.

  • The reaction progress can be monitored by spectroscopic methods.

  • Upon completion, the excess chloroform is removed under reduced pressure to yield the product.

Visualization of Synthetic Route Selection

The choice of synthetic route for oxydiethylene bis(chloroformate) depends on several factors, including the scale of the synthesis, available safety infrastructure, and environmental considerations. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need to Synthesize Oxydiethylene Bis(chloroformate) scale Determine Scale of Synthesis start->scale safety Assess Safety Infrastructure scale->safety large_scale Large-Scale Industrial Production scale->large_scale lab_scale Laboratory-Scale Synthesis scale->lab_scale environmental Consider Environmental Impact safety->environmental high_hazard_handling High-Hazard Gas Handling Capability safety->high_hazard_handling solid_handling Standard Fume Hood for Solids safety->solid_handling photoreactor Photoreactor Availability safety->photoreactor minimize_toxic_reagents Minimize Use of Acutely Toxic Reagents environmental->minimize_toxic_reagents phosgene_route Phosgene Route end Select Optimal Synthetic Route phosgene_route->end High Yield, Established Process triphosgene_route Triphosgene Route triphosgene_route->end Safer Alternative, Good Yield photo_route Photo-on-Demand Route photo_route->end Greenest Approach, Good Yield large_scale->phosgene_route lab_scale->triphosgene_route lab_scale->photo_route high_hazard_handling->phosgene_route solid_handling->triphosgene_route photoreactor->photo_route minimize_toxic_reagents->triphosgene_route minimize_toxic_reagents->photo_route

Caption: Decision workflow for selecting a synthetic route.

References

A Head-to-Head Battle of Reagents: Economic and Performance Analysis of Oxydiethylene Bis(chloroformate) Versus Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that impacts not only the success of a synthesis but also the overall economic viability of a project. In this comprehensive guide, we present a detailed comparative analysis of oxydiethylene bis(chloroformate) against traditional reagents like monofunctional chloroformates (e.g., ethyl chloroformate) and the hazardous yet historically significant phosgene. This guide provides an objective look at their performance, supported by experimental data, to inform your selection process.

Oxydiethylene bis(chloroformate), a bifunctional molecule, offers unique advantages in the synthesis of polymers and in the modification of biomolecules due to its ability to act as a linking or cross-linking agent.[1] Traditional reagents, while well-established, present their own set of benefits and drawbacks in terms of reactivity, safety, and cost. This guide will delve into these aspects to provide a clear economic and practical comparison.

Performance and Economic Comparison in Polymer Synthesis

A significant application of oxydiethylene bis(chloroformate) is in the synthesis of polyurethanes and other polymers.[1] Its bifunctional nature allows for the creation of polymer chains with specific properties. To illustrate the economic and performance differences, we present a comparative analysis for the synthesis of a hypothetical polyurethane.

Table 1: Economic and Performance Comparison in Polyurethane Synthesis

ParameterOxydiethylene Bis(chloroformate)Ethyl Chloroformate (requires a diol)Phosgene (requires a diol)
Reagent Cost (per mole) ~$50 - $100~$10 - $20~$5 - $10
Moles Required per mole of Polymer Repeat Unit 121
Reaction Time 4-6 hours6-8 hours2-4 hours
Typical Yield 85-95%80-90%90-98%
Safety Considerations Corrosive, irritant.[2][3][4]Flammable, toxic, corrosive.[5][6]Extremely toxic gas, requires specialized handling.[7][8][9]
Waste Products Hydrochloric acidHydrochloric acid, ethanolHydrochloric acid
Estimated Cost per mole of Polymer Repeat Unit $50 - $100$20 - $40 (plus diol cost)$5 - $10 (plus diol and significant safety infrastructure costs)

Note: Prices are estimates based on available supplier information and can vary significantly based on purity, quantity, and supplier.[10][11][12][13][14][15][16][17][18]

Performance and Economic Comparison in Carbamate Synthesis for Drug Development

In the pharmaceutical industry, chloroformates are crucial for introducing the carbamate functional group, a common moiety in drug molecules. Here, we compare the use of oxydiethylene bis(chloroformate) for creating a bifunctional carbamate-linked molecule versus a traditional monofunctional chloroformate.

Table 2: Economic and Performance Comparison in Carbamate Synthesis

ParameterOxydiethylene Bis(chloroformate)Ethyl Chloroformate
Reagent Cost (per mole) ~$50 - $100~$10 - $20
Functionality Bifunctional (links two molecules)Monofunctional
Reaction Time 2-4 hours1-3 hours
Typical Yield 90-98%88-95%[19]
Purification Standard chromatographic techniquesStandard chromatographic techniques
Safety Considerations Corrosive, irritant.[2][3][4]Flammable, toxic, corrosive.[5][6]
Estimated Reagent Cost for Bifunctional Linkage $50 - $100$20 - $40 (for two separate reactions)

Note: Prices are estimates and can vary.[10][12][17][18]

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for representative syntheses are provided below.

Experimental Protocol 1: Synthesis of a Polyurethane using Oxydiethylene Bis(chloroformate)

Materials:

  • Oxydiethylene bis(chloroformate) (1.0 eq)

  • 1,6-Hexanediamine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (2.2 eq)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-hexanediamine in anhydrous DCM.

  • Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of oxydiethylene bis(chloroformate) in anhydrous DCM via the dropping funnel over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the polyurethane.

  • Expected yield: 85-95%.

Experimental Protocol 2: Synthesis of a Carbamate using Ethyl Chloroformate

This protocol is adapted from a literature procedure.[19]

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Ethyl Chloroformate (1.0 eq)

  • Ether

  • 33% Aqueous solution of the amine

  • Sodium Hydroxide

  • Potassium Carbonate

Procedure:

  • In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine ether and the aqueous amine solution.

  • Once the mixture is cooled to 5°C, add ethyl chloroformate while maintaining the temperature below 5°C.

  • Gradually add a cold solution of sodium hydroxide concurrently with the remaining ethyl chloroformate.

  • After stirring for 15 minutes, separate the ether layer.

  • Extract the aqueous layer with ether.

  • Combine the ether layers and dry with potassium carbonate.

  • Distill off the ether and purify the residue by distillation under reduced pressure.

  • Expected yield: 88-90%.[19]

Visualizing the Synthetic Pathways

To further clarify the chemical transformations, the following diagrams illustrate the reaction workflows.

G cluster_polyurethane Polyurethane Synthesis Workflow reagent1_poly Oxydiethylene Bis(chloroformate) + 1,6-Hexanediamine conditions_poly DCM, Triethylamine 0°C to RT, 4h reagent1_poly->conditions_poly Reacts under product_poly Polyurethane conditions_poly->product_poly To yield

Caption: Workflow for Polyurethane Synthesis.

G cluster_carbamate Carbamate Synthesis Workflow reagent1_carb Amine + Ethyl Chloroformate conditions_carb Ether, NaOH <5°C, 15 min reagent1_carb->conditions_carb Reacts in product_carb Carbamate conditions_carb->product_carb To form

Caption: Workflow for Carbamate Synthesis.

Safety and Handling

A critical factor in the economic analysis is the cost associated with safety and handling.

  • Oxydiethylene Bis(chloroformate): This reagent is classified as corrosive and an irritant.[2][3][4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[2]

  • Ethyl Chloroformate: This reagent is flammable, toxic, and corrosive.[5][6] In addition to standard PPE, precautions against ignition sources are necessary. It is also water-reactive.

  • Phosgene: Phosgene is an extremely toxic gas that requires specialized handling procedures and dedicated safety infrastructure, including gas detectors and emergency response plans.[7][8][9] The high costs associated with these safety measures can often outweigh its low reagent cost for many laboratory and even some industrial applications.

Conclusion

The economic and performance analysis reveals a trade-off between reagent cost, safety, and efficiency.

  • Oxydiethylene bis(chloroformate) , while having a higher initial reagent cost, offers the advantage of bifunctionality, enabling the direct synthesis of linked or cross-linked structures in a single step. This can lead to overall process simplification and potentially lower costs related to labor and materials in multi-step syntheses. Its safety profile, while requiring careful handling, is more manageable than that of phosgene.

  • Traditional monofunctional chloroformates like ethyl chloroformate provide a cost-effective solution for introducing single carbamate groups. They are a reliable choice for many standard applications where bifunctionality is not required.

  • Phosgene , despite its low price, presents significant safety hazards and handling complexities. The substantial investment in safety infrastructure and training often makes it economically unviable for all but large-scale industrial processes where its high reactivity and low cost can be fully exploited in a controlled environment.

For researchers and professionals in drug development, the choice will depend on the specific synthetic goal. For creating complex, linked molecules, the efficiency of oxydiethylene bis(chloroformate) may justify its higher price. For simpler modifications, traditional reagents remain a sound economic choice. Ultimately, a thorough evaluation of the total process cost, including reagents, safety measures, and reaction efficiency, is crucial for making an informed decision.

References

Safety Operating Guide

Proper Disposal and Handling of Oxydiethylene bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: Oxydiethylene bis(chloroformate) is a corrosive chemical that is harmful if swallowed, causes serious eye damage, and may provoke an allergic skin reaction.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] Due to its reactivity with water, it readily hydrolyzes to form hydrochloric acid, carbon dioxide, and diethylene glycol.[2][3] All handling and disposal procedures must be conducted with strict adherence to safety protocols in a well-ventilated area.

This guide provides essential procedural steps for the safe handling, spill management, and disposal of Oxydiethylene bis(chloroformate) for research and laboratory personnel.

Personal Protective Equipment (PPE)

Before handling Oxydiethylene bis(chloroformate), ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.
Body Protection Laboratory coat and impervious clothing to prevent skin contact.
Respiratory Use in a well-ventilated area or chemical fume hood. If vapors or aerosols are generated, a full-face respirator may be required.[1]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of Oxydiethylene bis(chloroformate) is through an industrial combustion plant (incineration).[1] Do not dispose of this chemical down the drain or into the environment.[1]

  • Waste Collection:

    • Collect waste Oxydiethylene bis(chloroformate) and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., polyethylene-lined metal drum) and approved for hazardous waste.[2][4]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizers.[1]

  • Container Management:

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[4]

    • The exterior of the waste container must be kept clean and free of chemical residue.[4]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "Oxydiethylene bis(chloroformate)".

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal via incineration.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert, absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

    • Prevent the spill from entering drains, sewers, or waterways.[1]

  • Cleanup:

    • Carefully collect the absorbent material and place it into a designated hazardous waste container.[1]

    • Clean the spill area with soap and water, collecting the contaminated water for disposal as hazardous waste.[1]

  • Decontamination: Decontaminate any tools or equipment used in the cleanup. Remove and launder contaminated clothing before reuse.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[1][5]

Quantitative Data Summary

Limited quantitative toxicity and exposure data are available for Oxydiethylene bis(chloroformate). The following table summarizes the available information.

ParameterValueSpeciesSource
Acute Toxicity, Inhalation (LC50) 169 ppm (1 hour)Rat[6]
Occupational Exposure Limits (OELs) No data availableN/A[3]

Note: The absence of established occupational exposure limits does not imply the substance is safe. All operations should be conducted in a manner that minimizes potential exposure.

Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of Oxydiethylene bis(chloroformate).

G Oxydiethylene bis(chloroformate) Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal cluster_spill Spill Response start Handling Oxydiethylene bis(chloroformate) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) ppe->fume_hood generate_waste Generate Chemical Waste fume_hood->generate_waste collect_waste Collect in a Labeled, Approved Hazardous Waste Container generate_waste->collect_waste check_container Ensure Container is <90% Full, Clean, and Tightly Sealed collect_waste->check_container store_waste Store in a Cool, Dry, Ventilated Area check_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs incineration Dispose via Industrial Combustion Plant contact_ehs->incineration spill_event Spill Occurs spill_decision Is Spill Manageable? spill_event->spill_decision evacuate Evacuate Area & Call for Help spill_decision->evacuate No contain_spill Contain Spill with Inert Absorbent spill_decision->contain_spill Yes collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->check_container

Caption: Logical workflow for handling and disposing of Oxydiethylene bis(chloroformate).

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxydiethylene bis(chloroformate)

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of Oxydiethylene bis(chloroformate), ensuring the protection of researchers and the integrity of drug development processes.

For laboratory professionals engaged in pioneering research and development, the safe handling of reactive chemical compounds is paramount. This document provides immediate, actionable guidance on the personal protective equipment (PPE), operational procedures, and disposal plans required for Oxydiethylene bis(chloroformate). Adherence to these protocols is critical for minimizing risk and ensuring a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Oxydiethylene bis(chloroformate), a comprehensive PPE strategy is non-negotiable. This chemical is corrosive and can cause serious eye damage, skin irritation, and allergic reactions.[1][2][3] The following table summarizes the required PPE, categorized by the level of protection needed.

PPE ComponentSpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[1][4]Prevents skin contact, which can lead to irritation and allergic reactions.[1][3] It is recommended to check the chemical resistance of the gloves with the supplier.[1]
Body Protection Laboratory-appropriate chemical-resistant clothing or a lab coat.[2]Protects skin from accidental spills and contamination.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.[1] For emergency situations with exposure to vapors, a self-contained breathing apparatus (SCBA) is necessary.[1][5]Protects against inhalation of harmful vapors.

Operational Plan: From Handling to Disposal

A systematic approach to handling Oxydiethylene bis(chloroformate) is essential for safety and efficiency. The following workflow outlines the key steps from preparation to disposal.

Operational Workflow for Handling Oxydiethylene bis(chloroformate) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent and handle_chem Handle Chemical in Ventilated Area prep_vent->handle_chem handle_storage Store in a Cool, Dry, Well-Ventilated Area handle_chem->handle_storage disp_waste Collect Waste in Labeled, Sealed Containers handle_storage->disp_waste disp_protocol Follow Hazardous Waste Disposal Protocols disp_waste->disp_protocol

Operational Workflow Diagram

Experimental Protocol for Handling:

  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don all required personal protective equipment as specified in the table above. This includes, at a minimum, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Handling:

    • Avoid direct contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the work area.[1]

    • Wash hands thoroughly after handling the chemical.[1]

    • Keep the container tightly closed when not in use.[3]

    • Store the chemical in a cool, dry, and well-ventilated place away from incompatible materials.[2][6]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[1]

    • For emergency responders, wearing a breathing apparatus is necessary if exposed to vapors.[1]

    • Contain the spill using absorbent materials.[1]

    • Collect the spilled material and place it in a suitable, labeled container for disposal.[1]

    • Ventilate the affected area.[1]

Emergency Response: A Step-by-Step Guide

In the event of an accidental exposure, immediate and appropriate action is crucial. The following decision-making flowchart provides clear, step-by-step guidance for emergency situations.

Emergency Response Protocol for Oxydiethylene bis(chloroformate) Exposure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_first_aid First Aid Measures cluster_medical Medical Attention exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Immediately wash with soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. eye_contact->rinse_eyes fresh_air Move person to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Emergency Response Flowchart

First Aid Protocols:

  • Eye Contact: Immediately rinse with water for several minutes.[1][5] If present, remove contact lenses and continue rinsing for at least 15 minutes.[2][5] Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately.[1][5] Wash the affected area with plenty of soap and water.[1][5] If skin irritation or an allergic reaction occurs, get medical help.[3][5]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[1][7]

  • Ingestion: Rinse the mouth with water.[1][5] Do NOT induce vomiting.[1][5] Call a poison control center or doctor immediately for treatment advice.[5]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of Oxydiethylene bis(chloroformate) and any contaminated materials is a critical final step. This substance is toxic to aquatic life with long-lasting effects, and its release into the environment must be avoided.[1][3]

Disposal Protocol:

  • Waste Collection:

    • All waste materials, including unused product and contaminated items (e.g., gloves, absorbent materials), must be collected in designated, tightly sealed, and properly labeled hazardous waste containers.[8]

    • Do not dispose of this chemical down the drain or in regular trash.[1][9]

  • Storage of Waste:

    • Store hazardous waste containers in a secure, well-ventilated area, away from incompatible materials, until they can be collected for disposal.[9]

  • Professional Disposal:

    • Arrange for the disposal of hazardous waste through a certified and licensed hazardous waste disposal company.[9] These facilities are equipped to handle and treat chemical waste in compliance with all local, state, and federal regulations.[9]

    • The contents of the container should be disposed of at an industrial combustion plant or other approved treatment facility.[1][5]

By implementing these comprehensive safety and logistical measures, research institutions can build a culture of safety, protect their personnel, and ensure the responsible management of chemical reagents. This commitment to best practices not only safeguards individual researchers but also upholds the integrity and reputation of the entire drug development enterprise.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.